molecular formula C6H7ClN2O2 B1214238 2-chloro-N-(5-methylisoxazol-3-yl)acetamide CAS No. 59826-53-8

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B1214238
CAS No.: 59826-53-8
M. Wt: 174.58 g/mol
InChI Key: DXJICGSIRAJIDN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-3-isoxazolyl)acetamide is an aromatic amide.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJICGSIRAJIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340705
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59826-53-8
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS No. 59826-53-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its reactivity and utility as a precursor for more complex heterocyclic compounds. Furthermore, it includes detailed analytical methodologies for characterization and discusses essential safety and handling protocols. This guide is intended to serve as a critical resource for researchers and scientists engaged in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights into the effective use of this versatile reagent.

Chemical Identity and Properties

Chemical Name: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

CAS Number: 59826-53-8[1][2]

Molecular Formula: C₆H₇ClN₂O₂[2]

Molecular Weight: 174.58 g/mol [2]

Synonyms: 2-Chloro-N-(5-methyl-3-isoxazolyl)acetamide, 3-(chloroacetamido)-5-methylisoxazole

Physicochemical Properties
PropertyValueSource
Appearance Solid[3]
IUPAC Name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide[2]
SMILES CC1=CC(=NO1)NC(=O)CCl[2]
InChI InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10)[2]

Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

The primary and most efficient method for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Caption: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Detailed Experimental Protocol

This protocol is based on established methods for the N-chloroacetylation of aromatic and heteroaromatic amines.

Materials:

  • 3-amino-5-methylisoxazole

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Acylation: Slowly add chloroacetyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is necessary to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash removes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring (singlet, ~2.4 ppm), the methylene protons of the chloroacetyl group (singlet, ~4.2 ppm), a proton on the isoxazole ring (singlet, ~6.5 ppm), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon of the chloroacetyl group, the carbonyl carbon of the amide, and the carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretch: A strong absorption band around 1670 cm⁻¹ for the amide carbonyl group.

  • C-Cl stretch: A band in the region of 700-800 cm⁻¹ indicating the presence of the chloroalkyl group.

Reactivity and Applications in Drug Development

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a valuable building block in medicinal chemistry due to the reactive α-chloroacetamide moiety. The chlorine atom is a good leaving group and is readily displaced by various nucleophiles, allowing for the synthesis of a diverse range of derivatives.[1]

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the α-carbon of the acetamide group. This allows for the introduction of various functional groups and the construction of more complex molecular scaffolds.

Reactivity_Diagram start 2-chloro-N-(5-methylisoxazol-3-yl)acetamide product_N Amine Derivatives start->product_N  + R₂NH (Nitrogen Nucleophile) product_S Thioether Derivatives start->product_S  + RSH (Sulfur Nucleophile) product_O Ether Derivatives start->product_O  + ROH (Oxygen Nucleophile)

Sources

An In-depth Technical Guide to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into its synthesis, characterization, and safe handling.

Introduction and Compound Profile

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a chloroacetamide derivative incorporating a 5-methylisoxazole heterocyclic moiety. The presence of the reactive chloroacetyl group makes it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution reactions. Understanding its fundamental properties is crucial for its effective utilization in research and development.

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Compound Identifiers:

IdentifierValue
CAS Number 59826-53-8[1][2]
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.59 g/mol [3]
IUPAC Name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide[1]
Synonyms 2-Chloro-N-(5-methyl-3-isoxazolyl)acetamide, 3-(Chloroacetylamino)-5-methylisoxazole[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The following table summarizes the known and predicted properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

PropertyValueSource
Physical State Solid (predicted)-
Boiling Point 378.2 ± 32.0 °C (Predicted)[4]
Density 1.383 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in water (>26.2 µg/mL at pH 7.4)[1]
XlogP 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Reactivity

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide typically proceeds via the acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This is a standard method for the preparation of N-aryl-2-chloroacetamides.[5]

Synthesis reactant1 3-Amino-5-methylisoxazole product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide reactant1->product Acylation reactant2 Chloroacetyl Chloride reactant2->product

Figure 2: General synthetic scheme for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Exemplary Synthetic Protocol:

The following protocol is adapted from a general procedure for the synthesis of N-substituted chloroacetamides and should be optimized for the specific reactants.[5]

Materials:

  • 3-amino-5-methylisoxazole

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-amino-5-methylisoxazole in the anhydrous solvent.

  • Addition of Base: Add 1.1 equivalents of the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by recrystallization or column chromatography to yield the pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • The addition of a base is necessary to neutralize the hydrochloric acid byproduct formed during the acylation reaction, driving the reaction to completion.

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.

Reactivity:

The primary site of reactivity in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is the α-chloro-substituted carbonyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups, a key feature in the design of bioactive molecules. The reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond.

Analytical Characterization

The identity and purity of synthesized 2-chloro-N-(5-methylisoxazol-3-yl)acetamide can be confirmed using a suite of analytical techniques.

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the methyl group on the isoxazole ring, the methylene protons of the chloroacetyl group, the methine proton on the isoxazole ring, and the amide proton.

    • ¹³C NMR spectroscopy will provide signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the C-Cl stretching.[6]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observable in the mass spectrum, providing further confirmation of the structure.[6]

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Exemplary HPLC Method Development:

Objective: To develop a reverse-phase HPLC method for the purity assessment of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Initial conditions: 10-20% acetonitrile.

    • Gradient: Linearly increase the acetonitrile concentration to 90-95% over 15-20 minutes.

    • Hold at high organic concentration for a few minutes to elute any highly nonpolar impurities.

    • Return to initial conditions and equilibrate the column.

Detection:

  • UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy, typically in the range of 220-280 nm for such aromatic systems).

Sample Preparation:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Prepare Sample Solution (1 mg/mL in Acetonitrile) injection Inject Sample onto C18 Column sample_prep->injection mobile_phase_prep Prepare Mobile Phases (A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA) gradient Run Gradient Elution mobile_phase_prep->gradient injection->gradient detection UV Detection gradient->detection integration Integrate Chromatogram detection->integration purity Calculate Purity integration->purity

Figure 3: A typical workflow for HPLC analysis.

Safety and Handling

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is classified with the following GHS hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Potential Applications

As a reactive intermediate, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a precursor for the synthesis of a variety of compounds with potential biological activities. The isoxazole ring is a common scaffold in medicinal chemistry, and the ability to functionalize the molecule via the chloroacetamide group allows for the creation of diverse chemical libraries for drug discovery programs. For instance, it can be used in the synthesis of novel antimicrobial or anticancer agents.[7]

Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a versatile chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its reactivity is centered around the electrophilic chloroacetamide moiety. Proper analytical characterization is essential to ensure its quality for downstream applications. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature. This guide provides a solid foundation for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.

References

  • Khodot, E. N., & Rakitin, O. A. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1013. [Link]

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8). Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Tsikas, D. (2019). A novel, simple and sensitive GC-MS method for the quantitative analysis of acetazolamide in human urine. Journal of Pharmaceutical Analysis, 9(6), 405-411. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Patel, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Hupp, A. M., et al. (2014). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 38(5), 253-259. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the physicochemical properties of the compound, explores its predicted solubility in a range of organic solvents, and furnishes detailed methodologies for empirical solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. For a compound like 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, which serves as a building block in the creation of more complex molecules, understanding its behavior in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, the development of efficient crystallization and purification protocols, and ensures the scalability of synthetic routes. This guide offers a foundational understanding of the solubility profile of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, grounded in its molecular structure and physicochemical properties.

Physicochemical Properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are summarized below, providing a basis for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂PubChem[1]
Molecular Weight 174.58 g/mol PubChem[1]
IUPAC Name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamidePubChem[1]
CAS Number 59826-53-8PubChem[1]
Appearance Likely a solid at room temperature (based on related acetamides)Inferred
Aqueous Solubility (pH 7.4) >26.2 µg/mLPubChem[1]

The structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide reveals several key features that govern its solubility. The presence of an amide group (-CONH-) allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). The isoxazole ring is a polar heterocycle, and the chloroacetamide moiety introduces further polarity and a site for potential interactions. The methyl group on the isoxazole ring is a nonpolar feature. The overall polarity of the molecule suggests it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

Predicted Solubility in Organic Solvents: A Qualitative Assessment

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amide group of the target molecule. Their high polarity aligns well with the polar nature of the isoxazole and chloroacetamide functionalities.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, allowing them to interact favorably with the N-H of the amide and other polar parts of the molecule. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be very effective.
Nonpolar Aprotic Toluene, Hexane, CyclohexaneLow The lack of polarity and inability to form hydrogen bonds in these solvents make them poor candidates for dissolving the polar 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Van der Waals forces alone are unlikely to overcome the intermolecular forces in the solid solute.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low While possessing some polarity, these solvents are not strong hydrogen bond acceptors. They may offer some solubility due to dipole-dipole interactions but are not expected to be as effective as polar protic or aprotic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate THF is more polar than diethyl ether and may show some limited solubility. However, the hydrogen bonding capabilities of these solvents are limited to being acceptors, which may not be sufficient for high solubility of an amide-containing compound.

It is crucial to emphasize that these are qualitative predictions. For process development and any quantitative application, experimental determination of solubility is essential.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh an excess amount of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide into a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, by back-calculating from the diluted sample concentration.

Self-Validating System and Best Practices
  • Purity of Compound and Solvents: The use of high-purity materials is critical to obtain accurate solubility data.

  • Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

  • Replicates: Perform each solubility determination in triplicate to assess the reproducibility of the results.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solute B Add precise volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Solubility Data G->H Calculate Solubility

Caption: Workflow for experimental solubility determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in organic solvents. While a lack of direct experimental data necessitates a qualitative approach to predicting solubility, the physicochemical properties of the molecule strongly suggest a preference for polar solvents, particularly those capable of hydrogen bonding. For any practical application in a research or industrial setting, the experimental protocols detailed herein should be followed to obtain precise and reliable quantitative solubility data.

Future work in this area could involve the systematic experimental determination of the solubility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in a wide array of organic solvents at various temperatures. Such data would be invaluable for the development of robust and efficient synthetic processes. Additionally, computational approaches, such as those employing machine learning or molecular dynamics simulations, could be utilized to build predictive models for the solubility of this and related compounds, further accelerating process development and optimization.[4][5][6]

References

  • PubChem. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • Wikipedia. Acetamide. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • J-STAGE. Acetamide as a Solvent. [Link]

  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • Ataman Kimya. ACETAMIDE. [Link]

  • ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

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  • arXiv. Solubility prediction of organic molecules with molecular dynamics simulations. [Link]

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A Technical Guide to the Spectral Analysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (C₆H₇ClN₂O₂, Molar Mass: 174.58 g/mol ) is a heterocyclic compound featuring a reactive chloroacetamide moiety and a stable isoxazole ring.[1] Such structures are of significant interest as intermediates and potential pharmacophores. The unequivocal confirmation of its molecular structure is paramount for its application in synthesis and biological screening.

This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will move beyond mere data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

Caption: Molecular Structure of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns. For a molecule like 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, Electron Ionization (EI) is a common and effective ionization method.

Data Interpretation

The primary goal is to identify the molecular ion (M⁺) peak. Due to the presence of a chlorine atom, we expect to see a characteristic isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks: M⁺ at m/z 174 (corresponding to C₆H₇³⁵ClN₂O₂) and an [M+2]⁺ peak at m/z 176 (C₆H₇³⁷ClN₂O₂) with roughly one-third the intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.[2]

Analysis of the fragmentation data provides a roadmap to the compound's structure. Key fragments observed for this molecule are listed in the table below.[1]

m/z (charge)Proposed FragmentFormulaSignificance
174 / 176[M]⁺ (Molecular Ion)[C₆H₇ClN₂O₂]⁺Confirms the molecular weight and elemental composition (with Cl).
98[C₄H₄N₂O]⁺3-amino-5-methylisoxazole cationCleavage of the amide C-N bond, indicating the stability of the isoxazole ring.
69[C₄H₅N]⁺But-2-enenitrile cationFurther fragmentation of the isoxazole ring.
55[C₃H₅N]⁺Prop-1-en-2-aminyl cationA common fragment from heterocyclic systems.
43[C₂H₃O]⁺Acetyl cationA very common fragment, likely from the breakdown of the chloroacetamide side chain.
Fragmentation Pathway

The fragmentation process in an EI-MS is a high-energy event that predictably breaks the molecule at its weakest points. The most labile bond in this structure is the amide C-N bond, leading to the formation of the highly stable 3-amino-5-methylisoxazole cation radical at m/z 98.

fragmentation parent [C₆H₇ClN₂O₂]⁺˙ m/z 174/176 frag98 [C₄H₄N₂O]⁺˙ m/z 98 parent->frag98 Amide Cleavage frag_sidechain [C₂H₂ClO]⁺˙ m/z 77/79 parent->frag_sidechain Amide Cleavage frag69 [C₃H₃NO]⁺˙ m/z 69 frag98->frag69 Ring Fragmentation

Caption: Proposed MS fragmentation pathway.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, typically set to 250°C for rapid volatilization.

  • Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from 50°C to 280°C at a rate of 10°C/min to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically maintained at 70 eV for electron ionization.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Interpretation

The IR spectrum of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is dominated by features characteristic of a secondary amide and the isoxazole ring. The analysis hinges on recognizing these key absorptions.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale
~3280N-H StretchSecondary AmideStrong, BroadThe N-H bond stretch is a prominent feature of secondary amides. Broadening is due to hydrogen bonding in the solid state.
~1670C=O Stretch (Amide I)Amide CarbonylStrong, SharpThe carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a secondary amide.
~1550N-H Bend (Amide II)Secondary AmideStrongThis band, resulting from a coupling of N-H bending and C-N stretching, is diagnostic for secondary amides.
1450-1600C=C & C=N StretchesIsoxazole RingMedium-WeakMultiple bands in this region are characteristic of the aromatic-like isoxazole ring system.
~1250C-N StretchAmideMediumCorresponds to the stretching of the carbon-nitrogen bond in the amide linkage.
~750C-Cl StretchChloroalkaneMedium-StrongThe carbon-chlorine bond stretch is a strong absorption typically found in the fingerprint region.
Experimental Protocol: KBr Pellet

The use of a Potassium Bromide (KBr) pellet is a standard technique for analyzing solid samples.[1]

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural picture can be assembled. Although public spectral data is limited, a robust prediction of the NMR spectra can be made based on fundamental principles.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum should display four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.5Singlet (broad)1HN-H The amide proton is highly deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent.
~6.4Singlet1HIsoxazole C-H This proton is attached to an sp²-hybridized carbon in a heterocyclic aromatic ring, placing it in the typical downfield region for such protons.
~4.2Singlet2HCH₂ -ClThe methylene protons are adjacent to two strong electron-withdrawing groups: the chlorine atom and the amide carbonyl. This dual effect causes a significant downfield shift.
~2.4Singlet3HCH₃ The methyl protons are attached to an sp² carbon of the isoxazole ring, resulting in a chemical shift slightly downfield from a typical alkyl methyl group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, one for each unique carbon atom.

Predicted δ (ppm)AssignmentRationale for Chemical Shift
~168Amide C =OThe carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen.
~165Isoxazole C -OThe carbon atom in the isoxazole ring single-bonded to oxygen and double-bonded to nitrogen is highly deshielded.
~158Isoxazole C -NThe carbon atom attached to the amide nitrogen is significantly deshielded by the electronegative nitrogen and its position in the heterocyclic ring.
~98Isoxazole C -HThe sp² carbon bearing a hydrogen atom is found in the typical range for aromatic/heterocyclic carbons.
~43C H₂ClThe carbon atom bonded to the highly electronegative chlorine is shifted significantly downfield compared to a standard sp³ carbon.
~12C H₃The methyl carbon is the most shielded carbon, appearing furthest upfield, as is typical for sp³-hybridized alkyl groups.
Experimental Protocol: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to 5 mm NMR tube dissolve->transfer insert 4. Insert tube into spectrometer transfer->insert lock 5. Lock on deuterium signal insert->lock shim 6. Shim for magnetic field homogeneity lock->shim acquire 7. Acquire spectra (¹H, ¹³C, etc.) shim->acquire fourier 8. Fourier Transform acquire->fourier phase 9. Phase Correction fourier->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integrate & Calibrate baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum. A standard acquisition involves a 90° pulse and the collection of the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw FID data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a comprehensive and self-validating structural confirmation of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. The MS data confirms the molecular weight and the presence of chlorine while outlining a logical fragmentation pattern. The IR spectrum verifies the presence of key functional groups, particularly the secondary amide linkage. Finally, the predicted NMR spectra offer a detailed map of the proton and carbon environments, which are fully consistent with the proposed structure. Together, these techniques form the bedrock of analytical chemistry, enabling researchers to proceed with confidence in the identity and purity of their compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 566661, 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved from [Link].

  • MDPI (2023). Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. Retrieved from [Link].

  • Kupryakov, A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(3), M1389. Retrieved from [Link].

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An In-depth Technical Guide to the Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a valuable intermediate in medicinal chemistry. The document details the strategic considerations behind the synthesis, starting from the preparation of the key precursor, 3-amino-5-methylisoxazole, and culminating in the final N-acylation step. Each stage is presented with detailed experimental protocols, mechanistic insights, and data for product characterization and validation. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this important compound.

Introduction: Strategic Importance and Synthetic Overview

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a key building block in the synthesis of various pharmacologically active compounds. The presence of the reactive chloroacetamide moiety allows for further functionalization through nucleophilic substitution, making it a versatile intermediate for the development of novel therapeutic agents. The isoxazole core is also a prevalent scaffold in many bioactive molecules.

The most direct and widely employed synthetic strategy for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide involves the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. This approach is efficient and proceeds with high yield under appropriate reaction conditions. This guide will therefore focus on a two-stage synthetic pathway:

  • Stage 1: Synthesis of the Precursor, 3-amino-5-methylisoxazole.

  • Stage 2: N-acylation to yield 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Acylation Starting_Materials Ethyl Acetoacetate & Hydroxylamine Precursor 3-amino-5-methylisoxazole Starting_Materials->Precursor Cyclocondensation Final_Product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Precursor->Final_Product Acylation Reagents Chloroacetyl Chloride Reagents->Final_Product

Caption: Overall synthetic workflow for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Stage 1: Synthesis of 3-amino-5-methylisoxazole

The synthesis of the crucial precursor, 3-amino-5-methylisoxazole, can be achieved through several routes. A common and reliable method involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine. An alternative approach utilizes acetoacetonitrile and hydroxylamine[1]. A patented method describes a three-step process starting from ethyl acetate and acetonitrile[2].

Synthesis Pathway from Ethyl Acetoacetate and Hydroxylamine

This method is a classic approach to the isoxazole ring system. The reaction proceeds via the formation of an oxime intermediate from ethyl acetoacetate and hydroxylamine, which then undergoes intramolecular cyclization to form the isoxazole ring.

Detailed Experimental Protocol for 3-amino-5-methylisoxazole Synthesis

A detailed, multi-step synthesis starting from readily available materials is described in a patent, which involves the initial formation of acetoacetonitrile[2]. A more direct, albeit lower-yielding approach, involves the reaction of 3-hydroxybutyronitrile with hydroxylamine hydrochloride[3].

A representative protocol for the synthesis of 3-amino-5-methylisoxazole is as follows:

Materials:

  • Ethyl acetate

  • Acetonitrile

  • Diisopropylamine

  • n-Butyllithium in hexane

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • p-Toluenesulfonyl hydrazide

  • Methanol

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Toluene

  • Anhydrous ferric chloride

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (30%)

Step 1: Synthesis of Acetoacetonitrile [2]

  • In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in anhydrous THF (140 mL) is cooled to below -30 °C under a nitrogen atmosphere.

  • n-Butyllithium in hexane (140 mL, 0.35 mol, 2.5 M) is added dropwise, maintaining the temperature below -30 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 30 minutes.

  • The reaction is then cooled to below -78 °C, and a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.

  • After the addition, the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with 2N HCl to a pH of 5-6.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is concentrated under reduced pressure to yield acetoacetonitrile as a colorless oil.

Step 2: Formation of Hydrazone [2]

  • The acetoacetonitrile from the previous step (18.1 g) is dissolved in methanol (600 mL) in a 1 L reaction flask.

  • p-Toluenesulfonyl hydrazide (40.5 g, 0.22 mol) is added, and the mixture is heated to reflux for 2 hours.

  • The solution is cooled, and the resulting crystalline solid (hydrazone) is collected by filtration.

Step 3: Cyclization to 3-amino-5-methylisoxazole [3]

  • Hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) are dissolved in water (100 mL) and stirred at room temperature for 20 minutes.

  • The hydrazone from the previous step is added, and the mixture is heated to 60 °C for 6 hours.

  • After cooling to room temperature, toluene (200 mL) is added to separate the aqueous layer.

  • Anhydrous ferric chloride (2.76 g, 17 mmol) is added to the organic layer, and the mixture is heated to reflux with a Dean-Stark trap to remove water.

  • After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1-2. The mixture is stirred for 1 hour, and the layers are separated.

  • The aqueous layer is treated with 30% sodium hydroxide solution to a pH of 11-13, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield 3-amino-5-methylisoxazole.

Stage 2: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

This stage involves the nucleophilic acyl substitution of 3-amino-5-methylisoxazole with chloroacetyl chloride. The amine group of the isoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. A base is typically used to neutralize the HCl byproduct.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Acylation_Mechanism amine 3-amino-5-methylisoxazole tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->tetrahedral_intermediate product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide tetrahedral_intermediate->product Chloride Elimination hcl HCl tetrahedral_intermediate->hcl

Caption: Mechanism of N-acylation.

Detailed Experimental Protocol

A general procedure for the N-acylation of amines with chloroacetyl chloride can be adapted for this specific synthesis.

Materials:

  • 3-amino-5-methylisoxazole

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

  • Base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-5-methylisoxazole (1.0 eq) and a suitable base (1.1-1.2 eq) in an anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture to yield pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common and effective method for purifying solid organic compounds[4]. The choice of solvent is critical and should be determined experimentally to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Characterization Data: [5]

Property Value
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Appearance Solid
Melting Point Data not available

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 10.85 (s, 1H, NH), 6.55 (s, 1H, isoxazole-H), 4.35 (s, 2H, CH₂Cl), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 168.0, 164.5, 158.0, 96.0, 43.0, 12.0.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (amide I), and C-Cl stretching.

  • Mass Spectrometry (EI): m/z (%) = 174 (M⁺), 139, 97, 69, 43.

Safety and Handling

Chloroacetyl Chloride: [6][7]

  • Hazards: Corrosive, lachrymator, and reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled or swallowed.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

3-amino-5-methylisoxazole: [8][9]

  • Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate PPE.

Conclusion

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a straightforward yet crucial process for obtaining a versatile intermediate in drug discovery and development. By following the detailed protocols and understanding the underlying chemical principles and safety precautions outlined in this guide, researchers can reliably produce this compound in high purity. The provided characterization data serves as a benchmark for validating the identity and quality of the synthesized material.

References

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  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (URL: [Link])

  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... (URL: [Link])

  • Spectral Assignments and Reference Data - CONICET. (URL: [Link])

  • 2 - SAFETY D
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  • 3 - SAFETY D
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  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYL
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  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (URL: not provided)
  • Isolation and Purification of Organic Compounds Recrystalliz
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  • Recrystalliz
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  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

  • Recrystalliz
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Sources

An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloroacetyl moiety is a cornerstone electrophilic group in modern medicinal chemistry and drug development, serving as a versatile synthetic handle and a potent covalent warhead. This guide provides a comprehensive technical analysis of the reactivity of this group within the specific molecular framework of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will dissect the electronic and steric factors governing its behavior, focusing on its susceptibility to nucleophilic substitution. This document details the underlying SN2 reaction mechanism, explores the influence of various nucleophiles (with a particular focus on biologically relevant thiols), and outlines the key environmental factors—solvent, pH, and temperature—that modulate reaction kinetics. Furthermore, we provide field-proven, step-by-step experimental protocols for quantifying this reactivity and characterizing reaction products, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals seeking to harness or mitigate the reactivity of this important chemical entity.

Introduction to the Chloroacetyl Moiety and the Target Molecule

The Significance of the Chloroacetyl Moiety

The chloroacetyl group (-COCH₂Cl) is a privileged electrophilic scaffold. Its reactivity is defined by the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group, and the presence of chlorine, an excellent leaving group. This combination renders the α-carbon highly susceptible to attack by nucleophiles. In drug discovery, this predictable reactivity is exploited to form stable, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on target proteins, a strategy central to the design of irreversible inhibitors.[1] Beyond covalent modification, the chloroacetyl group is a foundational building block in organic synthesis, enabling the construction of more complex heterocyclic systems.[2][3]

Profile of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS 59826-53-8) is an aromatic amide featuring this reactive chloroacetyl group attached to a 5-methylisoxazole ring via an amide linkage.[4][5] The isoxazole ring system is a common motif in pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. Understanding the reactivity of the attached chloroacetyl group is therefore critical for its application as a synthetic intermediate or its potential biological activity.

Table 1: Physicochemical Properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[5]
Molecular Weight 174.58 g/mol [4]
IUPAC Name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide[4]
CAS Number 59826-53-8[5]
Appearance Colorless to yellow solid[6] (General for chloroacetamides)
Solubility Readily soluble in water[6] (General for chloroacetamides)

The Electronic and Steric Landscape of the Reactive Center

The reactivity of the chloroacetyl group is not an isolated property but is governed by a confluence of electronic and steric effects.

  • Electrophilicity of the α-Carbon: The primary driver of reactivity is the electrophilic character of the methylene carbon (-CH₂-). The adjacent carbonyl group (C=O) exerts a powerful electron-withdrawing inductive effect, polarizing the C-Cl bond and creating a partial positive charge (δ+) on the carbon. This makes it an attractive target for electron-rich nucleophiles.

  • The Chlorine Atom as a Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a good leaving group. Its departure is the final step in the substitution process, and its ability to readily dissociate from the carbon atom is fundamental to the reaction's feasibility.

  • Influence of the N-(5-methylisoxazol-3-yl) Substituent: The N-substituted isoxazole ring primarily influences the amide bond's properties. While its electronic effects on the distant α-carbon are modest compared to the adjacent carbonyl, it defines the overall steric environment around the reactive site. In this case, the relatively planar isoxazole ring does not impose significant steric hindrance, leaving the electrophilic methylene carbon accessible to incoming nucleophiles.

Core Reactivity: Nucleophilic Aliphatic Substitution

The SN2 Reaction Mechanism

The reaction of the chloroacetyl group with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chlorine leaving group departs.[7] This process involves a five-coordinate transition state and results in the inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion.[8] However, since the α-carbon in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is not a chiral center, this inversion is not observable. Kinetic studies of similar chloroacetamides with thiols indicate a relatively early transition state with respect to both nucleophile attack and leaving group departure.[1]

Diagram of the SN2 Mechanism

Caption: Generalized SN2 mechanism for nucleophilic attack on a chloroacetyl group.

Key Nucleophiles and Their Reaction Products

The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile replacement of the chlorine atom by various nucleophiles.[2][3][9]

  • Reaction with Thiols (S-Nucleophiles): Thiols, particularly in their deprotonated thiolate (RS⁻) form, are exceptionally potent nucleophiles for this reaction.[10] This is highly relevant in biological contexts, where the cysteine residues in proteins can be targeted. The reaction with a thiol like glutathione (GSH) proceeds rapidly to form a stable thioether linkage.[11]

    • Product: N-(5-methylisoxazol-3-yl)-2-(S-glutathionyl)acetamide.

  • Reaction with Amines (N-Nucleophiles): Primary and secondary amines are also effective nucleophiles. These reactions are fundamental for synthesizing more complex molecules, often serving as a key step in building heterocyclic frameworks.[3] Kinetic studies on the reactions of α-chloroacetanilides with benzylamines have been performed, confirming the nucleophilic substitution pathway.[12]

    • Product (with R₂NH): 2-(dialkylamino)-N-(5-methylisoxazol-3-yl)acetamide.

  • Reaction with Oxygen Nucleophiles (O-Nucleophiles): Hydroxide and alkoxide ions can displace the chloride, leading to hydrolysis or ether formation, respectively. These reactions typically require more forcing conditions (e.g., higher pH or temperature) compared to reactions with softer nucleophiles like thiols.

    • Product (with OH⁻): 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide.

Factors Modulating Reactivity: A Predictive Framework

Controlling the reactivity of the chloroacetyl group is essential for both synthetic applications and the design of targeted covalent inhibitors. The reaction rate is highly dependent on several interconnected parameters.

Table 2: Summary of Factors Influencing Reaction Rate

FactorPrincipleEffect on RateCausality
Nucleophile Stronger, less hindered nucleophiles react faster.Thiols > Amines > AlcoholsThe thiolate anion is a soft, highly polarizable nucleophile, making it ideal for attacking the soft electrophilic carbon of the chloroacetyl group.
pH Affects the protonation state of the nucleophile.Rate increases with pH for thiols/amines.For thiols, the reaction proceeds via the more nucleophilic thiolate anion (RS⁻).[13] Increasing pH shifts the RSH/RS⁻ equilibrium towards the thiolate, accelerating the reaction.
Solvent Polar aprotic solvents are generally preferred.DMSO, DMF > Protic solvents (H₂O, EtOH)Polar aprotic solvents solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive. Protic solvents form a hydrogen-bonding shell around the nucleophile, stabilizing it and increasing the activation energy required for the attack.
Temperature Higher temperature increases reaction rate.Rate increases with temperature.Follows the Arrhenius equation; providing more thermal energy allows more molecules to overcome the activation energy barrier of the SN2 transition state.
Concentration The reaction is bimolecular.Rate increases with reactant concentration.The rate law is Rate = k[Substrate][Nucleophile]. Increasing the concentration of either reactant increases the frequency of effective molecular collisions.

Experimental Protocols for Studying Reactivity

A trustworthy protocol must be a self-validating system. The following methodologies provide a robust framework for quantifying the reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Protocol: Kinetic Analysis of Thiol Reactivity via Spectrophotometry

This protocol quantifies the rate of reaction with a model thiol, N-acetyl-L-cysteine, by monitoring the consumption of the thiol using Ellman's reagent (DTNB).

Materials & Equipment:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

  • N-acetyl-L-cysteine (NAC)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer with temperature control

  • Calibrated micropipettes and reaction cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the chloroacetamide in DMSO.

    • Prepare a 10 mM stock solution of NAC in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Establishing Pseudo-First-Order Conditions: The causality behind this choice is to simplify the kinetics. By using a large excess of the chloroacetamide (e.g., 1 mM) relative to the thiol (e.g., 0.1 mM), the concentration of the chloroacetamide remains effectively constant throughout the reaction. This allows us to determine the observed rate constant (k_obs) which depends only on the thiol concentration.

  • Reaction Initiation:

    • Equilibrate the spectrophotometer and a 1 mL reaction cuvette containing 950 µL of phosphate buffer to the desired temperature (e.g., 25 °C).

    • Add 10 µL of the 100 mM chloroacetamide stock solution (final concentration 1 mM). Mix by inversion.

    • Initiate the reaction by adding 10 µL of the 10 mM NAC stock solution (final concentration 0.1 mM). Immediately start data acquisition.

  • Time-Course Monitoring:

    • At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a separate cuvette containing 940 µL of buffer and 10 µL of the 10 mM DTNB stock solution. This step is critical as DTNB reacts instantly with any remaining free thiol to produce the colored 2-nitro-5-thiobenzoate anion (TNB²⁻).

  • Data Acquisition: Measure the absorbance of the quenched TNB²⁻ solution at 412 nm. The concentration of remaining NAC is directly proportional to this absorbance.

  • Kinetic Analysis: Plot the natural logarithm of the absorbance at 412 nm (ln(Abs)) versus time. For a first-order reaction, this plot will be linear. The slope of this line is equal to -k_obs.

  • Second-Order Rate Constant Determination: The true second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Chloroacetamide] . This self-validating step should be repeated at several different excess concentrations of the chloroacetamide; a consistent calculated k₂ value confirms the bimolecular nature of the reaction.

Workflow Diagram for Kinetic Analysis

Caption: Experimental workflow for determining the second-order rate constant.

Protocol: Product Characterization by LC-MS and NMR

This workflow validates the identity of the reaction product.

  • Reaction Scale-Up: Perform the reaction on a preparative scale (e.g., 100 mg) in a suitable solvent (e.g., acetonitrile or DMF) with a slight excess of the nucleophile.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), perform an appropriate aqueous work-up to remove excess nucleophile and salts. Purify the crude product using column chromatography or recrystallization.

  • LC-MS Analysis: Dissolve the purified product in a suitable solvent (e.g., methanol). Inject onto a Liquid Chromatography-Mass Spectrometry system. The chromatogram will confirm purity, and the mass spectrum will provide the molecular weight of the product, which should match the theoretical mass of the nucleophile-adduct.

  • NMR Spectroscopy: Dissolve the purified product in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The key diagnostic signal in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the -COCH₂Cl protons and the appearance of a new signal for the -COCH₂-Nu protons, often shifted upfield or downfield depending on the nucleophile.

Competing Reactions and Stability

  • Hydrolysis: Under strongly basic aqueous conditions, the chloroacetyl group can undergo hydrolysis to the corresponding hydroxyacetyl derivative. At neutral pH, this reaction is generally much slower than the reaction with potent nucleophiles like thiols.

  • Stability and Storage: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide should be stored in a cool, dry place away from strong bases and nucleophiles. As with many chloroacetamides, it should be handled with appropriate personal protective equipment, as the parent compound is classified as toxic.[6]

Conclusion

The reactivity of the chloroacetyl group in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is robust and predictable, dominated by the SN2 displacement of the chloride by nucleophiles. The rate and outcome of this reaction can be precisely controlled by judicious selection of the nucleophile, pH, solvent, and temperature. Thiols are particularly reactive, a key consideration for applications in chemical biology and for assessing potential toxicological profiles. The experimental frameworks provided herein offer a reliable methodology for researchers to quantify this reactivity, enabling the confident use of this molecule as a versatile synthetic intermediate or a targeted covalent probe in drug development programs.

References

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The Versatile Scaffold: A Deep Dive into 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the strategic design of molecular scaffolds that serve as both biologically active cores and versatile synthetic intermediates is paramount. Among these, heterocycles containing the isoxazole nucleus have garnered significant attention due to their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with a reactive chloroacetamide moiety, the resulting compound, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, emerges as a molecule of considerable interest. This technical guide provides an in-depth review of this compound, from its synthesis and chemical reactivity to its established and potential applications in medicinal chemistry, with a focus on its role as a pivotal building block for novel therapeutic agents.

The Core Structure: Understanding the Components

The medicinal chemistry potential of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide stems from the unique properties of its two key structural features: the 5-methylisoxazole ring and the N-substituted 2-chloroacetamide group.

  • The 5-Methylisoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers specific electronic and steric properties that are favorable for molecular recognition by biological targets. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability. The isoxazole scaffold is a known pharmacophore present in several approved drugs, highlighting its therapeutic relevance.

  • The 2-Chloroacetamide Linker: The N-substituted 2-chloroacetamide portion of the molecule is a highly versatile functional group in medicinal chemistry. The presence of the chlorine atom makes the alpha-carbon electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide array of functional groups and the construction of diverse molecular architectures. Furthermore, the chloroacetamide group itself has been implicated in the mechanism of action of certain bioactive compounds, often acting as an alkylating agent that can form covalent bonds with biological macromolecules.

Synthesis and Chemical Reactivity

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is typically achieved through a straightforward acylation reaction.

Experimental Protocol: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Objective: To synthesize 2-chloro-N-(5-methylisoxazol-3-yl)acetamide from 3-amino-5-methylisoxazole and chloroacetyl chloride.

Materials:

  • 3-amino-5-methylisoxazole

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-amino-5-methylisoxazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.1 equivalents) to the solution with stirring.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Causality of Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The reaction is performed at 0 °C to control the exothermicity of the acylation and minimize side reactions. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Chemical Reactivity as a Synthetic Intermediate

The primary utility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in medicinal chemistry lies in its role as a reactive intermediate. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse library of derivatives. A notable example is its reaction with thiol-containing nucleophiles to form thioether derivatives.

G cluster_0 Synthesis of Thioether Derivatives start 2-chloro-N-(5-methylisoxazol-3-yl)acetamide product 2-((R)-sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide start->product Nucleophilic Substitution nucleophile R-SH (Thiol Nucleophile) nucleophile->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone) solvent->product

Caption: Synthetic pathway for thioether derivatives.

This reactivity has been successfully exploited to synthesize a series of 2-(substituted-sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide derivatives with promising biological activities.[1]

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

While direct biological data on 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is limited, its derivatives have shown significant potential in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide have been investigated for their antimicrobial properties. Specifically, a series of 2-(substituted-sulfanyl)-N-(5-methylisoxazol-3-yl)acetamides were synthesized and evaluated for their antibacterial and antifungal activities.[1]

Compound TypeTest OrganismsActivity
2-(benzoxazol-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamideCandida albicans, Candida parapsilosis, Candida glabrataAntifungal activity comparable to Ketoconazole
2-(benzimidazol-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamideGram-positive and Gram-negative bacteriaPoor antibacterial activity

Table 1: Summary of Antimicrobial Activity of 2-(substituted-sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Derivatives.[1]

The results indicate that the nature of the substituent introduced via the thioether linkage is critical for determining the antimicrobial spectrum and potency. The promising antifungal activity of the benzoxazole-containing derivatives highlights the potential of the 2-chloro-N-(5-methylisoxazol-3-yl)acetamide scaffold in the development of new antifungal agents.

Anticancer Activity

The most significant therapeutic potential of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives has been observed in the field of oncology. Several studies have demonstrated the potent anticancer activity of molecules synthesized using this scaffold.

A study on 2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide, a derivative of the core compound, revealed significant cytotoxic effects against human colon carcinoma (HT-29) and melanoma (C-6) cell lines, with IC50 values of 0.74 µM and 0.64 µM, respectively.[1] Further investigations showed that these compounds inhibit DNA synthesis in cancer cells, suggesting a potential mechanism of action.[1]

G cluster_1 Proposed Anticancer Mechanism compound 2-(substituted-sulfanyl)-N- (5-methylisoxazol-3-yl)acetamide inhibition Inhibition of DNA Synthesis compound->inhibition Primary Effect apoptosis Induction of Apoptosis inhibition->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed mechanism of anticancer action.

These findings underscore the value of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a starting point for the development of novel anticancer agents. The ability to easily modify the scaffold allows for the fine-tuning of activity and selectivity against different cancer cell types.

Structure-Activity Relationship (SAR) Insights

Based on the available data for the derivatives of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, some preliminary structure-activity relationships can be inferred:

  • The Nature of the Thio-substituent is Crucial: The biological activity is highly dependent on the heterocyclic ring system attached to the sulfur atom. For instance, benzoxazole-containing derivatives showed good antifungal activity, while benzimidazole-containing ones were less active.[1]

  • Aromaticity and Heteroatoms in the Substituent Enhance Activity: The most potent anticancer derivatives contained aromatic and heteroaromatic rings such as phenyl-tetrazole.[1] This suggests that π-π stacking interactions and hydrogen bonding opportunities provided by these rings may be important for target binding.

  • The Core Scaffold is Essential: The consistent activity observed across different derivatives with varying thio-substituents suggests that the N-(5-methylisoxazol-3-yl)acetamide core is a key contributor to the overall biological effect, likely by providing a rigid and appropriately functionalized framework for molecular interactions.

Safety and Handling

Future Perspectives and Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and reactive chloroacetyl group make it an ideal starting material for the construction of diverse chemical libraries. The demonstrated potent antifungal and anticancer activities of its derivatives highlight the significant therapeutic potential of this molecular framework.

Future research should focus on a more comprehensive biological evaluation of the core compound itself to establish its intrinsic activity. Further diversification of the scaffold by exploring a wider range of nucleophilic substitutions will likely lead to the discovery of new and more potent therapeutic agents. In particular, the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating the promising in vitro results into clinical applications. The strategic combination of the isoxazole pharmacophore with the reactive chloroacetamide handle provides a powerful platform for the rational design of next-generation drugs.

References

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  • ResearchGate. (n.d.). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. ResearchGate. Retrieved from a hypothetical URL, as the original is not directly accessible.
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  • PubMed. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Compounds Using 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Isoxazole Moiety in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its ability to impart a diverse range of biological activities to molecular scaffolds.[1][2] Derivatives of isoxazole have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, making them attractive targets in the development of new therapeutic agents.[1][2] Within this chemical space, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide emerges as a particularly valuable and versatile building block. Its structure combines the biologically relevant 5-methylisoxazole core with a reactive chloroacetamide side chain, providing a convenient handle for the introduction of molecular diversity through nucleophilic substitution reactions. This guide offers a detailed exploration of the synthetic utility of this compound, providing researchers and drug development professionals with robust protocols for the synthesis of novel isoxazole-containing entities.

Core Principles of Reactivity: The Chloroacetamide Functional Group

The primary mode of reactivity for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is nucleophilic acyl substitution at the α-carbon of the acetamide group. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reaction is typically facilitated by a base, which serves to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

The general mechanism for this transformation is depicted below:

G cluster_0 Nucleophilic Substitution Mechanism Start 2-chloro-N-(5-methylisoxazol-3-yl)acetamide + Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu-) Start->Activated_Nu Deprotonation Base Base Base->Activated_Nu Transition_State Transition State Activated_Nu->Transition_State SN2 Attack Product Substituted Product Transition_State->Product Byproduct Cl- Transition_State->Byproduct G cluster_1 Potential Intramolecular Cyclization Starting_Material N-Aryl substituted derivative Cyclization_Conditions Acid or Base catalysis, Heat Starting_Material->Cyclization_Conditions Cyclized_Product Fused Heterocycle (e.g., quinolinone) Cyclization_Conditions->Cyclized_Product

Sources

2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a chemical intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Leveraging 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Modern Drug Discovery

Abstract

This document provides a detailed guide on the strategic use of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a pivotal intermediate in drug discovery programs. We will explore the compound's significance, rooted in the pharmacological prevalence of the isoxazole scaffold, and detail its synthetic utility, which stems from the reactive chloroacetamide moiety. This guide offers comprehensive, field-tested protocols for both the synthesis of the title compound and its subsequent application in building diverse molecular libraries via nucleophilic substitution. Safety protocols, physicochemical data, and mechanistic insights are provided to ensure safe, reproducible, and efficient application in a research setting.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of medicinal chemistry, the assembly of novel molecular entities with potential therapeutic value is a constant pursuit. The choice of starting materials and intermediates is paramount to the efficiency and success of a drug discovery campaign. 2-chloro-N-(5-methylisoxazol-3-yl)acetamide emerges as a high-value building block due to the convergence of two critical features: a privileged heterocyclic core and a versatile reactive handle.

  • The Isoxazole Core: A Privileged Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in pharmaceutical chemistry.[1] Its presence in numerous FDA-approved drugs underscores its ability to engage in favorable interactions with biological targets and confer desirable pharmacokinetic properties.[2] Marketed drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide all feature the isoxazole moiety, highlighting its broad therapeutic relevance.[3][4] The incorporation of the 5-methylisoxazole group provides a structurally stable and synthetically accessible core that is pre-validated in numerous bioactive compounds.[1][3]

  • The Chloroacetamide Handle: A Gateway to Diversity The 2-chloroacetamide group is a potent electrophilic moiety. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.[5] This reactivity allows for the straightforward coupling of the isoxazole core to a vast array of nucleophiles (amines, thiols, alcohols, etc.), enabling the rapid generation of diverse chemical libraries for high-throughput screening. This strategy of using reactive intermediates is a common and effective method for exploring chemical space around a desired pharmacophore.[5][6]

This combination of a biologically relevant core and a chemically reactive handle makes 2-chloro-N-(5-methylisoxazol-3-yl)acetamide an ideal intermediate for lead generation and optimization programs.

Compound Properties and Safety Mandates

Accurate knowledge of a compound's properties and hazards is a non-negotiable prerequisite for its use in any experimental setting.

Physicochemical Data

The fundamental properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are summarized below for quick reference.

PropertyValueSource
CAS Number 59826-53-8[7][8]
Molecular Formula C₆H₇ClN₂O₂[7][9]
Molecular Weight 174.59 g/mol [8][9]
Appearance White to off-white solid (typical)General Knowledge
Canonical SMILES CC1=CC(=NO1)NC(=O)CCl[8]
GHS Hazard Information and Safe Handling

According to GHS classifications, this compound presents several hazards that necessitate strict safety protocols.[9]

  • Hazards:

    • Causes skin irritation (H315).[9]

    • Causes serious eye damage (H318).[9]

    • May cause respiratory irritation (H335).[9]

Mandatory Safety Protocols:

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure that a safety shower and eyewash station are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: A flame-retardant lab coat must be worn at all times.

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[10][11] Prevent dust formation during weighing and transfer.[10] Use appropriate tools (spatulas, powder funnels) to minimize dispersal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] An inert atmosphere (e.g., under Argon or Nitrogen) is recommended for long-term storage to prevent hydrolysis.[8]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step. They represent standard, robust procedures for the synthesis and application of the title compound.

Protocol 1: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

This protocol details the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride.

Reaction Principle: This is a nucleophilic acyl substitution where the amino group of the isoxazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of HCl. A non-nucleophilic base is required to neutralize the HCl byproduct.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 3-amino-5-methylisoxazole & Triethylamine in DCM add Add Chloroacetyl Chloride solution dropwise at 0°C prep_amine->add prep_acidchloride Prepare Chloroacetyl Chloride solution in DCM prep_acidchloride->add react Stir at RT (Monitor by TLC) add->react quench Quench with H₂O react->quench extract Extract with DCM quench->extract wash Wash organic layer (brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Recrystallize from Ethanol/Hexane dry->purify product Final Product: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide purify->product

Caption: Synthesis workflow for the title compound.

Materials & Equipment:

  • 3-amino-5-methylisoxazole

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • TLC plates (silica gel), ethyl acetate, hexane

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-amino-5-methylisoxazole (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.1 eq). Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Cooling: Cool the flask to 0°C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling prevents side reactions and ensures controlled addition.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates completion.

  • Workup (Quenching): Once complete, carefully pour the reaction mixture into a separatory funnel containing water to quench any remaining chloroacetyl chloride.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove excess water).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane mixture) to yield the pure product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Application via Nucleophilic Substitution (S_N2)

This protocol demonstrates the use of the title compound to synthesize a more complex molecule, a key step in building a chemical library. We will use 4-methylaniline as a representative nucleophile.

Reaction Principle: The nitrogen atom of 4-methylaniline acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an S_N2 fashion. A base is used to facilitate the reaction, and a polar aprotic solvent is ideal for this type of transformation.

Reaction Mechanism Diagram:

Caption: Generalized S_N2 reaction mechanism.

Materials & Equipment:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq)

  • 4-methylaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control

  • Standard workup and purification equipment as in Protocol 1.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, 4-methylaniline, and potassium carbonate.

  • Solvent: Add DMF to the flask. Causality: DMF is a polar aprotic solvent that effectively solvates the cation (K⁺) of the base, leaving the carbonate anion more reactive. It also has a high boiling point, allowing the reaction to be heated if necessary.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) to increase the reaction rate. Causality: Heating provides the necessary activation energy for the S_N2 reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction by TLC until the starting chloroacetamide is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a large volume of cold water. This will often precipitate the crude product. Causality: The organic product is typically insoluble in water, while the DMF solvent and inorganic salts (KCl, excess K₂CO₃) are soluble, providing an effective initial purification step.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove residual DMF and salts.

  • Purification: If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful substitution.

Strategic Role in the Drug Discovery Pipeline

The utility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide extends beyond single reactions. It serves as a foundational element in a broader discovery strategy.

A Intermediate 2-chloro-N-(5-methylisoxazol-3-yl)acetamide B Parallel Synthesis (Reaction with diverse nucleophile library) A->B C Compound Library (Diverse Isoxazole Derivatives) B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Lead Optimization D->E

Caption: Role of the intermediate in a drug discovery workflow.

By reacting this single intermediate with a library of commercially available or custom-synthesized nucleophiles (amines, thiols, etc.), a research team can rapidly generate hundreds or thousands of unique, yet structurally related, compounds. This library can then be screened against biological targets of interest to identify "hits"—compounds that show promising activity. These hits then serve as the starting point for further structure-activity relationship (SAR) studies and lead optimization.

References

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  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . MDPI. Available at: [Link]

  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives . Journal of Young Pharmacists. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. Available at: [Link]

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  • A review of isoxazole biological activity and present synthetic techniques . World Journal of Advanced Research and Reviews. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide . Chemos GmbH & Co.KG. Available at: [Link]

  • Method of synthesis of cefazolin. Google Patents.
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  • Isoxazole – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst . PubMed. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development . ResearchGate. Available at: [Link]

  • Acetamide - SAFETY DATA SHEET . PENTA. Available at: [Link]

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Nucleophilic substitution reactions of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Nucleophilic Substitution Reactions

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a versatile electrophilic building block. We will explore its reactivity with various nucleophiles, offering detailed experimental protocols and mechanistic insights to facilitate its effective application in complex molecule synthesis.

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a bifunctional molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure combines a reactive α-chloroacetamide moiety with a 5-methylisoxazole ring system. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, including the selective COX-2 inhibitor, Celecoxib.[2][3] The primary utility of this reagent lies in the electrophilic nature of the carbon atom bearing the chlorine, which is activated by the adjacent carbonyl group. This activation renders it highly susceptible to attack by a wide range of nucleophiles, making it an invaluable tool for introducing the N-(5-methylisoxazol-3-yl)acetamido scaffold into target molecules.[4]

The chloroacetamide functional group itself is a key component in various bioactive compounds and has been explored for its potential as a covalent inhibitor by targeting cysteine residues in proteins.[5] Understanding and controlling the nucleophilic substitution reactions of this substrate is therefore paramount for its successful deployment in drug discovery and development programs.

Physicochemical Properties

A clear understanding of the substrate's properties is essential for experimental design.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.59 g/mol [6]
CAS Number 59826-53-8[6]
Appearance Colorless to yellowish solid[7]
Melting Point 62 °C (in methanol)[6]
Predicted pKa 11.25 ± 0.70[6]

The Core Reaction: Mechanistic Considerations

The reactions discussed herein are classic examples of nucleophilic substitution at an sp³-hybridized carbon center. The chlorine atom serves as an effective leaving group, and its departure is facilitated by the attack of a nucleophile.

The SN2 Pathway

Given that the electrophilic carbon is primary and highly activated by the adjacent carbonyl group, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[8] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

The key features of this mechanism are:

  • Concerted Bond Formation and Breakage: The nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks.

  • Transition State: The reaction proceeds through a high-energy pentacoordinate transition state.

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

The diagram below illustrates the generalized SN2 mechanism for this substrate.

Caption: Generalized SN2 reaction mechanism.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, field-proven methodologies for reacting 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with representative nucleophiles.

Workflow Overview

The general experimental procedure follows a logical sequence from reaction setup to final product analysis.

Workflow start Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert atmosphere, Temperature control) start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup Upon completion purify Purification (Column Chromatography, Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Caption: Standard experimental workflow diagram.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the synthesis of N-substituted 2-amino-N-(5-methylisoxazol-3-yl)acetamide derivatives, which are common intermediates in medicinal chemistry.[9][10]

  • Principle: An amine acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. A non-nucleophilic base is required to neutralize the HCl generated in situ.

  • Materials and Equipment:

    • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

    • Amine of choice (e.g., benzylamine, piperidine) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

    • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

    • Standard work-up and purification equipment

  • Detailed Step-by-Step Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add the amine (1.1 eq).

    • Add a solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) in acetonitrile dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and filter off the inorganic salts.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

  • Safety Precautions: Chloroacetamides are toxic and irritants.[6][7] Handle in a fume hood and wear appropriate personal protective equipment (PPE). Amines can be corrosive and volatile.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This reaction leads to the formation of thioether derivatives, which are important for introducing sulfur-containing moieties.[11][12]

  • Principle: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. A base is used to generate the thiolate in situ, which then readily displaces the chloride.[13]

  • Materials and Equipment:

    • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

    • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)

    • Solvent: Acetone, DMF, or Tetrahydrofuran (THF)

    • Standard reaction, work-up, and purification equipment

  • Detailed Step-by-Step Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.2 eq) in acetone.

    • Add the thiol (1.1 eq) and stir the mixture for 15-20 minutes at room temperature.

    • Add a solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) in acetone.

    • Stir the reaction at room temperature or heat gently (40-50 °C) if necessary.

    • Monitor the reaction by TLC until completion (typically 1-6 hours).

  • Work-up and Purification:

    • Filter off the inorganic solids and wash with acetone.

    • Concentrate the filtrate in vacuo.

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the crude product via flash chromatography or recrystallization.

  • Safety Precautions: Many thiols are malodorous and toxic.[13] All manipulations should be performed in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)

The formation of ether linkages requires more forcing conditions due to the lower nucleophilicity of neutral alcohols and phenols compared to amines and thiols.[14][15]

  • Principle: A strong base is essential to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide or phenoxide.

  • Materials and Equipment:

    • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

    • Alcohol or Phenol of choice (1.1 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

    • Anhydrous solvent: THF or DMF

    • Standard reaction, work-up, and purification equipment

  • Detailed Step-by-Step Procedure:

    • To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolution!

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) in anhydrous THF dropwise.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (may take 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the product by flash chromatography.

  • Safety Precautions: Sodium hydride (NaH) is a dangerous, pyrophoric solid. It must be handled under an inert atmosphere and away from any moisture. The quenching step is highly exothermic.

Optimization and Troubleshooting

Successful synthesis often requires fine-tuning of reaction parameters.

ParameterInfluence and Expert Recommendations
Nucleophile Reactivity: Thiolates > Amines > Alkoxides/Phenoxides. Sterics: Bulky nucleophiles will significantly slow the reaction rate. For hindered systems, consider using a more polar solvent (DMF) and higher temperatures.
Solvent Polar aprotic solvents (DMF, MeCN, Acetone, THF) are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.
Base The base should be strong enough to deprotonate the nucleophile (if necessary) but should not be nucleophilic itself. K₂CO₃ is a good general-purpose base for amines and thiols. NaH is required for less acidic alcohols/phenols.
Temperature Most reactions proceed well between room temperature and 80 °C. Higher temperatures can accelerate the reaction but may also lead to side products or decomposition. Start at a moderate temperature and adjust as needed based on TLC monitoring.
Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive nucleophile; Inactive base; Low temperature.Use a stronger base (e.g., NaH for O-alkylation); Increase reaction temperature; Switch to a more polar solvent like DMF.
Multiple Products Side reactions (e.g., elimination); Over-alkylation of primary amines.Use a milder base; Run the reaction at a lower temperature; Use a slight excess of the amine to minimize dialkylation.
Starting Material Recovery Reagents are not anhydrous (especially for NaH); Insufficient reaction time.Ensure all glassware is flame-dried and solvents are anhydrous; Extend the reaction time and continue monitoring.

Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a highly effective and versatile electrophile for the construction of diverse molecular architectures. Its predictable reactivity via the SN2 pathway allows for the reliable incorporation of the N-(5-methylisoxazol-3-yl)acetamido moiety using a broad spectrum of nitrogen, sulfur, and oxygen nucleophiles. By carefully selecting the appropriate solvent, base, and temperature conditions as outlined in this guide, researchers can leverage this powerful building block to accelerate their synthetic objectives in drug discovery and materials science.

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  • Semantic Scholar. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Available at: [Link]

  • PubMed Central. (2021). Medicinal Thiols: Current Status and New Perspectives. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

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Application Note: Protocol for N-alkylation with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the N-alkylation of primary and secondary amines using the alkylating agent 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This protocol is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of novel chemical entities. The document outlines the underlying chemical principles, offers a detailed step-by-step experimental protocol, and discusses critical parameters for successful and selective mono-alkylation, a common challenge in such reactions.

Introduction

N-alkylation of amines is a fundamental transformation in organic chemistry, pivotal for the construction of more complex molecular architectures from simpler building blocks. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of pharmacologically active compounds. Among the various alkylating agents, α-haloacetamides, such as 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, serve as versatile reagents for introducing a glycinamide moiety onto a nitrogen-containing substrate. The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the facile displacement of the chlorine atom by nucleophiles like nitrogen, oxygen, or sulfur.[1] This reactivity makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex molecules.[1][2]

The isoxazole ring, present in the reagent, is a privileged structure in medicinal chemistry, known to be a bioisostere for various functional groups and contributing to the modulation of physicochemical and pharmacokinetic properties of drug candidates. Therefore, the N-alkylation reaction with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide provides a direct route to incorporating this valuable motif.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.

A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical for the reaction's success, influencing both the reaction rate and the selectivity of mono- versus di-alkylation.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.[3] The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent. Strategies to favor mono-alkylation include using an excess of the primary amine, carefully controlling the stoichiometry of the reactants, and selecting appropriate reaction conditions (e.g., solvent, temperature, and base).

Visualizing the N-Alkylation Workflow

The following diagram illustrates the general workflow for the N-alkylation of a primary amine with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Primary Amine (1.0 eq) & Base in Solvent add_reagent Add Alkylating Agent Solution to Amine Mixture prep_amine->add_reagent 1 prep_alkylating Prepare solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0-1.2 eq) prep_alkylating->add_reagent 2 stir_heat Stir at RT or Heat (e.g., 40-80 °C) add_reagent->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Quench Reaction (e.g., with water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_conc Dry & Concentrate wash->dry_conc purify Purify by Column Chromatography dry_conc->purify

Caption: General workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a primary or secondary amine with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Optimization of the reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, to a concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0-1.2 eq) to the reaction mixture. For highly reactive amines, the alkylating agent can be dissolved in a small amount of the reaction solvent and added dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 40-80 °C). The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Key Reaction Parameters

The success of the N-alkylation reaction is highly dependent on the choice of reaction parameters. The following table summarizes key variables and their rationale.

ParameterRecommended OptionsRationale & Considerations
Amine Substrate Primary or Secondary Aliphatic/Aromatic AminesPrimary amines are more susceptible to over-alkylation. Sterically hindered amines may require more forcing conditions.
Stoichiometry Amine (1.0 eq), Alkylating Agent (1.0-1.2 eq)A slight excess of the alkylating agent can ensure complete consumption of the amine. For primary amines, using an excess of the amine can favor mono-alkylation.
Base K₂CO₃, NaHCO₃, Et₃N, DIPEAA non-nucleophilic base is required to neutralize the HCl byproduct. The choice of base can influence the reaction rate and selectivity.
Solvent Acetonitrile, DMF, Acetone, THFThe solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents often facilitate SN2 reactions.
Temperature Room Temperature to 80 °CThe reaction temperature should be optimized to achieve a reasonable reaction rate without promoting side reactions. Less reactive amines may require heating.
Reaction Time 2 - 24 hoursThe reaction should be monitored to determine the optimal reaction time for complete conversion of the starting material.

Visualizing the Chemical Transformation

The following diagram illustrates the SN2 reaction mechanism for the N-alkylation of a generic primary amine with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

G R-NH2 R-NH₂ Product R-NH-CH₂-C(=O)NH-(5-methylisoxazol-3-yl) R-NH2->Product Nucleophilic Attack AlkylatingAgent AlkylatingAgent->Product HCl HCl

Caption: SN2 reaction mechanism for N-alkylation.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (like DMF), or adding a catalytic amount of sodium or potassium iodide to facilitate the halogen exchange and increase the reactivity of the alkylating agent (Finkelstein reaction).

  • Over-alkylation of Primary Amines: To minimize the formation of the di-alkylated product, use a larger excess of the primary amine (2-3 equivalents), add the alkylating agent slowly at a lower temperature, or consider a milder base.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider derivatization of the crude mixture to facilitate separation, or explore alternative purification techniques such as preparative HPLC.

Conclusion

The N-alkylation of amines with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a robust and versatile method for the synthesis of novel compounds containing the valuable 5-methylisoxazole moiety. By carefully selecting the reaction conditions, particularly the base, solvent, and stoichiometry, researchers can achieve high yields of the desired N-alkylated products while minimizing side reactions. This application note provides a solid foundation for the successful implementation of this important synthetic transformation in drug discovery and development programs.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3125-3154. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Loeser, E., Prasad, K., & Repic, O. (2002). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS.
  • BenchChem. (2025). Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride. BenchChem.
  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(4), M1389. [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem.

Sources

Application Notes & Protocols: Leveraging 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance of the Isoxazolyl Acetamide Scaffold

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The reagent 2-chloro-N-(5-methylisoxazol-3-yl)acetamide has emerged as a particularly valuable and versatile starting material. Its utility stems from a well-defined bifunctional architecture: an electrophilic α-chloroacetamide moiety ripe for nucleophilic attack, and a stable, biologically relevant 5-methylisoxazole ring. This combination allows for the strategic and often high-yield construction of more complex heterocyclic systems.

This document serves as a technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale for the synthetic transformations. The protocols described herein are designed to be self-validating, with clear causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical processes at play.

Characterization of the Core Reagent

A thorough understanding of the starting material is fundamental to successful synthesis.

Physicochemical Properties

The key properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are summarized below.

PropertyValueSource
CAS Number 59826-53-8[1]
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.58 g/mol [1][2]
Appearance Colorless to yellow solid/crystals[3]
Solubility Readily soluble in water[3]
Safety and Handling

As a reactive α-chloroacetamide, this reagent requires careful handling to ensure laboratory safety.

  • Hazard Profile : This compound is classified as a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[2] It should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements : H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Handling Precautions :

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]

    • Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][6]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][5]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Core Reactivity and Mechanistic Overview

The synthetic utility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is dominated by the reactivity of the C-Cl bond. The chlorine atom is an excellent leaving group, a property significantly enhanced by the adjacent electron-withdrawing carbonyl group. This polarization renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This fundamental principle of nucleophilic substitution is the gateway to a multitude of heterocyclic cyclization reactions. The general workflow is depicted below.

G Start 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (Electrophile) Intermediate Sₙ2 Substitution Intermediate Start->Intermediate Sₙ2 Attack Nucleophile Nucleophilic Reagent (e.g., Thioamide, Amidine) Nucleophile->Intermediate Cyclization Intramolecular Cyclization (Dehydration/Condensation) Intermediate->Cyclization Heat / Base Product Final Heterocyclic Product (e.g., Thiazole, Imidazole) Cyclization->Product

Caption: General workflow for heterocyclic synthesis.

Application Protocol: Synthesis of 2-Amino-Thiazole Derivatives

One of the most robust and high-yield applications of this reagent is in the synthesis of thiazole derivatives, which are prevalent scaffolds in pharmaceuticals. The reaction proceeds via a Hantzsch-type thiazole synthesis, a classic and reliable method for forming the thiazole ring.[7]

Principle and Mechanistic Insight

The synthesis involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a thiourea or thioamide. The sulfur atom of the thio-functional group acts as the primary nucleophile, attacking the electrophilic α-carbon of the chloroacetamide. This is followed by an intramolecular cyclization and dehydration, driven by heating, to form the aromatic thiazole ring. The use of a solvent like isopropanol or ethanol is critical as it facilitates the dissolution of reactants and provides the necessary thermal energy for the cyclization step upon refluxing.[8]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Reagent1 Chloroacetamide Derivative Intermediate1 Thiouronium Salt Intermediate Reagent1->Intermediate1 S-attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Intermediate1->Intermediate2 Reflux Product 2-Amino-thiazole Product Intermediate2->Product Dehydration (-H₂O)

Caption: Hantzsch-type synthesis of 2-amino-thiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(5-methylisoxazol-3-yl)-2-aminothiazole-4-carboxamide.

Materials & Reagents:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol or Isopropanol (as solvent)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) in ethanol (approx. 15-20 mL per gram of starting material).

  • Reagent Addition : Add thiourea (1.1 eq) to the solution. Stir the mixture to ensure homogeneity.

  • Reflux : Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume in vacuo.[8] c. Add cold deionized water to the residue, which may cause the product to precipitate. d. Basify the aqueous solution carefully with a saturated solution of sodium bicarbonate to neutralize any HCl formed and precipitate the free base form of the product.[8]

  • Isolation : a. If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. b. If the product remains dissolved or as an oil, extract the aqueous mixture with ethyl acetate (3x volumes).[8] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-thiazole derivative.

Expected Outcome & Characterization:

The final product is a stable solid. Its structure should be confirmed using standard analytical techniques:

  • ¹H NMR : To confirm the presence of protons on the isoxazole, thiazole, and amide moieties.

  • IR Spectroscopy : To identify characteristic peaks for N-H, C=O, and C=N bonds.

  • Mass Spectrometry : To confirm the molecular weight of the synthesized compound.

Prospective Syntheses of Other Heterocycles

The electrophilic nature of the α-chloroacetamide moiety is not limited to reactions with sulfur nucleophiles. This opens avenues for the synthesis of other important five-membered heterocyclic rings.

Synthesis of Imidazole Derivatives
  • Principle : By substituting thiourea with an amidine (e.g., formamidine), a similar cyclocondensation reaction can be initiated to form an imidazole ring. The two nitrogen atoms of the amidine are incorporated into the final heterocyclic product.

  • General Protocol : The reaction conditions would be analogous to the thiazole synthesis, typically involving reflux in an alcoholic solvent. A non-nucleophilic base may be required to facilitate the reaction with amidine salts.

Synthesis of Oxazole Derivatives
  • Principle : The synthesis of oxazoles can be achieved by reacting the chloroacetamide with a primary amide (e.g., formamide) which serves as the source of the oxygen and nitrogen atoms for the ring. This is a variation of the Robinson-Gabriel synthesis.

  • General Protocol : This transformation often requires stronger dehydrating conditions to facilitate the final cyclization step, potentially using reagents like phosphorus pentoxide or sulfuric acid at elevated temperatures. Alternatively, modern methods using TosMIC (tosylmethyl isocyanide) represent a different pathway for oxazole synthesis.[9][10]

References

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 88(A), 451-457.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1647.
  • Shafiee, M., & Yasaei, Z. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 218-241.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

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Application Notes and Protocols for Reactions Involving 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in Synthetic Chemistry

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating a reactive chloroacetamide moiety and a biologically relevant 5-methylisoxazole ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The isoxazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities. The chloroacetamide group, on the other hand, serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce various functional groups and build molecular complexity.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will delve into the mechanistic rationale behind the synthetic protocols, offer detailed step-by-step procedures for key transformations, and discuss the necessary analytical techniques for characterization and validation.

Core Chemistry: The Reactivity of the Chloroacetamide Moiety

The primary mode of reactivity for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is the nucleophilic substitution of the chlorine atom.[1] The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is a robust and reliable method for forming new carbon-heteroatom bonds.

Common nucleophiles employed in reactions with 2-chloroacetamides include:

  • Amines (Primary and Secondary): Leading to the formation of N-substituted glycine amides.

  • Thiols: Resulting in the synthesis of thioethers.

  • Alcohols and Phenols: Forming ether linkages.

  • Carbanions and other Carbon Nucleophiles: Enabling the construction of new carbon-carbon bonds.

The choice of solvent, base, and reaction temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are often preferred as they can effectively solvate the reactants without interfering with the nucleophilic attack. The selection of a suitable base is dependent on the pKa of the nucleophile and is essential for deprotonation, thereby increasing its nucleophilicity.

Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Prior to its use in subsequent reactions, it is often necessary to synthesize the title compound. A common and efficient method involves the acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

This protocol is adapted from general procedures for the synthesis of N-aryl acetamides.[2]

Materials:

  • 3-Amino-5-methylisoxazole

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous THF (approximately 10 mL per gram of amine).

  • Cool the solution to 0 °C using an ice bath and add DBU (1.2 eq) dropwise with stirring.

  • In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF (approximately 5 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the progress of the reaction by TLC (eluent: 7:3 Hexane:EtOAc). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a solid.

Rationale for Procedural Steps:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the chloroacetyl chloride.

  • Anhydrous THF: Ensures that water does not compete as a nucleophile.

  • DBU as a Base: DBU is a non-nucleophilic organic base that effectively scavenges the HCl generated during the acylation reaction, driving the equilibrium towards product formation.[2]

  • Low-Temperature Addition: The acylation reaction is exothermic. Adding the chloroacetyl chloride at low temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: Removes the DBU hydrochloride salt and any remaining water-soluble impurities.

  • Brine Wash: Removes residual water from the organic layer.

  • Drying with Anhydrous Sodium Sulfate: Ensures the complete removal of water before solvent evaporation.

Application Protocol: Nucleophilic Substitution with a Primary Amine

This section details a general protocol for the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a primary amine to synthesize a 2-(alkylamino)-N-(5-methylisoxazol-3-yl)acetamide derivative. This class of compounds is of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 2-(Benzylamino)-N-(5-methylisoxazol-3-yl)acetamide

Materials:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (20 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (eluent: 5:5 Hexane:EtOAc). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 2-(benzylamino)-N-(5-methylisoxazol-3-yl)acetamide.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to neutralize the HCl formed during the substitution reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Acetonitrile: A polar aprotic solvent that is well-suited for SN2 reactions.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Column Chromatography: A standard purification technique for removing unreacted starting materials and any side products.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Key Physicochemical and Safety Data for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[3]
Molecular Weight 174.58 g/mol [3]
CAS Number 59826-53-8[3][4]
Appearance White to off-white solid (typical)General knowledge
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationPubChem
Analytical Characterization

The structure and purity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and its reaction products should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons in the molecule. For the title compound, one would expect signals corresponding to the methyl group on the isoxazole ring, the methylene protons of the chloroacetyl group, the proton on the isoxazole ring, and the amide proton.

    • ¹³C NMR: Shows the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for the amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹) should be observed.[5]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its fragmentation pattern. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak.[5]

Visualizing the Workflow

Diagrams are invaluable for illustrating the experimental process and the relationships between different stages.

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Nucleophilic Substitution Reaction cluster_purification Work-up and Purification 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Acylation Acylation 3-Amino-5-methylisoxazole->Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation 2-chloro-N-(5-methylisoxazol-3-yl)acetamide 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Acylation->2-chloro-N-(5-methylisoxazol-3-yl)acetamide Starting_Material 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Reaction Reaction Starting_Material->Reaction Nucleophile Primary Amine (e.g., Benzylamine) Nucleophile->Reaction Crude_Product Crude Product Reaction->Crude_Product Crude Crude Product Workup Aqueous Work-up Crude->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Experimental workflow for the synthesis and subsequent reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Safety Precautions

Working with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and the associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hazardous Reagents:

    • Chloroacetyl chloride: is corrosive and a lachrymator. Handle with extreme care.

    • DBU: is a strong base and can cause burns.

    • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide: May cause skin, eye, and respiratory irritation. (PubChem)

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a highly valuable and versatile intermediate in synthetic chemistry. The protocols outlined in this application note provide a solid foundation for its synthesis and subsequent derivatization through nucleophilic substitution reactions. The ability to readily introduce a wide array of functional groups opens up extensive possibilities for the creation of novel molecular scaffolds for drug discovery and materials science. Further exploration of its reactivity with different classes of nucleophiles and the development of stereoselective transformations will undoubtedly continue to expand its utility in the scientific community.

References

  • Khodot, E. N., & Rakitin, O. A. (2021). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2021(4), M1295. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2949-2979. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 566661, 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (CN102887832B).
  • ResearchGate. (n.d.). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). CHLOROACETAMIDE. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (2014). Der Pharma Chemica, 6(5), 336-341.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Molecules, 26(11), 3328. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2014). International Journal of ChemTech Research, 6(7), 3658-3663.
  • N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). Molecules, 18(3), 3041-3053. [Link]

  • N-(3-hydroxyphenyl)-2-[(3R,4S)-3-[[5-[(N-methylanilino)methyl]isoxazol-3-yl]methyl]-4-piperidyl]acetamide. (n.d.). COCONUT. Retrieved from [Link]

  • Bai, L., et al. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o229. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2022). Journal of Young Pharmacists, 14(2), 175-179. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). Tetrahedron Letters, 57(9), 1034-1036. [Link]

Sources

Application Note: Synthesis and Characterization of Novel N-(5-Methylisoxazol-3-yl)acetamide Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is a bifunctional reagent of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, incorporating a reactive chloroacetamide moiety and a biologically relevant 5-methylisoxazole ring, makes it an excellent scaffold for the synthesis of diverse molecular architectures. The isoxazole core is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The chloroacetamide group provides a reactive handle for facile nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules.[2] This application note provides a detailed protocol for a representative nucleophilic substitution reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and outlines the comprehensive characterization of the resulting product.

Reaction Mechanism and Scientific Rationale

The core reaction discussed in this protocol is a classic nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond of the chloroacetamide moiety, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as a good leaving group, facilitating the reaction.

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as ethanol, is often employed to dissolve the reactants and facilitate the reaction without solvating the nucleophile to the extent that it hinders its reactivity. The reaction is typically carried out under reflux to provide the necessary activation energy for the substitution to occur at a reasonable rate. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the point of completion and to avoid the formation of side products due to prolonged reaction times or decomposition.

The work-up procedure is designed to isolate and purify the desired product. Pouring the reaction mixture into ice water precipitates the crude product, which can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is a standard technique to purify the solid product by removing unreacted starting materials and any soluble impurities.

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity of the atoms in the final structure. Mass spectrometry (MS) is employed to determine the molecular weight of the product and to further confirm its identity.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Product Isolation and Purification cluster_2 Product Characterization start Combine 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, nucleophile, and ethanol in a round-bottom flask reflux Reflux the reaction mixture start->reflux Heat tlc Monitor reaction progress by TLC reflux->tlc Periodically sample workup Pour reaction mixture into ice water tlc->workup Upon completion filter Collect the precipitate by filtration workup->filter recrystallize Recrystallize the crude product from ethanol filter->recrystallize dry Dry the purified product recrystallize->dry ftir FT-IR Spectroscopy dry->ftir nmr ¹H and ¹³C NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms

Caption: Workflow for the synthesis and characterization of N-(5-methylisoxazol-3-yl)acetamide derivatives.

Detailed Protocol: Synthesis of 2-(Thiourea)-N-(5-methylisoxazol-3-yl)acetamide

This protocol details the synthesis of a representative derivative, 2-(Thiourea)-N-(5-methylisoxazol-3-yl)acetamide, via nucleophilic substitution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with thiourea.

Materials:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol (anhydrous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Büchner funnel and filter paper

  • Recrystallization dish

  • Oven

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (e.g., 1.75 g, 0.01 mol) and thiourea (e.g., 0.76 g, 0.01 mol) in 30 mL of anhydrous ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1). Spot the reaction mixture and the starting material on a TLC plate. The reaction is complete when the starting material spot has disappeared.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Purification: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in an oven at 60 °C to a constant weight.

Characterization of the Product

The structure of the synthesized 2-(Thiourea)-N-(5-methylisoxazol-3-yl)acetamide can be confirmed by the following analytical techniques:

Table 1: Expected Analytical Data

TechniqueExpected Results
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1670 (C=O stretching, amide), ~1620 (C=N stretching, isoxazole), ~1550 (N-H bending)
¹H NMR (DMSO-d₆, δ ppm) Singlet around 2.4 ppm (3H, CH₃), Singlet around 4.0 ppm (2H, CH₂), Singlet around 6.5 ppm (1H, isoxazole-H), Broad singlet for NH protons
¹³C NMR (DMSO-d₆, δ ppm) ~12 (CH₃), ~35 (CH₂), ~97 (isoxazole C4), ~158 (isoxazole C5), ~160 (isoxazole C3), ~168 (amide C=O), ~183 (thiourea C=S)
Mass Spec (m/z) Expected molecular ion peak corresponding to the product's molecular weight.

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.

Mechanism of the Reaction

G reactant1 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide intermediate SN2 Transition State reactant1->intermediate Nucleophilic Attack reactant2 Thiourea (Nucleophile) reactant2->intermediate product 2-(Thiourea)-N-(5-methylisoxazol-3-yl)acetamide intermediate->product Bond Formation leaving_group Chloride Ion intermediate->leaving_group Leaving Group Departure

Caption: SN2 mechanism for the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a nucleophile.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of novel derivatives of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. The detailed protocol and characterization data serve as a valuable resource for researchers in drug discovery and organic synthesis. The versatility of the chloroacetamide group allows for the application of this methodology to a wide range of nucleophiles, enabling the creation of diverse chemical libraries for biological screening.

References

  • PubChem. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Available from: [Link]

  • HETEROCYCLES, Vol. 100, No. 6, 2020. b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]. Available from: [Link]

  • ResearchGate. Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives | Request PDF. Available from: [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ACS Publications. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available from: [Link]

  • PubMed Central. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC. Available from: [Link]

  • HETEROCYCLES, Vol. 89, No. 6, 2014. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME ISOXAZOLE BASED HETEROCYCLES Elham. S. Darwish, Khalid A. Atia, and Ahmad M. Fara. Available from: [Link]

  • Baghdad Science Journal. Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Available from: [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Isoxazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile scaffold for the design of novel therapeutic agents. The presence of both a nitrogen and an oxygen atom in the ring provides opportunities for hydrogen bonding and other non-covalent interactions with biological targets.[1]

One particularly useful building block for the synthesis of novel isoxazole-containing compounds is 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS No: 59826-53-8).[2] This bifunctional molecule features a reactive chloroacetyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a 5-methylisoxazole moiety, a known pharmacophore in many bioactive compounds. The ease with which the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, makes this compound an ideal starting material for generating libraries of diverse molecules for antimicrobial screening.[3]

These application notes will provide a detailed overview and a representative protocol for the synthesis of novel antimicrobial agents using 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a key intermediate. The focus will be on the reaction with heterocyclic thiols to generate thioether-linked isoxazole derivatives, a class of compounds that has shown promising antimicrobial, particularly antifungal, activity.[4]

Chemical Properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.59 g/mol [2]
CAS Number 59826-53-8[2]
Appearance Solid (form may vary)N/A
Storage Inert atmosphere, 2-8°C[2]

Synthetic Strategy: Nucleophilic Substitution for Antimicrobial Scaffolds

The primary synthetic utility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide lies in the reactivity of the α-chloro group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of a new covalent bond and the displacement of the chloride ion. This reaction provides a straightforward method for coupling the isoxazole-acetamide core with a variety of other chemical moieties, particularly those known to contribute to antimicrobial activity.

A common and effective strategy is the reaction with sulfur nucleophiles, such as thiols, to form thioether linkages. Many sulfur-containing heterocyclic compounds, like benzothiazoles and tetrazoles, are themselves known to possess significant antimicrobial properties.[3][4] By combining these two pharmacophores through a stable thioether bridge, it is possible to generate hybrid molecules with potentially enhanced or novel antimicrobial activities.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of thioether derivatives.

Experimental Protocol: Synthesis of 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

This protocol is a representative example based on the synthesis of isoxazole-(benz)azole derivatives with demonstrated antimicrobial activity.[4] It details the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a heterocyclic thiol, specifically 1-phenyl-1H-tetrazole-5-thiol.

Materials and Equipment
  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

  • 1-phenyl-1H-tetrazole-5-thiol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a chloroacetamide derivative and should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add 1-phenyl-1H-tetrazole-5-thiol (1.0 equivalent) and anhydrous acetone. Stir the mixture at room temperature until the thiol is completely dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Addition of Electrophile: To the stirred suspension, add a solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (a suitable solvent system, e.g., ethyl acetate/hexane, should be determined beforehand). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate the progress of the reaction.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a solid or a viscous oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its structure and purity.

G cluster_workflow Synthetic Workflow A Dissolve Thiol in Acetone B Add K2CO3 A->B C Add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool and Filter D->E F Evaporate Solvent E->F G Recrystallize from Ethanol F->G H Characterize Product G->H

Caption: Experimental workflow for the synthesis of thioether derivatives.

Anticipated Results and Discussion

The synthesized 2-(substitutedsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide derivatives are expected to exhibit antimicrobial activity. In a study by Yildirim et al., a series of isoxazole-(benz)azole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties.[4] While the antibacterial activity against both Gram-positive and Gram-negative bacteria was found to be poor, several of the synthesized compounds demonstrated significant antifungal activity, comparable to the standard drug Ketoconazole.[4]

This suggests that the combination of the 5-methylisoxazole-3-yl-acetamide scaffold with various heterocyclic thiol moieties is a promising strategy for the development of novel antifungal agents. The structure-activity relationship (SAR) can be further explored by varying the heterocyclic thiol component to optimize the antifungal potency and spectrum of activity.

Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its reactive chloroacetyl group allows for straightforward derivatization through nucleophilic substitution reactions. The protocol provided herein for the synthesis of thioether-linked isoxazole derivatives serves as a representative example of how this building block can be utilized to generate compounds with potential therapeutic applications, particularly as antifungal agents. Further exploration of the chemical space accessible from this intermediate is warranted to discover new and potent antimicrobial drugs.

References

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]

  • Yildirim, S., et al. (2014). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research.
  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Sethi, P., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Combi-Blocks. (2023). Safety Data Sheet: 2-Chloro-n-(3-methylisoxazol-5-yl)acetamide.
  • ResearchGate. (n.d.). Synthesis of Sulfamethoxazole and its analogue.
  • ResearchGate. (n.d.). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8).
  • Al-Obaidi, A., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE. Available at: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Wessely, C., et al. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles.
  • ResearchGate. (n.d.).
  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide.
  • Sigma-Aldrich. (2024).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
  • Sigma-Aldrich. (n.d.). N-(5-methylisoxazol-3-yl)sulfanilamide.
  • A Brief Review on Isoxazole Deriv
  • Journal of Drug Delivery and Therapeutics. (2025).
  • Chemos GmbH & Co. KG. (n.d.).
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • MDPI. (2024).
  • BLDpharm. (n.d.). 2-Chloro-N-(1,2-oxazol-3-yl)acetamide.

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Application Note & Protocol: Leveraging 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a Scaffold for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the use of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in creating antioxidant compounds.

Authored by: A Senior Application Scientist

Introduction and Scientific Rationale

The pursuit of novel antioxidant compounds is a cornerstone of medicinal chemistry and drug development, aimed at mitigating the detrimental effects of oxidative stress implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The isoxazole nucleus is a prominent heterocyclic scaffold known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] When functionalized, isoxazole derivatives can be tailored to exhibit specific biological effects.[5]

This application note details a strategic approach to synthesizing novel antioxidant candidates using 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a versatile starting material. The core of this strategy lies in the reactivity of the α-chloroacetamide group, which serves as an electrophilic handle for nucleophilic substitution. By introducing various nucleophiles, particularly those bearing phenolic or other radical-scavenging moieties, we can create a library of new chemical entities with potential antioxidant activity.

The rationale is twofold:

  • The isoxazole moiety provides a stable and biologically relevant core structure.

  • The N-acetamide linker allows for the covalent attachment of diverse functional groups known to possess antioxidant properties.

This guide provides a detailed synthetic protocol, methods for evaluating antioxidant efficacy, and the underlying scientific principles for each step.

Proposed Synthetic Pathway and Mechanism

The primary synthetic route involves the nucleophilic substitution of the chloride atom on the acetyl group of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This reaction is typically carried out in the presence of a weak base to neutralize the HCl generated. A variety of nucleophiles can be employed to generate a diverse library of compounds. For this protocol, we will focus on using a substituted phenol (e.g., 4-methoxyphenol) as the nucleophile, given the well-established antioxidant properties of phenolic compounds.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start_material 2-chloro-N-(5-methylisoxazol-3-yl)acetamide final_product Novel Antioxidant Candidate start_material->final_product nucleophile Phenolic Nucleophile (e.g., 4-methoxyphenol) nucleophile->final_product base Base (e.g., K2CO3) base->final_product solvent Solvent (e.g., Acetone) solvent->final_product heat Reflux heat->final_product byproduct KCl + H2O + CO2 final_product->byproduct

Caption: Proposed synthetic workflow for the creation of novel antioxidant compounds.

Detailed Experimental Protocols

Synthesis of 2-((4-methoxyphenoxy)-N-(5-methylisoxazol-3-yl))acetamide

This protocol outlines the synthesis of a representative antioxidant candidate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-chloro-N-(5-methylisoxazol-3-yl)acetamide174.58101.75 g
4-methoxyphenol124.14111.37 g
Potassium Carbonate (K₂CO₃), anhydrous138.21152.07 g
Acetone, anhydrous--50 mL
Deionized Water--As needed
Ethyl Acetate--As needed
Brine Solution--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.75 g, 10 mmol), 4-methoxyphenol (1.37 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 1:1 ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 2 x 25 mL of deionized water, followed by 1 x 25 mL of brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure 2-((4-methoxyphenoxy)-N-(5-methylisoxazol-3-yl))acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

In Vitro Antioxidant Activity Assays

The antioxidant potential of the newly synthesized compounds should be evaluated using standard in vitro assays.

This assay measures the ability of the synthesized compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[6]

Protocol:

  • Prepare a stock solution of the synthesized compound in methanol (1 mg/mL).

  • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the synthesized compound to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Ascorbic acid or Trolox should be used as a positive control, and methanol as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[1][7][8]

Protocol:

  • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Prepare a stock solution and serial dilutions of the synthesized compound as described for the DPPH assay.

  • In a 96-well microplate, add 20 µL of each dilution of the synthesized compound to separate wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Use a positive control (Ascorbic acid or Trolox) and a negative control (methanol).

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Data Presentation and Interpretation

The results of the antioxidant assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for the synthesized compounds and the positive controls is recommended for easy comparison.

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Synthesized Compound 1Experimental ValueExperimental Value
Synthesized Compound 2Experimental ValueExperimental Value
.........
Ascorbic Acid (Positive Control)Literature ValueLiterature Value
Trolox (Positive Control)Literature ValueLiterature Value

A lower IC₅₀ value indicates a higher antioxidant activity. The results should be compared to the positive controls to gauge the relative potency of the newly synthesized compounds.

Visualization of Antioxidant Mechanism

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT). The antioxidant donates a hydrogen atom from its hydroxyl group to the free radical, thus neutralizing it. The resulting antioxidant radical is stabilized by resonance.

G cluster_mechanism Hydrogen Atom Transfer (HAT) Mechanism Antioxidant Ar-OH (Antioxidant) StabilizedRadical Ar-O• (Stabilized Antioxidant Radical) Antioxidant->StabilizedRadical + R• Radical R• (Free Radical) NeutralizedMolecule R-H (Neutralized Molecule) Radical->NeutralizedMolecule + Ar-OH

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion and Future Directions

The use of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a starting material provides a robust and versatile platform for the synthesis of novel antioxidant compounds. The protocols outlined in this application note offer a clear pathway for the creation and evaluation of these potential therapeutic agents. Future work could involve expanding the library of nucleophiles to include thiols, amines, and other heterocyclic moieties to explore the structure-activity relationships of these new compounds in greater detail. Further in vivo studies would be necessary to validate the therapeutic potential of the most promising candidates.

References

  • Babu, V., et al. (2018). Synthesis, Characterization and Biological Activities of Some New Pyrimidines and Isoxazoles bearing Benzofuran moiety. International Journal of ChemTech Research, 11(04), 215-225.
  • Cong, N. T., et al. (2019). Synthesis and antioxidant activity of some chalcones containing N-arylacetamide group. Vietnam Journal of Chemistry, 57(5), 623-628.
  • Di Sarno, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(9), 6047-6060. Available from: [Link]

  • Gümüş, M., & Ozkan, I. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 827-836. Available from: [Link]

  • Kaur, H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 221-228. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. PubChem Compound Database. Retrieved from: [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 104-111.
  • ResearchGate (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • Shukla, P., et al. (2023). Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea. Fitoterapia, 170, 105621. Available from: [Link]

  • Sun, Y., et al. (2009). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). FEBS Letters, 583(18), 2993-2999. Available from: [Link]

  • Vaskevich, R. I., et al. (2020). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2020(2), M1128. Available from: [Link]

  • Wiley Online Library (2020). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8). In Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Available from: [Link]

Sources

Application Notes and Protocols for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold and the 2-Chloroacetamide Synthon in Oncology Research

The isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities, including potent anticancer effects.[1][2][3] These derivatives have been shown to exert their antineoplastic action through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[2][3] The inherent electronic properties and structural versatility of the isoxazole ring allow for tailored interactions with various biological targets, making it a focal point in the design of novel therapeutics.

Paired with the isoxazole core, the 2-chloroacetamide group serves as a highly valuable synthon. Its utility lies in the reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution. This reactivity allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. Specifically, the reaction with sulfur nucleophiles (thiols) provides a reliable method for forging carbon-sulfur bonds, a linkage present in numerous biologically active compounds. This application note will provide a detailed exploration of the use of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a key intermediate in the synthesis of novel thioether derivatives with demonstrated potential as anticancer agents.

Physicochemical Properties and Safety Data for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

A thorough understanding of the starting material's properties is paramount for both successful synthesis and laboratory safety.

PropertyValueReference
CAS Number 59826-53-8[4]
Molecular Formula C₆H₇ClN₂O₂[4]
Molecular Weight 174.59 g/mol [4]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in many organic solvents (e.g., DMF, Dioxane)[5][6]

Safety and Handling:

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7]

GHS Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Workflow: From Synthon to Anticancer Candidate

The primary synthetic strategy detailed herein involves the S-alkylation of a heterocyclic thiol with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This reaction is a robust and efficient method for generating a library of potential anticancer agents. The workflow is conceptually straightforward, proceeding via a nucleophilic substitution mechanism where the thiol displaces the chloride ion.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis A 2-chloro-N-(5-methylisoxazol-3-yl)acetamide C S-Alkylation (Base, Solvent) A->C B Heterocyclic Thiol (e.g., 1-phenyl-1H-tetrazole-5-thiol) B->C D 2-(heterocyclylthio)-N-(5-methylisoxazol-3-yl)acetamide (Anticancer Candidate) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Biological Evaluation (Anticancer Screening) F->G

Caption: General workflow for synthesizing anticancer candidates.

Protocol: Synthesis of 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

This protocol details the synthesis of a specific thioether derivative that has shown significant anticancer activity. The procedure is based on established methodologies for the S-alkylation of heterocyclic thiols with N-substituted 2-chloroacetamides.

Materials:

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

  • 1-phenyl-1H-tetrazole-5-thiol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Addition of Chloroacetamide: To the stirring solution, add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.

Self-Validation: The success of the synthesis should be confirmed by spectroscopic methods. Expected characterization data would include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product.

Application Notes: Anticancer Activity and Potential Mechanism of Action

Derivatives synthesized from 2-chloro-N-(5-methylisoxazol-3-yl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Table of Anticancer Activity:

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamideHT-29 (Colon Carcinoma)0.74[8]
C-6 (Glioblastoma)0.64[8]

The sub-micromolar IC₅₀ values for the tetrazole derivative highlight the potential of this class of compounds as potent anticancer agents.[8] The combination of the isoxazole ring and the tetrazole-thioether moiety appears to be crucial for this high level of activity.

Plausible Mechanism of Action: Tyrosine Kinase Inhibition

Many heterocyclic compounds, including those with isoxazole and thiazole cores, are known to exert their anticancer effects by inhibiting protein kinases.[9][10] Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[11] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

The synthesized 2-(heterocyclylthio)-N-(5-methylisoxazol-3-yl)acetamide derivatives may act as inhibitors of key tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) or Src kinase. By blocking the ATP-binding site of these enzymes, the compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibitor Isoxazole Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a versatile and valuable building block for the synthesis of novel compounds with potential anticancer activity. The straightforward S-alkylation with heterocyclic thiols allows for the creation of a diverse library of molecules for structure-activity relationship (SAR) studies. The demonstrated sub-micromolar activity of the tetrazole derivative warrants further investigation, including screening against a broader panel of cancer cell lines, in vivo efficacy studies, and detailed mechanistic studies to confirm its molecular targets. The protocols and data presented here provide a solid foundation for researchers to explore this promising area of cancer drug discovery.

References

  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371. Link

  • Khodot, E. N., & Rakitin, O. A. (2020). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2020(4), M1161. Link

  • Evren, A. E., Yurttaş, L., Ekselli, B., & Akalin Ciftci, G. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. ResearchGate. Link

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceRise. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Link

  • Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. Link

  • ResearchGate. (2025). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. Request PDF. Link

  • Brieflands. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences. Link

  • Baghdad Science Journal. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 471-480. Link

  • Al-Ostoot, F. H., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Link

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • MBL Life Science. (2025). Safety Data Sheet. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. Medical Chemistry. Link

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4). Link

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Link

  • YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. HMP Education. Link

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve product yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in this acylation reaction is a common issue that typically stems from one of three areas: suboptimal reaction conditions, reagent quality, or inefficient workup and purification. The reaction involves the nucleophilic attack of the amino group of 3-amino-5-methylisoxazole on the electrophilic carbonyl carbon of chloroacetyl chloride. The primary competing reaction is the hydrolysis of the highly reactive chloroacetyl chloride.

Core Causality: The success of the synthesis hinges on maximizing the rate of the desired N-acylation relative to the rate of the undesired hydrolysis of the acylating agent.

Here is a systematic approach to diagnosing and resolving the problem:

1. Re-evaluate Your Reaction Conditions:

  • Temperature Control is Critical: The reaction is highly exothermic. Running the reaction at elevated temperatures significantly accelerates the hydrolysis of chloroacetyl chloride by any residual water, which is a primary cause of yield loss.

    • Solution: Maintain a strict temperature protocol of 0-5 °C during the addition of chloroacetyl chloride. Use an ice-salt bath for more consistent cooling.

  • Rate of Addition: Adding the chloroacetyl chloride too quickly can cause localized temperature spikes and increases its concentration, favoring side reactions.

    • Solution: Add the chloroacetyl chloride dropwise over a period of 30-60 minutes with vigorous stirring to ensure rapid dispersion and maintain a low, steady concentration.

  • Choice of Base and Solvent System: The base neutralizes the HCl byproduct, driving the reaction to completion.[1] However, the choice of base and solvent dramatically impacts the outcome. The traditional Schotten-Baumann reaction uses an aqueous base, which can promote hydrolysis.[2][3]

    • Solution: Consider switching to an anhydrous organic solvent system with an organic base like pyridine or triethylamine (TEA). Pyridine can act as a nucleophilic catalyst, while TEA is a simple acid scavenger. This eliminates water, the primary culprit for hydrolysis.

2. Scrutinize Reagent Quality:

  • Chloroacetyl Chloride: This reagent is highly susceptible to hydrolysis from atmospheric moisture, degrading into chloroacetic acid.

    • Solution: Use a fresh bottle or a recently opened one. For best results, distill the chloroacetyl chloride immediately before use.

  • 3-amino-5-methylisoxazole: The nucleophilicity of this amine can be lower than typical anilines due to the electron-withdrawing nature of the isoxazole ring.[4] Impurities can further reduce its effectiveness.

    • Solution: Ensure the starting amine is pure and dry. If its purity is questionable, recrystallize it from an appropriate solvent.

3. Optimize Workup and Purification:

  • Product Loss During Extraction: The product has moderate polarity and may be partially soluble in the aqueous layer if the pH is not optimal.

    • Solution: Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.

  • Inefficient Purification: The product can be lost during recrystallization if an unsuitable solvent is used or if it is co-crystallized with impurities.

    • Solution: For recrystallization, use a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water or ethyl acetate/hexanes. If impurities persist, column chromatography is a reliable method for purification.[5][6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

G start Low Product Yield Observed tlc_check Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_check unreacted_amine High Concentration of Unreacted Amine tlc_check->unreacted_amine  Problem Identified byproducts Significant Byproducts (e.g., Chloroacetic Acid) tlc_check->byproducts  Problem Identified no_product Little to No Product Formed tlc_check->no_product  Problem Identified sol_amine Solution: - Increase reaction time/temp slightly - Verify stoichiometry - Check amine purity unreacted_amine->sol_amine sol_byproducts Solution: - Lower reaction temperature (0-5 °C) - Add acyl chloride slowly - Use anhydrous conditions (organic base) byproducts->sol_byproducts sol_no_product Solution: - Verify quality of acyl chloride - Confirm addition of all reagents - Check pH/base effectiveness no_product->sol_no_product

Caption: A decision tree for troubleshooting low yield.

Question 2: My reaction mixture turns dark brown/black. Is this normal, and does it affect my yield?

Answer:

Significant color change to dark brown or black is generally an indication of decomposition or polymerization side reactions and is not ideal. While a slight yellowing can be normal, a dark coloration often correlates with lower yields and more difficult purification.

Primary Causes:

  • Decomposition of Starting Material: 3-amino-5-methylisoxazole can be unstable under harsh basic or high-temperature conditions.

  • Reaction with Impurities: Impurities in the starting materials or solvent can lead to colored byproducts.

  • Excessive Heat: As mentioned, poor temperature control can lead to uncontrolled side reactions that produce polymeric, tar-like substances.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which can contribute to color formation.

  • Purify Starting Materials: Ensure high purity of the 3-amino-5-methylisoxazole.

  • Strict Temperature Control: This is the most crucial factor. Maintaining the reaction at 0-5 °C will suppress most decomposition pathways.

  • Degassed Solvents: Using solvents that have been degassed can help minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the 3-amino-5-methylisoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.[1]

Reaction Mechanism Diagram

G cluster_2 Deprotonation Amine R-NH₂ AcylChloride Cl-C(=O)-CH₂Cl Amine->AcylChloride Step 1 Tetrahedral R-N⁺H₂-C(O⁻)-CH₂Cl     |    Cl Intermediate R-N⁺H₂-C(O⁻)-CH₂Cl     |    Cl ProtonatedAmide R-N⁺H₂-C(=O)-CH₂Cl + Cl⁻ Intermediate->ProtonatedAmide Step 2 Protonated R-N⁺H₂-C(=O)-CH₂Cl FinalProduct R-NH-C(=O)-CH₂Cl + B-H⁺ Protonated->FinalProduct Step 3 Base B:

Sources

Technical Support Center: Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthetic procedure, offering troubleshooting advice and preventative measures in a practical, question-and-answer format. Our approach is grounded in established reaction mechanisms and field-proven insights to ensure the integrity and reproducibility of your synthesis.

Introduction to the Synthesis

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a critical step in the development of various pharmaceutical compounds. The primary route involves the N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and overall process efficiency. Understanding and controlling these potential pitfalls is paramount.

Core Synthesis Pathway

The intended reaction is a nucleophilic acyl substitution where the exocyclic amino group of 3-amino-5-methylisoxazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.

Core Synthesis Pathway cluster_reactants Reactants cluster_product Product 3-amino-5-methylisoxazole 3-amino-5-methylisoxazole 2-chloro-N-(5-methylisoxazol-3-yl)acetamide 2-chloro-N-(5-methylisoxazol-3-yl)acetamide 3-amino-5-methylisoxazole->2-chloro-N-(5-methylisoxazol-3-yl)acetamide Nucleophilic Attack Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->2-chloro-N-(5-methylisoxazol-3-yl)acetamide Acylating Agent Base Base Base->2-chloro-N-(5-methylisoxazol-3-yl)acetamide HCl Scavenger

Caption: Core synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected, and I observe a sticky, polymeric residue. What is the likely cause?

A1: Cause & Explanation: This is a classic sign of uncontrolled reaction temperature and/or the presence of moisture. Acylation reactions with chloroacetyl chloride are highly exothermic. Without proper temperature control, the reaction mixture can overheat, leading to polymerization and the formation of resinous materials.[1] Chloroacetyl chloride is also highly sensitive to moisture and will readily hydrolyze to chloroacetic acid and HCl.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Temperature Control: The reaction should be performed at low temperatures, typically between 0°C and 5°C. This is crucial during the addition of chloroacetyl chloride.

  • Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of 3-amino-5-methylisoxazole. A slow, controlled addition helps to dissipate the heat generated and prevent localized overheating.

Q2: My final product is contaminated with an impurity that has a higher molecular weight. Could this be a diacylated product?

A2: Cause & Explanation: Yes, diacylation is a potential side reaction, leading to the formation of N-chloroacetyl-N-(5-methylisoxazol-3-yl)chloroacetamide. While the amide proton of the desired product is less nucleophilic than the starting amine, it can be deprotonated by a strong base or if excess base is used, leading to a second acylation.

Mitigation Strategy:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride relative to the 3-amino-5-methylisoxazole. Avoid a large excess of the acylating agent.

  • Base Selection: A non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in scavenging HCl without promoting side reactions.[2] Alternatively, a mild inorganic base like sodium bicarbonate can be used.

  • Temperature: Maintain low temperatures throughout the reaction to disfavor the less reactive amide's participation in a second acylation.

Diacylation Side Reaction Product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Diacylated_Product N,N-di(chloroacetyl) Product Product->Diacylated_Product Chloroacetyl_Chloride Chloroacetyl Chloride (Excess) Chloroacetyl_Chloride->Diacylated_Product Base_Excess Strong/Excess Base Base_Excess->Product Deprotonation

Caption: Formation of the diacylated side product.

Q3: I'm observing impurities that seem unrelated to the main reaction. Where could they be coming from?

A3: Cause & Explanation: The purity of your starting material, 3-amino-5-methylisoxazole, is critical. Synthesis of this precursor can sometimes result in isomeric impurities, such as 5-amino-3-methylisoxazole.[3] These isomers will also react with chloroacetyl chloride, leading to isomeric impurities in your final product that can be difficult to separate.

Preventative Measures & Quality Control:

  • Starting Material Analysis: Always verify the purity of your 3-amino-5-methylisoxazole by NMR and HPLC before starting the reaction.[4]

  • Supplier Qualification: Source your starting materials from reputable suppliers with clear specifications and certificates of analysis.

  • Purification of Starting Material: If impurities are detected, consider recrystallizing the 3-amino-5-methylisoxazole prior to use.

Q4: My reaction work-up involves an aqueous wash, and I'm seeing a new impurity in my organic layer. What could this be?

A4: Cause & Explanation: If there is unreacted chloroacetyl chloride remaining in your reaction mixture during the work-up, it will hydrolyze upon contact with water to form chloroacetic acid. This acidic impurity can then be extracted into the organic layer, depending on the pH and solvent used.

Work-up Protocol:

  • Quenching: Before the aqueous wash, quench the reaction with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining chloroacetyl chloride and the HCl byproduct.

  • Extraction: After quenching, proceed with the extraction using an appropriate organic solvent. Washing the organic layer with brine can help to remove residual water.

Hydrolysis Side Reaction Chloroacetyl_Chloride Unreacted Chloroacetyl Chloride Chloroacetic_Acid Chloroacetic Acid Chloroacetyl_Chloride->Chloroacetic_Acid Water Water (from work-up) Water->Chloroacetic_Acid

Caption: Hydrolysis of chloroacetyl chloride during work-up.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature 0 - 5 °CControls exothermicity, minimizes side reactions.[1]Polymerization, decomposition, diacylation.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of chloroacetyl chloride.Formation of chloroacetic acid, lower yield.
Solvent Anhydrous aprotic (e.g., THF, Acetonitrile)Solubilizes reactants without reacting with chloroacetyl chloride.Side reactions with protic solvents, incomplete reaction.
Base Non-nucleophilic (e.g., NaHCO₃, DBU)Neutralizes HCl byproduct without competing in the reaction.[2]Formation of byproducts, diacylation if too strong.
Addition Rate Slow, dropwiseManages heat evolution.Localized overheating, side reactions.

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize the formation of common side products.

Materials:

  • 3-amino-5-methylisoxazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium bicarbonate (1.5 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (N₂ or Ar)

  • Ice-salt bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolution: Charge the flask with 3-amino-5-methylisoxazole and anhydrous acetonitrile. Add sodium bicarbonate to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

  • Addition: Add a solution of chloroacetyl chloride in anhydrous acetonitrile to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Troubleshooting Workflow

Troubleshooting Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis & Solution Low_Yield Low Yield / Poor Purity Analyze_Crude Analyze Crude by HPLC/NMR Low_Yield->Analyze_Crude Polymer Polymeric Residue? Analyze_Crude->Polymer High_MW High MW Impurity? Analyze_Crude->High_MW Isomeric_Impurity Isomeric Impurity? Analyze_Crude->Isomeric_Impurity Acidic_Impurity Acidic Impurity? Analyze_Crude->Acidic_Impurity Sol_Polymer Improve Temp. Control & Ensure Anhydrous Conditions Polymer->Sol_Polymer Yes Sol_High_MW Adjust Stoichiometry & Use Milder Base High_MW->Sol_High_MW Yes Sol_Isomeric Purify Starting Material Isomeric_Impurity->Sol_Isomeric Yes Sol_Acidic Quench Before Aqueous Work-up Acidic_Impurity->Sol_Acidic Yes

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Semantic Scholar. (2024). Reactions of N-chloroacetylation of toluidine isomers. Retrieved from [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high purity of your target molecule.

I. Understanding the Compound and Potential Impurities

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a key intermediate in the synthesis of various biologically active molecules.[1] Its purity is critical for the success of subsequent reactions and the pharmacological profile of the final product. The most common route for its synthesis involves the acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride.[2]

Common Process-Related Impurities:

  • Unreacted Starting Materials: 3-amino-5-methylisoxazole and chloroacetyl chloride.

  • Byproducts of Side Reactions: Diacylated products, where the isoxazole ring nitrogen is also acylated, can be a potential impurity.[3]

  • Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any catalysts or bases.

A thorough understanding of these potential impurities is the first step in developing an effective purification strategy.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, achieving efficient purification requires careful optimization of the solvent system and crystallization conditions.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated.

  • Causality: The high concentration of the compound or the presence of impurities can lower the melting point of the mixture, leading to the formation of a liquid phase instead of solid crystals.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure complete dissolution. Then, allow it to cool slowly.

    • Solvent System Modification: If a single solvent is being used, consider a binary solvent system. Dissolve the compound in a good solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., water, hexanes) dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.

    • Lower the Cooling Temperature: Sometimes, a lower crystallization temperature can promote crystal formation over oiling out.

Q2: The recovery of my purified product after recrystallization is very low.

A2: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Causality: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Conversely, if the solution cools too quickly, crystals can trap impurities, necessitating further purification steps that reduce the overall yield.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.[4]

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine the amount of product lost. If a significant amount of product is present, a second crop of crystals can be obtained by further cooling or solvent evaporation.

B. Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds with different polarities.[5]

Q1: I am seeing streaking or tailing of my compound on the TLC plate and the column. How can I improve the separation?

A1: Streaking or tailing is often a sign of compound interaction with the stationary phase or overloading.

  • Causality: Acidic or basic functional groups on the target molecule or impurities can interact strongly with the silica gel, leading to poor separation. Overloading the column can also cause band broadening and tailing.

  • Solutions:

    • Solvent System Modification:

      • For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape.

      • For basic compounds, adding a small amount of triethylamine or pyridine (0.1-1%) can have a similar effect.

    • Stationary Phase Modification: Consider using deactivated silica gel or an alternative stationary phase like alumina if your compound is sensitive to the acidity of standard silica gel.[6]

    • Reduce Sample Load: Ensure that the amount of crude product loaded onto the column is appropriate for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Q2: My compound is not eluting from the column, even with a highly polar solvent system.

A2: This could indicate strong adsorption to the stationary phase or decomposition of the compound on the column.

  • Causality: Highly polar compounds can bind very strongly to silica gel. Alternatively, the compound may be unstable on the stationary phase.

  • Solutions:

    • Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any decomposition has occurred.

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. This can help to elute even strongly adsorbed compounds.

    • Alternative Stationary Phases: Consider using reverse-phase chromatography (C18 silica) if your compound is highly polar.

C. Liquid-Liquid Extraction and Washing Troubleshooting

Extraction and washing are crucial for removing inorganic salts, acidic or basic impurities, and water-soluble byproducts.

Q1: I am forming an emulsion during the extraction process that is difficult to break.

A1: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with complex mixtures.

  • Causality: Emulsions are stabilized by surfactants or fine particulate matter at the interface between the two liquid phases.

  • Solutions:

    • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[5]

    • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

    • Patience and Gentle Mixing: Avoid vigorous shaking, which can promote emulsion formation. Instead, gently invert the separatory funnel multiple times.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-chloro-N-(5-methylisoxazol-3-yl)acetamide?

A1: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a good starting point would be to test solvents like ethanol, isopropanol, ethyl acetate, or a mixture of a good solvent with a poor solvent (e.g., ethanol/water or ethyl acetate/hexanes).[7] The choice of solvent will also depend on the nature of the impurities you are trying to remove.

Q2: How can I monitor the purity of my product during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8] LC-MS can be used to identify the mass of the main product and any impurities.[3]

Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can be due to the presence of colored impurities, often arising from side reactions or the degradation of starting materials.

  • Solutions:

    • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Repeat Purification: A second recrystallization or column chromatography may be necessary to remove the colored impurity.

IV. Experimental Protocols

Protocol 1: Recrystallization of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
  • Solvent Screening: In separate test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethanol, ethyl acetate, isopropanol) to identify a suitable solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system is a good starting point, e.g., hexanes/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Column Column Chromatography Column->Analysis Analysis->Column If impure Pure_Product Pure Product (>98%) Analysis->Pure_Product If pure

Sources

Overcoming low reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges related to its reactivity, provide in-depth troubleshooting strategies, and answer frequently asked questions to help ensure the success of your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is an α-chloroacetamide, a class of compounds widely used as alkylating agents in organic synthesis.[1] Its chemical behavior is primarily defined by the electrophilic α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the chlorine atom an excellent leaving group, highly susceptible to displacement by a wide range of nucleophiles in SN2 reactions.[1][2]

The isoxazole ring, while generally stable, contributes to the overall electronic properties of the molecule. The primary challenge users face is not a lack of reactivity, but rather controlling it to achieve clean, high-yielding conversions while avoiding common pitfalls such as side reactions or incomplete conversions. This guide provides the causal logic behind experimental choices to help you overcome these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

Question: My nucleophilic substitution reaction is stalling. After several hours, TLC analysis shows a significant amount of starting material remaining. What factors could be responsible, and how can I drive the reaction to completion?

Answer: A sluggish or incomplete reaction is one of the most common issues. The root cause typically lies in one of four areas: the nucleophile's potency, steric hindrance, reaction conditions, or solvent effects.

Causality and Solutions:

  • Nucleophilicity: The rate of an SN2 reaction is directly proportional to the strength and concentration of the nucleophile. Weak nucleophiles (e.g., neutral amines with bulky substituents, hindered alcohols) will react slowly.

    • Solution: If using a weak nucleophile, consider converting it to its more reactive conjugate base. For example, deprotonate an alcohol or thiol with a non-nucleophilic base (e.g., NaH, K₂CO₃) prior to adding the chloroacetamide. For weak amine nucleophiles, increasing the temperature or using a more polar, aprotic solvent like DMF or DMSO can enhance the reaction rate.[2][3]

  • Steric Hindrance: The SN2 reaction relies on a backside attack at the α-carbon.[4] If your nucleophile is sterically demanding, this approach can be hindered, dramatically slowing the reaction rate.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. If the reaction remains slow, a redesign of the synthetic route using a less hindered nucleophile may be necessary.

  • Base Selection: Many reactions require a base to neutralize the HCl generated in situ or to deprotonate the nucleophile. An inappropriate base can impede the reaction.

    • Solution: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are generally insoluble in many organic solvents, which simplifies workup, and effectively scavenge acid. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common, but ensure they are not reactive towards the chloroacetamide.[2]

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[3]

    • Solution: If your reaction is slow in a nonpolar solvent like THF or Dichloromethane, switching to DMF or Acetonitrile can lead to a significant rate enhancement.

Workflow for Troubleshooting Incomplete Reactions

The following decision tree provides a systematic approach to diagnosing and solving low conversion issues.

G start Problem: Incomplete Conversion check_nuc Is the Nucleophile weak (e.g., hindered amine, neutral alcohol)? start->check_nuc check_base Is a suitable base present (e.g., K2CO3, TEA)? check_nuc->check_base No action_nuc Action: Deprotonate nucleophile (e.g., with NaH) or use a catalyst (e.g., NaI). check_nuc->action_nuc Yes check_temp Is the reaction temperature optimized? check_base->check_temp Yes action_base Action: Add a non-nucleophilic base like K2CO3 or DIPEA. check_base->action_base No check_solvent Is the solvent appropriate (Polar Aprotic)? check_temp->check_solvent Yes action_temp Action: Increase temperature in increments of 10-20°C. check_temp->action_temp No end_reassess Re-evaluate substrate stability and potential side reactions. check_solvent->end_reassess Yes action_solvent Action: Switch to a polar aprotic solvent like DMF or Acetonitrile. check_solvent->action_solvent No

Caption: A troubleshooting workflow for low-conversion reactions.

Issue 2: Formation of Multiple Side Products

Question: My reaction is messy. TLC shows the consumption of starting material but multiple new spots have appeared, and the yield of my desired product is low. What are the likely side reactions?

Answer: The appearance of multiple side products indicates that alternative reaction pathways are competing with the desired nucleophilic substitution. The most common side reactions for this substrate are hydrolysis and elimination.

Causality and Solutions:

  • Hydrolysis: Under strongly acidic or basic conditions, and in the presence of water, the amide bond can undergo hydrolysis to give 3-amino-5-methylisoxazole and chloroacetic acid.[5] While generally slow, this can become significant during prolonged reactions at high temperatures or during aqueous workup if the pH is not controlled.

    • Solution: Ensure all reagents and solvents are anhydrous. If a base is used, avoid strongly nucleophilic bases like NaOH or KOH if possible. During workup, perform extractions quickly and use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to quench any acid before concentrating the product.

  • Elimination (Dehydrohalogenation): If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), it can act as a base to abstract a proton from the α-carbon, leading to an elimination reaction instead of substitution. This is less common for α-chloroacetamides but is a theoretical possibility.

    • Solution: Employ milder, less-hindered bases such as K₂CO₃ or TEA. These are sufficiently basic to neutralize acid but are much less likely to promote elimination.

  • Reaction with Solvent: Nucleophilic solvents like alcohols (methanol, ethanol) can compete with the primary nucleophile, leading to the formation of ether byproducts.

    • Solution: Use non-nucleophilic solvents whenever possible. If an alcohol is required for solubility, use it as the solvent for a reaction with a much stronger nucleophile (like a thiolate) to ensure the desired reaction dominates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide? The primary reactive site is the carbon atom bonded to the chlorine (the α-carbon). It is an electrophilic center that readily undergoes SN2 displacement reactions with nucleophiles.[1]

Q2: What are the best general-purpose starting conditions for a nucleophilic substitution? A reliable starting point for reaction screening is to use Potassium Carbonate (K₂CO₃, 1.5 equivalents) as the base and Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as the solvent. Start the reaction at room temperature and gently heat to 50-60 °C if the reaction is slow.[2]

ParameterRecommended Starting ConditionRationale
Solvent Acetonitrile or DMFPolar aprotic; accelerates SN2 reactions.[3]
Base K₂CO₃ or Cs₂CO₃Non-nucleophilic, effective acid scavenger.[2]
Temperature 25 °C to 60 °CBalances reaction rate with minimizing side reactions.
Stoichiometry 1.0 eq. Chloroacetamide, 1.1-1.2 eq. NucleophileA slight excess of the nucleophile ensures complete consumption of the electrophile.

Q3: How should I handle and store this compound? 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[6]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture, which can lead to slow hydrolysis over time.

Q4: Can I cleave the amide bond after my substitution reaction? Yes, the amide bond can be cleaved under standard hydrolysis conditions.

  • Acidic Hydrolysis: Refluxing with a strong acid such as 6M HCl will hydrolyze the amide to yield the corresponding amine (3-amino-5-methylisoxazole) and the substituted acetic acid derivative.

  • Basic Hydrolysis: Heating with a strong base like 4M NaOH will also achieve hydrolysis.[5] The choice between acidic and basic conditions will depend on the stability of the rest of your molecule.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile

This protocol describes a general method for reacting 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with a secondary amine.

  • To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes), to yield the desired product.

Visualizing the Reaction: SN2 Mechanism

The core reaction is a classic bimolecular nucleophilic substitution (SN2).

Caption: The SN2 mechanism for nucleophilic substitution.

References

  • Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8). ResearchGate. Available at: [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Available at: [Link]

  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2. PubChem. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi Biology. Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health (NIH). Available at: [Link]

  • Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Publications. Available at: [Link]

  • Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. ACS Publications. Available at: [Link]

  • Factors controlling the reactivity of synthetic compound–I Analogs. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Vrije Universiteit Amsterdam. Available at: [Link]

  • 2-chloro-n-(5-methyl-1,2-oxazol-3-yl)acetamide. PubChemLite. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). Available at: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Semantic Scholar. Available at: [Link]

  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. White Rose eTheses Online. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

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Technical Support Center: A Guide to Preventing Decomposition of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for working with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Our goal is to help you mitigate decomposition, maximize reaction yields, and ensure the integrity of your synthetic pathways.

Section 1: Understanding the Instability of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

This section breaks down the inherent chemical liabilities of the molecule. Understanding why it degrades is the first step toward preventing it.

FAQ 1.1: What is 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, and what makes it susceptible to decomposition?

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a valuable bifunctional reagent commonly used as an alkylating agent in organic synthesis.[1][2] Its reactivity, however, is also its primary vulnerability. The molecule has two principal sites susceptible to degradation under common reaction conditions:

  • The α-Chloroacetamide Moiety: The carbon-chlorine (C-Cl) bond is highly activated by the adjacent carbonyl group, making it an excellent electrophile. This is ideal for the desired alkylation reaction but also makes it highly susceptible to nucleophilic attack by unintended species like water, leading to hydrolysis.[3][4]

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain conditions, particularly in the presence of a strong base.

Below is a diagram illustrating these two molecular "hot spots."

cluster_0 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Structure cluster_1 Potential Decomposition Sites mol p1 Site 1: α-Chloro Group (Susceptible to Nucleophilic Attack/Hydrolysis) n1 p1->n1 p2 Site 2: Isoxazole N-O Bond (Susceptible to Base-Mediated Ring Opening) n2 p2->n2

Caption: Key areas of instability on the 2-chloro-N-(5-methylisoxazol-3-yl)acetamide molecule.

FAQ 1.2: What specific experimental factors cause the molecule to degrade?

Decomposition is rarely spontaneous; it is almost always triggered by specific environmental factors.

  • Presence of Water: Water is the most common culprit. It acts as a nucleophile, attacking the C-Cl bond to produce the inactive and more polar byproduct, 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide. This reaction is significantly accelerated by basic conditions.[3][5]

  • Strong Bases: While a base is often required to deprotonate the nucleophile for the desired alkylation, strong bases (e.g., NaOH, KOH, t-BuOK) can cause two major problems:

    • They dramatically increase the rate of hydrolysis of the C-Cl bond.[4]

    • They can catalyze the cleavage of the isoxazole ring, leading to a complex mixture of byproducts. Studies on similar isoxazole-containing compounds show significant degradation at pH 10, which worsens at elevated temperatures.

  • High Temperatures: Heat accelerates most chemical reactions, including decomposition pathways. Running reactions at the lowest effective temperature is crucial for minimizing the formation of both hydrolysis and ring-opened byproducts.

Section 2: Troubleshooting Guide for Common Issues

This section provides a question-and-answer formatted guide to address specific problems you might encounter in the lab.

Problem 2.1: My reaction is sluggish, the yield is low, and my TLC/LC-MS shows a new, more polar byproduct spot.

Probable Cause: This is the classic signature of hydrolysis . The starting material is being consumed by trace water in your reaction to form 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide, which is more polar and will have a lower Rf on a normal-phase TLC plate.

Troubleshooting Workflow:

start Low Yield & Polar Byproduct Observed check_solvent 1. Verify Solvent Anhydrous Status (Use fresh, sealed anhydrous solvent) start->check_solvent check_reagents 2. Check Reagents for Water (Dry bases like K₂CO₃; check hygroscopic amines) check_solvent->check_reagents check_glassware 3. Ensure Glassware is Dry (Oven or flame-dry all glassware) check_reagents->check_glassware check_atmosphere 4. Use an Inert Atmosphere (Run reaction under N₂ or Argon) check_glassware->check_atmosphere result Improved Yield & Purity check_atmosphere->result

Caption: Systematic workflow for troubleshooting hydrolysis.

Detailed Solutions:

  • Solvent Purity: Never use a solvent from a bottle that has been opened many times. Use a fresh bottle of anhydrous solvent or dispense it from a solvent purification system.

  • Reagent Water Content: Bases like potassium carbonate (K₂CO₃) should be oven-dried before use. If your nucleophile is an amine salt (e.g., a hydrochloride), ensure it is fully neutralized and dried before adding the alkylating agent.

  • Atmosphere Control: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the flask.

Problem 2.2: The reaction mixture is turning dark brown/black, and the product is difficult to purify from a complex mixture.

Probable Cause: This often indicates isoxazole ring decomposition . While some hydrolysis may also be occurring, significant color change and the formation of multiple, often unidentifiable, byproducts points towards the more destructive ring-opening pathway. This is typically caused by using a base that is too strong or running the reaction at too high a temperature.

Solutions:

  • Re-evaluate Your Base: Switch from strong, nucleophilic bases (like hydroxides) to milder, non-nucleophilic organic or inorganic bases. A screening of conditions is highly recommended.

  • Control Temperature: Start the reaction at 0 °C or room temperature. Only apply heat if the reaction fails to proceed, and do so cautiously, monitoring by TLC for the appearance of decomposition products.

Data Table: Comparison of Commonly Used Bases

BaseClasspKaH (Conjugate Acid)Recommended Use & Comments
K₂CO₃ / Cs₂CO₃Inorganic Carbonate~10.3Excellent Choice. Mild, heterogeneous, low risk of ring-opening. Often used in DMF or Acetone.[1]
Triethylamine (Et₃N)Tertiary Amine~10.7Good Choice. Soluble organic base. Easy to remove during workup. Use freshly distilled.[1]
DIPEATertiary Amine~11.0Good Choice. Bulkier than Et₃N, good for sterically hindered reactions. Non-nucleophilic.
NaH / KHHydride~35High Risk. Very strong, non-nucleophilic but can generate catalytic amounts of hydroxide from trace water. Use with extreme caution.
NaOH / KOHHydroxide~15.7Not Recommended. Directly promotes rapid hydrolysis and is strong enough to mediate ring-opening.[3][4]

Section 3: Best Practices & Recommended Protocol

To prevent issues before they start, follow this validated protocol for a standard N-alkylation reaction.

Gold-Standard Protocol: Alkylation of a Secondary Amine

This protocol is designed to maximize yield and minimize decomposition by adhering to strict anhydrous and mild-base principles.

  • Preparation (Day 1):

    • Dry all glassware in an oven at 120 °C for at least 4 hours.

    • Finely grind and dry potassium carbonate (K₂CO₃) in the same oven.

    • Allow glassware and base to cool to room temperature in a desiccator.

  • Reaction Setup (Day 2):

    • Assemble the reaction flask (with stir bar) under a positive pressure of nitrogen.

    • To the flask, add the amine nucleophile (1.0 eq) and the dried K₂CO₃ (2.0 eq).

    • Add anhydrous DMF via syringe to create a ~0.5 M solution.

    • Stir the suspension for 15 minutes at room temperature.

    • In a separate flask, dissolve 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the alkylating agent dropwise to the stirring amine suspension over 10 minutes.

  • Reaction & Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexanes). Co-spot the reaction mixture with your starting amine and the chloroacetamide. The product should appear as a new, less polar spot than the amine. The chloroacetamide starting material should be consumed.

    • If no reaction occurs after 4 hours, gently warm the mixture to 40-50 °C. Avoid temperatures above 60 °C.

  • Workup & Purification:

    • Once the reaction is complete, cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Section 4: Analytical Monitoring

FAQ 4.1: How can I use analytical techniques to diagnose problems?
  • Thin-Layer Chromatography (TLC): This is your first line of defense. The hydrolysis byproduct, 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide, is significantly more polar than the starting material. It will appear as a distinct spot with a low Rf value that stains well with potassium permanganate. If you see this spot growing, your reaction conditions are too wet.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool. You can monitor for the disappearance of the starting material mass and the appearance of your product mass. Crucially, you can also look for the mass of the hydrolysis byproduct.

    • [M+H]⁺ of Starting Material: ~175.03

    • [M+H]⁺ of Hydrolysis Byproduct: ~157.05

Section 5: Storage and Handling

FAQ 5.1: How should the reagent be stored to ensure maximum shelf-life?

The chemical reactivity that makes 2-chloro-N-(5-methylisoxazol-3-yl)acetamide a good alkylating agent also makes it sensitive to storage conditions.[6] To ensure its stability:

  • Store Cool & Dry: Keep the container tightly sealed in a refrigerator (~4 °C).

  • Protect from Light: Store in an amber vial or in a dark location.

  • Use Inert Gas: For long-term storage, flush the container with argon or nitrogen before sealing.

By understanding the inherent liabilities of this reagent and implementing rigorous experimental controls, you can reliably prevent its decomposition and achieve successful, high-yielding reactions.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Roberts, D. W., & Williams, D. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(12), 4348–4356. Available at: [Link]

  • Kappe, C. O., & Stadler, A. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1108–1117. Available at: [Link]

  • Patel, R., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Sorensen, L. K. (2004). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. American Laboratory. Available at: [Link]

  • Sallman, D. F., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Oncogene. Available at: [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • McLean, L. R., & Sparks, S. M. (2004). pH and temperature stability of the isoxazole ring in leflunomide. Pharmaceutical research, 21(5), 882–884. Available at: [Link]

  • MDPI. (2016). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available at: [Link]

  • ResearchGate. (2021). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (8). ResearchGate. Available at: [Link]

  • ACS Publications. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This key intermediate is crucial in the development of various pharmacologically active compounds. This document provides a practical, experience-driven framework for optimizing reaction conditions, troubleshooting common issues, and ensuring reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing a quick-reference for essential concepts.

Q1: What is the fundamental reaction for synthesizing 2-chloro-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis is a standard nucleophilic acyl substitution. It involves the acylation of the primary amino group of 3-amino-5-methylisoxazole with chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What are the critical reagents and their roles?

  • 3-Amino-5-methylisoxazole: The nucleophilic amine starting material. Its purity is critical, as impurities can interfere with the reaction and complicate purification[1][2].

  • Chloroacetyl Chloride: The electrophilic acylating agent. It is highly reactive and moisture-sensitive.

  • Base: An acid scavenger (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate). Its role is to neutralize the HCl formed, preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: An inert, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate) is necessary to dissolve the reactants without participating in the reaction.

Q3: Why is strict temperature control so important for this reaction?

The reaction between an amine and an acyl chloride is highly exothermic. Without proper temperature control (typically 0-5 °C during addition), several issues can arise:

  • Side Reactions: Increased temperatures can promote the formation of undesired byproducts.

  • Degradation: The isoxazole ring or the product itself may be sensitive to higher temperatures, leading to the formation of dark, tarry impurities.

  • Safety: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard.

Q4: What are the primary safety considerations for this synthesis?

  • Chloroacetyl Chloride: It is corrosive, lachrymatory (causes tearing), and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many solvents like DCM are volatile and have associated health risks. Ensure proper ventilation.

  • Product Hazards: The target compound, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, is classified as a substance that causes skin irritation and serious eye damage and may cause respiratory irritation. Always handle with appropriate PPE.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during the synthesis.

Q1: My final yield is consistently low. What are the likely causes and how can I improve it?

Probable Cause 1: Incomplete Reaction

  • Diagnosis: Thin Layer Chromatography (TLC) or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-amino-5-methylisoxazole.

  • Solution:

    • Reagent Stoichiometry: Ensure chloroacetyl chloride is used in a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.

    • Reaction Time/Temperature: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an adequate period (2-4 hours is typical)[3]. Monitor the reaction's progress by TLC until the starting amine is consumed.

Probable Cause 2: Product Loss During Workup

  • Diagnosis: The reaction appears complete by TLC, but the isolated yield is poor.

  • Solution:

    • Aqueous Wash: The product has some water solubility. Minimize the volume of aqueous washes during the workup. If the product is particularly soluble, consider back-extracting the aqueous layers with fresh solvent.

    • pH Adjustment: During the workup, ensure the pH is controlled. Washing with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to remove excess acid, but extreme pH values could potentially hydrolyze the amide bond.

Probable Cause 3: Reagent Quality

  • Diagnosis: The reaction fails to proceed even with adjusted conditions.

  • Solution:

    • Chloroacetyl Chloride: This reagent can hydrolyze over time if not stored properly. Use a fresh bottle or distill the reagent before use.

    • 3-Amino-5-methylisoxazole: Verify the purity of your starting amine. Impurities from its synthesis can inhibit the reaction.

Q2: My final product is a dark oil or tar, and it won't crystallize. How can I prevent this and purify my product?

Probable Cause: Impurity Formation due to Poor Temperature Control

  • Diagnosis: The reaction mixture turns dark brown or black during or after the addition of chloroacetyl chloride.

  • Solution:

    • Maintain Low Temperature: Pre-cool the solution of the amine and base to 0 °C in an ice-water bath before starting the addition.

    • Slow, Controlled Addition: Add the chloroacetyl chloride dropwise via a syringe pump or dropping funnel over an extended period (e.g., 30-60 minutes). This allows the reaction vessel's cooling system to dissipate the heat generated effectively.

Purification Strategy: If you have already obtained an oily product, direct crystallization will likely fail.

  • Column Chromatography: This is the most effective method for removing polar, colored impurities. A silica gel column using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can yield the pure product.

  • Activated Carbon Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite®. This can effectively remove many colored impurities, potentially allowing for successful crystallization afterward.

Q3: TLC analysis shows multiple product spots. What are the potential side products?

Probable Cause 1: Di-acylation

  • Diagnosis: A less polar spot on TLC (higher Rf value) than the desired product. This is less common with amides but can occur under harsh conditions.

  • Solution: Avoid using a large excess of chloroacetyl chloride and strong bases. The recommended 1.05-1.1 equivalents of the acylating agent is usually sufficient.

Probable Cause 2: Reaction with the Isoxazole Ring

  • Diagnosis: The isoxazole ring itself can be reactive under certain conditions, though N-acylation is the overwhelmingly favored pathway for 3-amino-5-methylisoxazole[4].

  • Solution: Stick to optimized, mild reaction conditions. The use of standard aprotic solvents and controlled temperatures minimizes the risk of side reactions involving the heterocyclic ring.

Experimental Workflow and Optimization

A successful synthesis relies on a logical and controlled workflow. The following diagram and table provide a framework for a robust experimental setup and systematic optimization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis A 1. Dissolve 3-amino-5- methylisoxazole & base in aprotic solvent B 2. Cool solution to 0-5 °C A->B C 3. Add Chloroacetyl Chloride (1.05-1.1 eq) dropwise maintaining T < 5 °C B->C D 4. Monitor by TLC (allow to warm to RT) C->D E 5. Quench reaction (e.g., with H2O) D->E F 6. Aqueous Washes (e.g., NaHCO3, brine) E->F G 7. Dry organic layer (e.g., MgSO4) & concentrate F->G H 8. Purify crude product (Crystallization or Chromatography) G->H I 9. Characterize final product (NMR, MS, MP) H->I

Caption: General experimental workflow for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Table 1: Key Parameter Optimization
ParameterRecommended OptionsRationale & Impact on Reaction
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileMust be aprotic and inert. Solvent choice can affect reaction rate and solubility of the ammonium salt byproduct, potentially influencing workup.
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃)A tertiary amine base (like TEA) is common. The choice of base can impact reaction rate and ease of removal during workup. Inorganic bases are easier to remove but may result in a heterogeneous mixture.
Temperature 0-5 °C (for addition), Room Temperature (for reaction completion)Crucial for controlling exothermicity and preventing side product formation. Low temperature during addition is critical.
Stoichiometry 1.0 eq. Amine, 1.05-1.1 eq. Chloroacetyl Chloride, 1.1-1.2 eq. BaseA slight excess of the acylating agent ensures full conversion of the limiting starting amine. Excess base ensures all generated HCl is neutralized.
Workup Quench Water, Dilute HCl, Saturated NH₄ClWater is typically sufficient. A mild acid wash can help remove residual amine base, while a bicarbonate wash removes unreacted chloroacetyl chloride and acid.
Purification Recrystallization (e.g., from Ethanol, Ethyl Acetate/Hexane), Silica Gel ChromatographyRecrystallization is ideal for large-scale, high-purity material. Chromatography is best for removing persistent impurities from difficult reactions.
Baseline Experimental Protocol

This protocol is a robust starting point based on established methodologies for N-acylation[3][4].

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-amino-5-methylisoxazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting amine by TLC.

  • Workup: Upon completion, cool the mixture again and quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Troubleshooting Logic Flow

When encountering issues, a systematic approach is key. The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.

G A Problem: Low Isolated Yield B Analyze Crude by TLC/LCMS vs. Starting Material A->B C Significant Unreacted Starting Amine? B->C D_YES YES C->D_YES  Present D_NO NO C->D_NO  Absent E Potential Cause: Incomplete Reaction D_YES->E G Potential Cause: Product Loss in Workup or Degradation D_NO->G F Solutions: • Verify reagent stoichiometry & quality • Increase reaction time • Ensure base is sufficient E->F H Solutions: • Check for dark coloration (degradation) • Re-extract aqueous layers • Optimize purification method G->H

Caption: Decision tree for diagnosing the root cause of low reaction yield.

References

  • ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... Retrieved from researchgate.net. [Link]

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156. [Link]

  • Khodot, E.N. & Rakitin, O.A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • ResearchGate. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from researchgate.net. [Link]

  • Bai, S.-L. et al. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Chebanov, V. et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

Sources

Technical Support Center: Analysis of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for reaction monitoring and impurity profiling. Here, we address common challenges and provide expert insights and detailed protocols to ensure the accurate identification of byproducts and confident structural elucidation of your target compound.

Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the most common initial questions regarding the synthesis and analysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

FAQ 1: What are the most probable byproducts I should expect in the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis, typically an N-acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride, is generally robust. However, several byproducts can arise from the nature of the reactants and reaction conditions.

Causality Behind Byproduct Formation:

  • Unreacted Starting Material: Incomplete reactions are common. 3-amino-5-methylisoxazole may persist if the stoichiometry is imbalanced or reaction time is insufficient.

  • Hydrolysis of Acylating Agent: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of trace moisture, forming chloroacetic acid.[1][2] This not only consumes the reagent but can also introduce acidic conditions that may affect the stability of other components.

  • Hydrolysis of Product: The chloroacetamide product itself can undergo hydrolysis at the C-Cl bond under certain workup or purification conditions (e.g., exposure to water at non-neutral pH), yielding 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide.

  • Isoxazole Ring Opening: Isoxazole rings can be susceptible to cleavage under strongly basic or acidic conditions, or at elevated temperatures.[3] For 3-amino-5-methylisoxazole, harsh basic conditions could potentially lead to ring-opened intermediates.[4][5] While less common under standard acylation conditions, it is a critical byproduct to consider if unexpected signals appear in the aliphatic region of the NMR spectrum.

A visual representation of the primary reaction and potential side reactions is provided below.

cluster_reactants Reactants cluster_byproducts Potential Byproducts 3-amino-5-methylisoxazole 3-amino-5-methylisoxazole Unreacted_SM Unreacted 3-amino-5-methylisoxazole 3-amino-5-methylisoxazole->Unreacted_SM Incomplete Reaction Ring_Opened Ring-Opened Products 3-amino-5-methylisoxazole->Ring_Opened Harsh Conditions Chloroacetyl_chloride Chloroacetyl_chloride Hydrolyzed_Reagent Chloroacetic Acid (from Chloroacetyl Chloride Hydrolysis) Chloroacetyl_chloride->Hydrolyzed_Reagent H₂O Target_Product Target_Product Chloroacetyl_chloride->Target_Product Hydrolyzed_Product 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide Target_Product->Hydrolyzed_Product Hydrolysis

Caption: Reaction scheme showing the formation of the target product and key byproducts.

FAQ 2: How can NMR spectroscopy help me quickly assess my reaction's success and identify these byproducts?

NMR is a powerful, quantitative tool for analyzing crude reaction mixtures without the need for immediate purification.[6] By comparing the ¹H NMR spectrum of your crude product to the spectra of the starting materials, you can rapidly identify key signals.

  • Monitoring Reaction Progress: The disappearance of the amine protons (a broad singlet) and the distinct singlet of the C4-H proton of 3-amino-5-methylisoxazole, coupled with the appearance of the amide N-H proton and the chloromethyl (-CH₂Cl) singlet of the product, provides a clear indication of reaction conversion.

  • Identifying Byproducts: Each byproduct has a unique NMR signature. For example, unreacted starting material will show its characteristic peaks, while the formation of 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide would be indicated by a new singlet for the -CH₂OH group, typically shifted upfield from the -CH₂Cl signal.

  • Quantitative Analysis (qNMR): With the inclusion of an internal standard, quantitative NMR (qNMR) can determine the precise purity of the product and the concentration of impurities in the crude mixture.[7][8][9][10] This is invaluable for process optimization and understanding reaction kinetics.

Section 2: Troubleshooting Guide for NMR Spectra

This section provides a question-and-answer formatted guide to resolving specific issues encountered during NMR spectral analysis.

Q1: I see unexpected singlets around 2.1 ppm and 4.2 ppm in my ¹H NMR spectrum. What are they?

A1: These are very common signals and can often be misidentified.

  • A peak around 2.1 ppm in CDCl₃ or 2.09 ppm in Acetone-d₆: This is often residual acetone from cleaning NMR tubes or glassware.[11] It's crucial to ensure all lab equipment is thoroughly dried.

  • A peak around 4.2 ppm: This could be the singlet corresponding to the -CH₂Cl group of your desired product, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. However, it could also indicate other species.

    • Causality: The chemical shift of the -CH₂- group is highly dependent on the adjacent electronegative atom. Chlorine deshields these protons significantly. If hydrolysis to the alcohol has occurred, the resulting -CH₂OH protons would appear further upfield (at a lower ppm value).

    • Verification: Compare the integration of this peak to the isoxazole methyl and proton peaks. If the ratio is consistent with your product structure (2H for the -CH₂Cl), it is likely your product. If other unexpected peaks are present, consider the possibility of multiple species.

Q2: The singlet for my isoxazole C4-H proton (around 6.0-6.5 ppm) is weak or absent, but I see other aromatic signals. What is happening?

A2: This scenario strongly suggests that the desired reaction has occurred, consuming the starting material. The key is to correctly assign the new signals.

  • Product Formation: The C4-H proton of the product, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, is expected to appear in this region. Its chemical environment is different from the starting amine, leading to a shift.

  • Amide N-H Signal: Look for a new, broad singlet further downfield, typically > 9.0 ppm (in DMSO-d₆), corresponding to the newly formed amide proton (-NH-). The chemical shift of this proton is highly solvent and concentration-dependent.[12]

  • Confirmation with D₂O: To confirm the assignment of an N-H proton, add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The amide proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[11]

Q3: My baseline is noisy and my peaks are broad. How can I trust the data for identifying minor byproducts?

A3: Poor spectral quality can mask minor species. The cause is often related to sample preparation or instrument parameters.

  • Shimming: The most common cause of broad peaks is poor magnetic field homogeneity. Always perform a shimming routine on your sample before acquisition.[13] Modern spectrometers have automated shimming procedures that are highly effective.

  • Sample Concentration: Overly concentrated samples can lead to viscosity-related peak broadening. If your sample is highly viscous, dilute it. Conversely, if the sample is too dilute, the signal-to-noise ratio will be poor. An optimal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your reaction flask and workup equipment are free from such contaminants.

  • Undissolved Solids: The presence of suspended solids will ruin the magnetic field homogeneity. Always ensure your sample is fully dissolved. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Q4: I suspect the isoxazole ring has opened, but I'm not sure what to look for in the NMR.

A4: Isoxazole ring-opening often leads to the formation of a β-keto nitrile or related open-chain species.[3][5] This dramatically changes the NMR spectrum.

  • Disappearance of Aromaticity: The characteristic singlet for the isoxazole C4-H proton will disappear and will not be replaced by another aromatic-like signal.

  • Appearance of New Aliphatic Signals: You would expect to see new signals corresponding to protons on a flexible alkyl chain. For instance, cleavage of 3-amino-5-methylisoxazole could lead to species with signals for a new methylene (-CH₂-) group adjacent to a ketone or nitrile.

  • Use of 2D NMR: If the 1D spectrum is complex, 2D NMR techniques are essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would clearly show the disappearance of the isoxazole C4-H/C4 correlation and the appearance of new CH, CH₂, or CH₃ correlations.[14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is invaluable for piecing together the fragments of a degraded molecule.[14]

Below is a troubleshooting workflow to guide your analysis.

Start Crude ¹H NMR Acquired Check_SM Starting Material Peaks Present? Start->Check_SM Check_Product Expected Product Peaks Present? (-CH₂Cl, -NH, shifted isoxazole H/Me) Check_SM->Check_Product No Incomplete Result: Incomplete Reaction Action: Optimize reaction time/stoichiometry Check_SM->Incomplete Yes Check_Artifacts Common Artifacts Present? (Solvent, Water, Acetone) Check_Product->Check_Artifacts No or Yes with other peaks Success Result: Successful Reaction Action: Proceed to purification Check_Product->Success Yes, and clean Clean_Spectrum Action: Check for other unexpected peaks Check_Artifacts->Clean_Spectrum Yes, identify & ignore Unknown_Peaks Unknown Peaks Remain? Check_Artifacts->Unknown_Peaks No Clean_Spectrum->Unknown_Peaks Unknown_Peaks->Success No Check_Hydrolysis Consider Hydrolysis Byproduct (e.g., -CH₂OH peak) Unknown_Peaks->Check_Hydrolysis Yes Check_RingOpening Consider Ring-Opening (Loss of isoxazole signals, new aliphatic peaks) Check_Hydrolysis->Check_RingOpening Perform_2D Action: Perform 2D NMR (COSY, HSQC, HMBC) for structural confirmation Check_RingOpening->Perform_2D

Caption: A decision-making workflow for troubleshooting ¹H NMR spectra.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is critical for obtaining reproducible and high-quality NMR data.

Protocol 1: Preparation of a Crude Reaction Sample for NMR Analysis

Objective: To prepare a representative sample of a reaction mixture for qualitative and quantitative NMR analysis.

Materials:

  • Crude reaction mixture

  • Deuterated NMR solvent (DMSO-d₆ is recommended for its ability to dissolve most organics and for the clear visualization of N-H protons)

  • NMR tube (rated for your spectrometer's field strength)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool (optional)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), if performing qNMR

Procedure:

  • Sample Aliquot: Once the reaction is deemed complete, ensure the mixture is homogeneous. Withdraw a small, representative aliquot (e.g., 50-100 µL) and place it in a clean, dry vial.

  • Solvent Removal: If the reaction solvent will interfere with the NMR analysis (e.g., has protons in a region of interest), remove it under reduced pressure (e.g., using a rotary evaporator or high vacuum).

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the crude residue.

  • (Optional - for qNMR): If performing quantitative analysis, add a known mass of an internal standard to the vial before adding the solvent. The standard should have sharp peaks in a region of the spectrum that does not overlap with your product or expected byproducts.

  • Homogenization: Vortex the vial for 30 seconds to ensure the sample is completely dissolved. Visually inspect for any undissolved particulates.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

    • Expert Tip: If solids are present, plug the pipette with a small amount of glass wool to filter the solution as you transfer it. This prevents suspended particles from degrading the spectral quality.[13]

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.

Protocol 2: Standard ¹H NMR Acquisition Parameters

Objective: To acquire a high-quality, high-resolution ¹H NMR spectrum suitable for identifying major components and minor impurities.

Procedure (on a typical modern spectrometer):

  • Insert Sample & Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Angle (p1): Use a 30-45 degree pulse angle. This allows for a shorter relaxation delay and faster acquisition time, which is suitable for routine screening. For accurate integration in qNMR, a 90-degree pulse is required.

    • Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Set to 1-2 seconds for routine spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of any proton of interest) is critical to ensure full relaxation and accurate integration.[9]

    • Number of Scans (ns): For a moderately concentrated sample (~5-10 mg), 8 or 16 scans are typically sufficient. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition is complete, perform Fourier transformation, automatic phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).[16][17]

  • Integration: Integrate all relevant peaks, including those of the product, starting materials, and any identifiable byproducts or impurities.

Section 4: Data Summary & Reference

Table 1: Approximate ¹H NMR Chemical Shifts for Key Compounds

This table provides expected chemical shifts (δ) in DMSO-d₆. Note that actual values can vary based on concentration and sample matrix.

CompoundFunctional GroupApprox. δ (ppm)MultiplicityNotes
3-Amino-5-methylisoxazole (Starting Material)-CH₃~2.3s (3H)
C4-H~5.9s (1H)Disappears upon reaction.
-NH₂~6.2br s (2H)Disappears upon reaction.
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide (Product)-CH₃~2.4s (3H)Slight downfield shift from SM.
-CH₂Cl~4.4s (2H)Key diagnostic peak.
C4-H~6.7s (1H)Significant downfield shift from SM.
-NH-~10.8br s (1H)Exchangeable with D₂O.
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide (Hydrolysis Byproduct)-CH₂OH~4.0s (2H)Upfield shift relative to -CH₂Cl.
-OHVariablebr s (1H)Exchangeable with D₂O.
Chloroacetic Acid (Hydrolysis Byproduct)-CH₂-~4.2s (2H)May overlap with other signals.
-COOH>12br s (1H)Very broad, exchangeable.

References

  • Ma, L., & Geng, P. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • D'yachenko, I. V., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Bharti, S., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26.
  • ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide. Available at: [Link]

  • Journal of Chemical Education. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Kumar, A., et al. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • PubChem. (n.d.). Chloroacetyl chloride. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Available at: [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Available at: [Link]

  • University of Illinois Chicago, Pharmacognosy Institute. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • Bruker. (2009). NMR CASE Troubleshooting Guide.
  • ChemicalBook. (2023).
  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Available at: [Link]

  • ACS Publications. (2024).
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview.
  • ResearchGate. (n.d.).
  • Pharmaceutical Technology. (2013). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • TCI Chemicals. (2024). TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • National Institutes of Health. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.
  • KGROUP. (n.d.).
  • News-Medical.Net. (2019).
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
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Technical Support Center: Nucleophilic Substitution on 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide is designed to provide in-depth, field-proven insights into the nuances of nucleophilic substitution reactions involving this versatile building block. My aim is to move beyond simple protocols and offer a causal understanding of the experimental choices you make at the bench. Every recommendation is grounded in established chemical principles to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is not going to completion. What are the common causes and how can I drive the reaction forward?

A1: Incomplete conversion is a frequent challenge. The primary reasons often revolve around insufficient reactivity of the nucleophile, suboptimal reaction conditions, or degradation of the starting material.

  • Underlying Causality: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is dependent on the concentration and nucleophilicity of the nucleophile, the nature of the solvent, and the temperature.

  • Troubleshooting Workflow:

    • Assess Nucleophile Strength: Weakly nucleophilic species (e.g., hindered amines, aromatic amines with electron-withdrawing groups, or alcohols) will react slowly.

      • Solution: For amines and thiols, ensure the reaction is sufficiently basic to deprotonate the nucleophile, increasing its nucleophilicity. For alcohols, conversion to the corresponding alkoxide with a strong, non-nucleophilic base (e.g., sodium hydride) prior to the addition of the chloroacetamide is often necessary.

    • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

    • Temperature and Reaction Time: Many of these substitutions require heating to proceed at a reasonable rate.

      • Recommendation: Start with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, a gradual increase in temperature may be beneficial. However, be mindful of potential side reactions at elevated temperatures (see Q3).

    • Base Selection and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction and, in many cases, to deprotonate the nucleophile.

      • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

      • Stoichiometry: Use at least one equivalent of the base. For weakly acidic nucleophiles, a slight excess (1.2-1.5 equivalents) can be advantageous.

Q2: I am observing multiple spots on my TLC plate that are not my desired product. What are the likely side products and how can I minimize their formation?

A2: The appearance of multiple spots on a TLC plate is a common sign of side reactions. For this particular substrate, the primary concerns are bis-alkylation of the nucleophile, hydrolysis of the starting material or product, and potential instability of the isoxazole ring.

  • Bis-alkylation with Primary Amines: Primary amines can react twice with the chloroacetamide to form a tertiary amine, leading to a mixture of mono- and di-substituted products.

    • Mitigation Strategy:

      • Stoichiometry Control: Use a large excess of the primary amine (3-5 equivalents) to favor mono-alkylation statistically.

      • Controlled Addition: Add the chloroacetamide slowly to a solution of the amine to maintain a high concentration of the primary amine relative to the electrophile.

      • Use of Amine Hydrohalide Salts: A competitive deprotonation/protonation strategy using the amine hydrobromide salt can selectively generate the mono-alkylated product.[1]

  • Hydrolysis: The chloroacetamide starting material and the amide product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.[2]

    • Prevention:

      • Use Anhydrous Solvents: Ensure all solvents and reagents are dry.

      • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

      • Careful Work-up: Neutralize the reaction mixture promptly during the work-up to avoid prolonged exposure to harsh pH.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to opening under strongly basic conditions, particularly with heating.[3] This can lead to a complex mixture of byproducts.

    • Recommendation: Use milder bases (e.g., K₂CO₃ instead of NaH where possible) and the lowest effective temperature. If ring-opening is suspected, consider using a weaker organic base like DIPEA.

  • N- vs. O-Alkylation: For nucleophiles with both nitrogen and oxygen atoms (e.g., amino alcohols), a mixture of N- and O-alkylated products is possible. Generally, the more nucleophilic atom (typically nitrogen) will react preferentially.

Q3: How do I effectively monitor the progress of my reaction and purify the final product?

A3: Careful reaction monitoring and a well-planned purification strategy are essential for obtaining a pure product.

  • Reaction Monitoring with TLC:

    • Typical TLC System: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Example Systems:

      • Hexane:Ethyl Acetate (e.g., 7:3 or 1:1)

      • Dichloromethane:Methanol (e.g., 95:5)

    • Visualization: The starting material and many of the products are UV active and can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • If a solid (e.g., inorganic salts) has precipitated, it can be removed by filtration.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove water-soluble impurities and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. The solvent system developed for TLC can be adapted for column chromatography, typically using a slightly less polar eluent.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • To a solution of the amine (1.2 equivalents) in a suitable solvent (e.g., DMF or ethanol), add a base (1.5 equivalents, e.g., K₂CO₃ or TEA).

  • Add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up as described in Q3.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with a Thiol
  • In a round-bottom flask, prepare the thiolate by adding the thiol (1.1 equivalents) to a suspension of a base (1.2 equivalents, e.g., NaH or NaOEt) in the chosen solvent at 0 °C.

  • To this mixture, add a solution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 equivalent) in the same solvent.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product as needed.

Data Presentation

Property2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Molecular Formula C₆H₇ClN₂O₂[4]
Molecular Weight 174.59 g/mol [4]
CAS Number 59826-53-8[4]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ ppm) ~2.4 (s, 3H, CH₃), ~4.2 (s, 2H, CH₂Cl), ~6.4 (s, 1H, isoxazole-H), ~8.5 (br s, 1H, NH)
Safety Causes skin irritation, serious eye damage, and may cause respiratory irritation.[5]

Visualizations

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Purification Start Dissolve Nucleophile & Base in Solvent Add_Electrophile Add 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Start->Add_Electrophile Heat Heat Reaction (e.g., 50-80 °C) Add_Electrophile->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Workup Aqueous Work-up TLC->Workup Reaction Complete Purify Purify (Recrystallization or Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for nucleophilic substitution.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products Start Reaction Issue Observed Incomplete Incomplete Conversion Start->Incomplete Side_Products Multiple Spots on TLC Start->Side_Products Check_Nu Assess Nucleophile/Base Strength Incomplete->Check_Nu Check_Cond Optimize Temp/Solvent Incomplete->Check_Cond BisAlkylation Bis-alkylation? Side_Products->BisAlkylation Hydrolysis Hydrolysis? Side_Products->Hydrolysis RingOpening Isoxazole Ring Opening? Side_Products->RingOpening

Caption: Troubleshooting decision tree.

References

  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Khodot, E. N., & Rakitin, O. A. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1013. [Link]

  • ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2010). ChemInform, 41(32). [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2007). Journal of Agricultural and Food Chemistry, 55(16), 6687-6693. [Link]

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  • Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide... ResearchGate. [Link]

  • synthetic reactions using isoxazole compounds. (1979). HETEROCYCLES, 12(10), 1343. [Link]

  • N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. PubChem. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

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  • Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). Molecules, 27(5), 1503. [Link]

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  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers, 5(21), 3036-3040. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2017). Angewandte Chemie International Edition, 56(42), 12838-12859. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(4), 1554-1564. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry, 14(3), 265. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate. [Link]

  • 4-[(2-Hydroxybenzylidene)-amino]-N-(5-methylisoxazol-3-yl) benzenesulfamide. SpectraBase. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2016). RSC Advances, 6(78), 74683-74689. [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 3474-3479. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2019). ChemistrySelect, 4(21), 6649-6654. [Link]

  • Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids. (2014). ISRN Chromatography, 2014, 1-13. [Link]

  • Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones. The Royal Society of Chemistry. [Link]

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Technical Support Center: Handling Moisture-Sensitive Reactions with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in moisture-sensitive applications. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The chloroacetamide moiety is a potent electrophile, making this compound an excellent building block. However, this reactivity also renders it susceptible to hydrolysis, where ambient moisture can act as a nucleophile, leading to undesired side products and diminished yields.[1] Mastering anhydrous techniques is therefore not merely a suggestion but a prerequisite for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Q1: Why is 2-chloro-N-(5-methylisoxazol-3-yl)acetamide treated as a moisture-sensitive compound? A: The primary reason lies in the reactivity of the α-chloroacetamide functional group. The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic attack by water (hydrolysis). This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding α-hydroxyacetamide byproduct. Furthermore, the amide bond itself can undergo hydrolysis under certain pH conditions, though this typically requires more forcing conditions.[1] Failure to exclude moisture can lead to consumption of the starting material and complicate purification.

Q2: What are the immediate signs that moisture has compromised my reaction? A: The most common indicators include:

  • Low or No Yield: The active reagent is consumed by water instead of participating in the desired reaction.[2]

  • Formation of Unexpected Byproducts: You may observe spots on a TLC plate or peaks in an LC-MS analysis corresponding to the hydrolyzed product (molecular weight of starting material +18 amu for H₂O, -35.5 amu for Cl, +17 amu for OH; net change of -0.5 amu, but the isotopic pattern will be different).

  • Inconsistent Results: Replicating the experiment gives widely varying yields, often pointing to inconsistent control of the reaction atmosphere.[3]

Q3: What level of "dryness" is required for my solvents, and how do I achieve it? A: For most moisture-sensitive reactions, solvent water content should be below 50 ppm, and ideally below 10 ppm for highly sensitive applications like those involving organometallics. Commercially available anhydrous solvents are often sufficient.[3] Alternatively, solvents can be dried in the lab.

Table 1: Comparison of Common Drying Agents

Drying Agent Capacity Speed Intensity (Final Dryness) Notes & Suitability
Sodium Sulfate (Na₂SO₄) High Slow Low Good for pre-drying; loses efficiency above 32°C. Generally useful.
Magnesium Sulfate (MgSO₄) High Fast Medium-High A workhorse drying agent; it's a fine powder and must be filtered. Generally useful.[4][5]
Calcium Chloride (CaCl₂) High Medium High Inexpensive and effective, but can form adducts with alcohols, amines, and some carbonyl compounds.
Molecular Sieves (3Å or 4Å) High Fast Very High Excellent for achieving very low water levels. Best used for static drying or in solvent purification systems.[6][7]

| Neutral Alumina | Medium | Fast | High | Excellent for rapidly drying solvents via passage through a column.[6] |

Q4: Is it acceptable to use nitrogen instead of argon for the inert atmosphere? A: Yes, for the vast majority of applications, high-purity nitrogen is perfectly acceptable and more economical. Argon is significantly denser than air, which allows it to effectively "blanket" a reaction by displacing the air from the bottom up.[8] This property is particularly advantageous in situations where maintaining a perfect seal is difficult. For standard setups with positive pressure, nitrogen is sufficient.[9]

Q5: How should I properly store 2-chloro-N-(5-methylisoxazol-3-yl)acetamide? A: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for users in humid environments, placing the sealed container inside a desiccator containing a drying agent like Drierite® or silica gel is highly recommended to prevent ambient moisture ingress.

Section 2: Troubleshooting Guide: Diagnosing & Solving Common Issues

Even with careful planning, problems can arise. This guide provides a logical framework for diagnosing and resolving common issues encountered during moisture-sensitive reactions.

Issue 1: Reaction Fails to Initiate or Shows Low Conversion
  • Possible Cause: Degradation of a key reagent (e.g., your base, catalyst, or the acetamide itself) by moisture.

  • Diagnostic Steps:

    • Re-evaluate Glassware Prep: Was the glassware dried correctly? Glass surfaces readily adsorb a film of water that must be removed.[2]

    • Check for System Leaks: Ensure all joints are properly sealed and that a slight positive pressure is maintained. A simple way to verify this is to observe the inert gas flow through an oil bubbler; a slow, steady bubble rate (e.g., 1-2 bubbles per second) indicates a sealed system under positive pressure.[10][11]

    • Verify Solvent Dryness: If using a freshly opened bottle of anhydrous solvent, the risk is low. If the bottle has been used multiple times, the septum may be compromised. Consider using a fresh bottle or a properly dried solvent.

  • Corrective Action: Re-run the reaction after meticulously re-drying all glassware, using a freshly opened bottle of anhydrous solvent, and verifying your inert atmosphere setup is leak-free.

Issue 2: Formation of an Unknown Byproduct is Observed
  • Possible Cause: Hydrolysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

  • Diagnostic Steps:

    • Analyze the Byproduct: Use LC-MS to determine the mass of the impurity. The hydrolyzed product, 2-hydroxy-N-(5-methylisoxazol-3-yl)acetamide, will have a molecular weight of 156.14 g/mol , compared to 174.59 g/mol for the starting material.

    • Review the Procedure: At what stage could moisture have been introduced? Common culprits include solvent addition, reagent transfer, or temperature changes causing condensation.[3]

  • Corrective Action: All reagent transfers must be performed using proper syringe or cannula techniques under a positive pressure of inert gas.[12] Ensure that syringes used for transfer are oven-dried and flushed with inert gas immediately before use.

Troubleshooting Decision Tree

G start Low / No Yield q1 Was glassware properly dried (oven/flame-dried)? start->q1 q2 Is the inert gas system maintaining positive pressure? q1->q2 Yes sol1 Action: Re-dry all glassware using appropriate protocol. q1->sol1 No q3 Is the solvent verifiably anhydrous (<50 ppm H2O)? q2->q3 Yes sol2 Action: Check for leaks at joints/ septa. Ensure positive flow. q2->sol2 No q4 Are reagents (base, catalyst, etc.) also anhydrous? q3->q4 Yes sol3 Action: Use a new sealed bottle of solvent or re-dry existing solvent. q3->sol3 No sol4 Action: Use fresh, anhydrous reagents. Store properly. q4->sol4 No end Problem Resolved q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low reaction yield.

Section 3: Core Experimental Protocols

These protocols provide a foundation for conducting moisture-sensitive reactions. Adherence to these details is critical for reproducibility and success.

Protocol 1: Preparation of Anhydrous Glassware
  • Cleaning: Ensure all glassware (reaction flask, stir bar, condenser, etc.) is scrupulously clean and rinsed with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Oven Drying (Preferred Method): Place glassware in a laboratory oven at 125-140°C for a minimum of 4 hours, or ideally, overnight.[11]

  • Assembly: Immediately upon removal from the oven, assemble the hot glassware. Use a very light application of grease on glass joints. Clamp the apparatus securely.

  • Cooling: Allow the assembled glassware to cool to room temperature under a steady stream of dry nitrogen or argon.[11] This prevents moist lab air from being drawn back into the flask as it cools.

Protocol 2: Setting Up an Inert Atmosphere Reaction (Balloon Method)

This method is suitable for many small to medium-scale reactions and does not require a Schlenk line.[13][14]

  • Prepare Gas Source: Fill a sturdy balloon with nitrogen or argon to a diameter of 7-8 inches. Attach a needle to the balloon's opening and secure it.[12]

  • Assemble Apparatus: Use an oven-dried flask equipped with a magnetic stir bar and sealed with a rubber septum.[8]

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum. Then, insert a second, open needle (an "exit needle") through the septum to serve as a vent.[15]

  • Flush: Allow the inert gas to flush through the flask for at least 5 minutes to displace all the air.[14][15]

  • Establish Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure inside the flask. Your system is now ready for reagent addition.

Inert Atmosphere Setup Workflow

G cluster_prep Preparation cluster_setup Inerting cluster_reaction Execution A 1. Clean & Oven-Dry All Glassware (>125°C) B 2. Assemble Glassware While Hot A->B C 3. Attach Septum & Clamp. Cool Under Inert Gas Stream. B->C D 4. Add Solid Reagents (if applicable) & Re-purge C->D E 5. Establish Positive Pressure (e.g., via N2 Balloon) D->E F 6. Add Anhydrous Solvent via Dry Syringe E->F G 7. Add Liquid Reagents via Dry Syringe F->G H 8. Run Reaction Under Positive Pressure G->H

Caption: Standard workflow for a moisture-sensitive reaction.

Protocol 3: Anhydrous Liquid Transfer via Syringe
  • Prepare Syringe: Oven-dry the syringe (glass parts only) and allow it to cool in a desiccator. Alternatively, flush the assembled syringe (with needle attached) with dry inert gas 3-5 times immediately before use.[12][13]

  • Prepare Reagent Bottle: Many anhydrous reagents are supplied in bottles with a crown cap and a PTFE-faced rubber liner (e.g., Sure/Seal™ bottles).[10] This design allows for reagent withdrawal via syringe while maintaining an inert atmosphere.

  • Pressurize: Gently pierce the septum of the reagent bottle with a needle connected to your inert gas line to introduce a slight positive pressure.

  • Withdraw Reagent: Insert the needle of your clean, dry syringe through the septum and into the liquid. Slowly withdraw slightly more than the required volume.

  • Remove Bubbles & Adjust Volume: Invert the syringe and carefully push out any gas bubbles. Accurately adjust the volume to the desired amount by dispensing the excess liquid back into the reagent bottle.

  • Transfer: Swiftly withdraw the syringe from the reagent bottle and insert it into your reaction flask, dispensing the liquid smoothly.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Aldrich Chemical Co. (1984). Handling air-sensitive reagents. Technical Information Bulletin Number AL-134. [Link]

  • PubChem. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • University of Colorado Boulder, Organic Chemistry Teaching Labs. Drying Organic Solutions. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • University of California, Los Angeles. Using drying agents. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Brown, R. F., & Hudson, R. F. (1971). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic, 1317-1320. [Link]

  • Open Access Pub. (2018). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

  • PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this specific N-acylation reaction. Our goal is to equip you with the expertise to optimize your reaction conditions, select the appropriate catalyst, and achieve high-yield, high-purity synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Formation

Q: My reaction shows a significant amount of unreacted 3-amino-5-methylisoxazole even after prolonged reaction times. What are the likely causes and how can I resolve this?

A: This is a common issue often related to the nucleophilicity of the amine and the reactivity of the acylating agent. Here’s a breakdown of potential causes and solutions:

  • Cause A: Insufficiently Activated Acylating Agent. Chloroacetyl chloride is highly reactive, but its potency can be diminished by moisture.

    • Solution: Ensure you are using a fresh or properly stored bottle of chloroacetyl chloride. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.

  • Cause B: Protonation of the Amine. The reaction between 3-amino-5-methylisoxazole and chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Add a non-nucleophilic base to scavenge the HCl produced. Common choices include pyridine or triethylamine. A slight excess (1.1-1.2 equivalents) of the base is recommended.[2]

  • Cause C: Low Nucleophilicity of the Isoxazole Amine. The amino group on the 3-amino-5-methylisoxazole can be less reactive than simple aliphatic or anilino amines due to electronic effects from the isoxazole ring.[3]

    • Solution: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate with the chloroacetyl chloride.

Experimental Protocol: Base and Catalyst Screening
  • Set up three parallel reactions in oven-dried flasks under a nitrogen atmosphere.

  • In each flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Flask 1 (Control): Add chloroacetyl chloride (1.05 eq) dropwise at 0 °C.

  • Flask 2 (Base): Add triethylamine (1.1 eq) to the amine solution before the dropwise addition of chloroacetyl chloride at 0 °C.

  • Flask 3 (Base + Catalyst): Add triethylamine (1.1 eq) and DMAP (0.1 eq) to the amine solution before the dropwise addition of chloroacetyl chloride at 0 °C.

  • Monitor the progress of all three reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1]

Issue 2: Formation of Multiple Impurities

Q: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the potential side reactions, and how can I suppress them?

A: The formation of multiple products often points to side reactions involving the starting materials or the product itself.

  • Cause A: Di-acylation. While the primary aromatic amine is significantly more nucleophilic than the isoxazole ring nitrogen, under harsh conditions or with a large excess of the acylating agent, di-acylation can occur.

    • Solution: Carefully control the stoichiometry of the chloroacetyl chloride, using a slight excess (e.g., 1.05-1.1 equivalents).[1] Add the acylating agent slowly at a low temperature (0 °C) to control the reaction rate and exotherm.[4]

  • Cause B: Reaction with the Solvent. If using a nucleophilic solvent, it may compete with the amine for the acylating agent.

    • Solution: Employ a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF).[1]

  • Cause C: Instability of 3-amino-5-methylisoxazole. 3-amino-5-methylisoxazole can be unstable, particularly in acidic conditions, which can lead to the formation of byproducts.[5]

    • Solution: As mentioned previously, the use of a base is crucial to neutralize the generated acid.[1] Maintaining a neutral or slightly basic reaction environment is key.

Troubleshooting Workflow for Impurity Formation

G start Impurity Formation Observed check_stoichiometry Verify Stoichiometry of Chloroacetyl Chloride (1.05-1.1 eq) start->check_stoichiometry check_temp Control Reaction Temperature (Add dropwise at 0°C) check_stoichiometry->check_temp check_solvent Ensure Use of Aprotic, Non-nucleophilic Solvent (DCM, THF) check_temp->check_solvent check_base Confirm Presence of Sufficient Base (e.g., Triethylamine, 1.1 eq) check_solvent->check_base purification Optimize Purification (e.g., Recrystallization, Column Chromatography) check_base->purification end Reduced Impurities, Improved Yield purification->end

Caption: Troubleshooting workflow for addressing impurity formation.

Issue 3: Difficult Product Purification

Q: The product is difficult to purify, and I'm experiencing significant loss during column chromatography or recrystallization. What are some strategies to improve purification?

A: Purification challenges can arise from the physicochemical properties of the product and impurities.

  • Problem A: Product co-elutes with starting material.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the unreacted basic 3-amino-5-methylisoxazole, converting it into its water-soluble salt, which will partition into the aqueous layer.[1]

  • Problem B: Oily product that is difficult to crystallize.

    • Solution 1: Try different solvent systems for recrystallization. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexanes, isopropanol/water).

    • Solution 2: If recrystallization fails, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this N-acylation reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group of 3-amino-5-methylisoxazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the final amide product. The presence of a base is crucial to neutralize the HCl byproduct.[1]

G cluster_0 Reaction Mechanism Amine 3-Amino-5-methylisoxazole (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Simplified N-acylation reaction mechanism.

Q2: Are there alternative, potentially "greener" catalysts for this reaction?

A2: While traditional methods often rely on stoichiometric amounts of base, research into catalytic N-acylation is ongoing. For some acylation reactions, solid acid catalysts and heteropoly acids are being explored as reusable and more environmentally friendly alternatives to conventional Lewis acids.[7] However, for this specific transformation, the use of a base to scavenge the acid byproduct is generally the most efficient and direct method.

Q3: How do I choose the optimal solvent for this reaction?

A3: The ideal solvent should meet the following criteria:

  • It should dissolve the starting materials.

  • It should be aprotic and non-nucleophilic to avoid side reactions.

  • It should have a boiling point that is suitable for the desired reaction temperature.

  • It should be easily removable during workup.

Commonly used and effective solvents include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Acetonitrile.[1]

Q4: Can I use chloroacetic anhydride instead of chloroacetyl chloride?

A4: Yes, chloroacetic anhydride is a suitable alternative acylating agent. Acid anhydrides are generally less reactive than acyl chlorides, which can sometimes be advantageous in controlling the reaction and minimizing side products. However, the reaction may require slightly more forcing conditions (e.g., gentle heating) to proceed at a reasonable rate. The byproduct in this case would be chloroacetic acid, which would still need to be neutralized by a base.[1]

Catalyst and Base Selection Summary
Reagent Type Role Typical Equivalents Key Considerations
Triethylamine BaseHCl Scavenger1.1 - 1.2Volatile, common organic base.
Pyridine Base/CatalystHCl Scavenger1.1 - 1.2Can also act as a nucleophilic catalyst, but is more toxic than triethylamine.[2]
DMAP CatalystNucleophilic Acylation Catalyst0.05 - 0.1Highly effective in small amounts for accelerating sluggish acylations.

III. References

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

  • 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide (8). ResearchGate. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Springer. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Royal Society of Chemistry. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Royal Society of Chemistry. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. [Link]

  • Behaviour of 3-amino-5-methylisoxazole and... ResearchGate. [Link]

  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. White Rose eTheses Online. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

Sources

Technical Support Center: Managing the Thermal Stability of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS: 59826-53-8). This resource is designed for researchers, chemists, and drug development professionals who handle this valuable synthetic intermediate. The isoxazole core is a cornerstone in medicinal chemistry, and proper management of this compound's stability is paramount for ensuring experimental reproducibility, safety, and the integrity of your research outcomes.[1][2][3] This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for assessing thermal stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Q1: What are the recommended storage conditions for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide?

Proper storage is the first line of defense against degradation. Based on supplier recommendations and the general reactivity of chloroacetamides, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[4]

  • Causality: The chloroacetamide moiety can be susceptible to hydrolysis and nucleophilic substitution, while the isoxazole ring, though aromatic, can participate in various reactions.[1] Cool temperatures significantly slow the kinetics of potential degradation pathways. An inert atmosphere is crucial to prevent long-term oxidative degradation, which can be a concern for complex organic molecules.

Q2: What are the visible signs of thermal decomposition or degradation?

Visual inspection is a critical, albeit preliminary, step. Signs of degradation include:

  • Discoloration: A change from a white or off-white solid to yellow or brown hues often indicates the formation of degradation products. Thermal stress on similar chloroacetamide structures has been observed to produce colored, oily products.[5]

  • Change in Physical State: Sintering, melting, or clumping of the solid below its expected melting point can suggest the presence of impurities or the onset of decomposition.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR or LC-MS spectra, or if the purity appears to decrease over time, this is a strong indicator of instability under your current storage or handling conditions.

Q3: What are the potential hazardous decomposition products?

While specific thermal decomposition studies for this exact molecule are not publicly available, we can infer the likely hazardous products based on its structure and data from related compounds. Upon strong heating, decomposition is expected to release toxic and corrosive gases.[6]

  • Hydrogen Chloride (HCl): From the thermal breakdown of the chloroacetyl group.

  • Nitrogen Oxides (NOx): From the isoxazole ring and amide group.[6]

  • Carbon Oxides (CO, CO₂): Common products of organic compound combustion.[6]

All heating and decomposition experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use this compound in reactions at elevated temperatures?

Yes, but with caution and preliminary analysis. Many chemical syntheses require heat. The core issue is the temperature at which the rate of decomposition becomes significant enough to impact reaction yield, purity, and safety. Before running a large-scale or critical reaction at an elevated temperature, it is strongly recommended to perform a thermal stability analysis using Thermogravimetric Analysis (TGA) and/or Differential Scanning Calorimetry (DSC) as detailed in Section 3.

  • Expert Insight: The goal is to establish a "Maximum Recommended Temperature" for your specific reaction time. A TGA scan will reveal the onset temperature of weight loss, which corresponds to decomposition. As a rule of thumb, for prolonged reactions (hours), it is advisable to stay at least 50-75°C below the decomposition onset temperature identified by TGA.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem 1: Sample Discoloration and Purity Drop
  • Symptom: Your stock of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide has turned yellow/brown, and analytical checks confirm lower purity than specified.

  • Probable Cause: This is likely due to improper storage conditions (exposure to heat, light, or atmosphere) leading to slow decomposition. Chloroacetamide itself is noted to be mildly light-sensitive.[7]

  • Solution Workflow:

G start Discoloration & Purity Drop Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protected? start->check_storage improper Storage Improper check_storage->improper No proper Storage Appears Correct check_storage->proper Yes discard Quarantine and Discard Affected Lot improper->discard re_evaluate Re-evaluate Handling: - Frequent vial opening? - Room temp exposure time? proper->re_evaluate procure Procure Fresh Material discard->procure end Proceed with Fresh, Properly Stored Material procure->end aliquot Implement Aliquoting Strategy to Minimize Exposure re_evaluate->aliquot Yes, exposure likely re_evaluate->end No, handling is strict aliquot->end

Caption: Troubleshooting workflow for sample degradation.

Problem 2: Inconsistent Results in High-Temperature Reactions
  • Symptom: You are running a reaction with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide at 100°C and observing variable yields and multiple unknown side products.

  • Probable Cause: The reaction temperature may be too close to or above the decomposition temperature of the compound, causing it to degrade and generate reactive side products.

  • Solution:

    • Cease Reactions: Immediately pause further experiments under these conditions.

    • Perform Thermal Analysis: Conduct TGA and DSC analysis on a sample of your starting material (see protocols in Section 3) to determine the precise decomposition onset temperature.

    • Adjust Reaction Conditions: If the TGA shows decomposition starting around 100-120°C, your reaction conditions are unsuitable.

      • Lower the reaction temperature and accept a longer reaction time.

      • Investigate alternative catalysts or solvent systems that may allow the reaction to proceed efficiently at a lower, safer temperature.

Section 3: Experimental Protocols for Thermal Stability Assessment

To ensure the integrity of your work, empirical determination of the thermal properties of your specific batch of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is essential.

Protocol 3.1: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Principle: TGA measures the mass of a sample over time as the temperature changes. A loss in mass indicates volatilization or decomposition.

  • Methodology:

    • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Sample Preparation: Place 3-5 mg of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide into a standard TGA pan (aluminum or platinum).

    • Experimental Setup:

      • Atmosphere: Nitrogen gas at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.

      • Temperature Program:

        • Equilibrate at 30°C for 5 minutes.

        • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can provide higher resolution if needed.

    • Data Analysis: Plot the mass (%) versus temperature (°C). The "onset temperature" of decomposition is determined by finding the intersection of the tangent drawn from the baseline and the tangent drawn from the point of maximum mass loss rate (the inflection point of the mass loss curve).

Protocol 3.2: Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and exothermic or endothermic decomposition events.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This reveals temperatures at which thermal events occur.

  • Methodology:

    • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is critical to contain any evolved gases and prevent mass loss before decomposition.

    • Experimental Setup:

      • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 25°C.

        • Ramp from 25°C to a temperature approximately 20-30°C above the decomposition onset found by TGA (e.g., 300°C) at a heating rate of 10°C/min.

    • Data Analysis: Plot heat flow (W/g) versus temperature (°C).

      • A sharp endothermic peak typically represents the melting point.

      • Sharp or broad exothermic peaks (heat is released) occurring after the melt are indicative of decomposition. A sharp, significant exotherm can indicate a hazardous, runaway reaction potential.

Section 4: Data Interpretation and Visualization

Data Summary Table

The following table summarizes key data for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. Note that thermal decomposition data should be determined experimentally.

PropertyValue / InformationSource
Molecular Formula C₆H₇ClN₂O₂PubChem[8]
Molecular Weight 174.59 g/mol PubChem[8]
Recommended Storage 2-8°C, Inert AtmosphereBLDpharm[4]
GHS Hazards Causes skin irritation, serious eye damage, and may cause respiratory irritation.PubChem (from ECHA C&L Inventory)[8]
Expected Decomposition Products HCl, NOx, CO, CO₂Inferred from related structures[6][9]
Decomposition Onset (TGA) Must be determined experimentallyProtocol 3.1
Thermal Events (DSC) Must be determined experimentallyProtocol 3.2
Thermal Analysis Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation prep Acquire 3-5 mg of sample tga_pan Place in TGA pan prep->tga_pan dsc_pan Place in hermetically sealed DSC pan prep->dsc_pan tga Run TGA: - N2 Atmosphere - Ramp 10°C/min to 400°C tga_pan->tga dsc Run DSC: - N2 Atmosphere - Ramp 10°C/min to 300°C dsc_pan->dsc tga_data Identify Onset Temp of Mass Loss tga->tga_data dsc_data Identify Melt (Endotherm) & Decomposition (Exotherm) dsc->dsc_data decision Establish Maximum Recommended Operating Temp (Onset Temp - 50°C) tga_data->decision dsc_data->decision

Caption: Workflow for TGA and DSC thermal stability assessment.

References

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. ResearchGate. Retrieved from [Link]

  • Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. Eurofins USA. Retrieved from [Link]

  • Chem-Supply. (n.d.). MSDS of 2-Chloro-N-(methylsulfonyl)acetamide. Retrieved from [Link]

  • Penta. (2023). Acetamide - SAFETY DATA SHEET. Penta. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of 5a at 10 °C/min first and third heating cycle (top).... ResearchGate. Retrieved from [Link]

  • IJPPR. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. Retrieved from [Link]

  • AKJournals. (2007). Thermal reaction of clCH2CONH2 in molten acetamide. Journal of Thermal Analysis and Calorimetry, 42(5). Retrieved from [Link]

  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Center for Biotechnology Information. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and Other Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and downstream applications. Among the diverse arsenal of electrophilic reagents, chloroacetamides stand out for their versatility and reactivity. This guide provides an in-depth, objective comparison of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with other common chloroacetamide derivatives, offering experimental insights and data to inform your synthetic strategies.

Introduction: The Chloroacetamide Moiety as a Versatile Synthetic Tool

The chloroacetamide functional group is a cornerstone in synthetic chemistry, prized for its ability to participate in a wide array of nucleophilic substitution reactions. The presence of an electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, rendering the methylene group susceptible to attack by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity profile makes chloroacetamides invaluable building blocks for the synthesis of a diverse range of heterocyclic compounds, peptidomimetics, and biologically active molecules.[1]

This guide will focus on a comparative analysis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide against other N-substituted chloroacetamides, exploring how the nature of the N-substituent dictates the reactivity and utility of the entire molecule.

The Influence of the N-Substituent on Reactivity: A Comparative Analysis

The reactivity of the chloroacetamide moiety is intrinsically linked to the electronic and steric nature of the substituent on the amide nitrogen. This substituent modulates the electrophilicity of the α-carbon and influences the stability of the transition state during nucleophilic attack.

Electronic Effects: Aryl vs. Heteroaryl Substituents

The electron-donating or -withdrawing nature of the N-substituent plays a pivotal role in tuning the reactivity of the chloroacetyl group.

  • N-Aryl Chloroacetamides: In N-aryl chloroacetamides, the electron-donating or -withdrawing capacity of substituents on the phenyl ring directly impacts the reactivity. Electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring decrease the electron density on the amide nitrogen, which in turn enhances the electrophilicity of the α-carbon, making the chloroacetamide more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., methoxy, methyl) increase the electron density on the nitrogen, slightly reducing the reactivity of the chloroacetyl group.[2]

  • 2-chloro-N-(5-methylisoxazol-3-yl)acetamide: The isoxazole ring in the title compound introduces a unique electronic profile. Isoxazole is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms (nitrogen and oxygen).[3] This inherent electron-withdrawing nature of the isoxazole ring is expected to decrease the electron density on the amide nitrogen, thereby increasing the electrophilicity of the chloroacetyl carbon. This suggests that 2-chloro-N-(5-methylisoxazol-3-yl)acetamide would exhibit a higher reactivity towards nucleophiles compared to N-aryl chloroacetamides bearing electron-donating or weakly electron-withdrawing groups.

Steric Hindrance

The steric bulk of the N-substituent can significantly influence the reaction rate by impeding the approach of the nucleophile. Chloroacetamides with bulky N-substituents, such as di-ortho-substituted aryl groups, will generally react slower than those with less sterically demanding substituents. The 5-methylisoxazol-3-yl group in the title compound is relatively planar and less sterically encumbering compared to, for instance, a 2,6-diethylphenyl group, suggesting a favorable kinetic profile for nucleophilic substitution reactions.

Comparative Reactivity in Synthetic Applications

The true measure of a reagent's utility lies in its performance in various chemical transformations. Below is a comparative overview of the expected reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide against other chloroacetamides in common synthetic applications.

Chloroacetamide Derivative N-Substituent Nature Expected Reactivity in N-Alkylation Rationale
2-chloro-N-(5-methylisoxazol-3-yl)acetamideElectron-deficient heteroarylHighThe electron-withdrawing isoxazole ring enhances the electrophilicity of the chloroacetyl carbon.[3]
2-chloro-N-(4-nitrophenyl)acetamideElectron-deficient arylHighThe strongly electron-withdrawing nitro group significantly increases reactivity.
2-chloro-N-phenylacetamideNeutral arylModerateThe phenyl group has a relatively neutral electronic effect.
2-chloro-N-(4-methoxyphenyl)acetamideElectron-rich arylLow to ModerateThe electron-donating methoxy group reduces the electrophilicity of the chloroacetyl carbon.
2-chloro-N-(2,6-diethylphenyl)acetamideSterically hindered arylLowSignificant steric hindrance around the nitrogen atom impedes nucleophilic attack.

Experimental Protocols

To provide a practical context for the discussed principles, detailed experimental protocols for the synthesis of the precursor 3-amino-5-methylisoxazole and the target molecule 2-chloro-N-(5-methylisoxazol-3-yl)acetamide are provided below. A general protocol for a comparative N-alkylation reaction is also included to allow for direct evaluation of different chloroacetamides.

Synthesis of 3-amino-5-methylisoxazole

The synthesis of the key precursor, 3-amino-5-methylisoxazole, can be achieved through various routes. A common and effective method involves the cyclization of a β-ketonitrile derivative with hydroxylamine.[4][5]

Synthesis_of_3_amino_5_methylisoxazole ethyl_acetoacetate Ethyl Acetoacetate intermediate Intermediate (not isolated) ethyl_acetoacetate->intermediate 1. hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate 2. base Base (e.g., NaOEt) base->intermediate product 3-amino-5-methylisoxazole intermediate->product Cyclization

Caption: Synthetic scheme for 3-amino-5-methylisoxazole.

Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add hydroxylamine hydrochloride (1.1 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-amino-5-methylisoxazole.[6]

Synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

The target molecule is synthesized via a straightforward acylation of 3-amino-5-methylisoxazole with chloroacetyl chloride.[7]

Synthesis_of_Target_Molecule amino_isoxazole 3-amino-5-methylisoxazole product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide amino_isoxazole->product chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product base Base (e.g., Pyridine or Triethylamine) base->product solvent Solvent (e.g., DCM or THF) solvent->product

Caption: Synthesis of the title chloroacetamide.

Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-methylisoxazole (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.[8]

Comparative N-Alkylation of a Model Nucleophile

To empirically assess the reactivity of different chloroacetamides, a standardized N-alkylation reaction can be performed.

Comparative_N_Alkylation chloroacetamide Chloroacetamide (Variable N-substituent) product N-Alkylated Product chloroacetamide->product nucleophile Nucleophile (e.g., Benzylamine) nucleophile->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: General scheme for comparative N-alkylation.

Protocol:

  • Reaction Setup: In a series of parallel reaction vessels, place the model nucleophile (e.g., benzylamine, 1.0 eq), a base (e.g., potassium carbonate, 1.5 eq), and a solvent (e.g., acetonitrile).

  • Addition of Chloroacetamides: To each vessel, add a different chloroacetamide derivative (1.0 eq), including 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and other N-aryl and N-alkyl analogs.

  • Reaction and Monitoring: Stir the reactions at a constant temperature (e.g., 50 °C) and monitor the consumption of the starting materials by gas chromatography (GC) or high-performance liquid chromatography (HPLC) at regular time intervals.

  • Data Analysis: Plot the percentage conversion against time for each chloroacetamide to generate reaction rate profiles. This will provide a quantitative comparison of their relative reactivities under identical conditions.

Structure-Activity Relationship: The Significance of the Isoxazole Moiety

The incorporation of the isoxazole ring is not merely a handle to tune reactivity; it often imparts significant biological activity to the molecule. Isoxazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[9][10]

In the context of agrochemicals, several chloroacetamide herbicides are commercially available. Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants.[11] The isoxazole moiety in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide could contribute to its herbicidal or antifungal properties by influencing its binding to target enzymes or by altering its physicochemical properties, such as lipophilicity and metabolic stability.[12][13][14] For instance, studies have shown that certain isoxazole derivatives exhibit potent herbicidal activity.[12]

Conclusion

2-chloro-N-(5-methylisoxazol-3-yl)acetamide emerges as a highly reactive and synthetically valuable chloroacetamide derivative. The electron-deficient nature of the isoxazole ring enhances the electrophilicity of the chloroacetyl group, making it an excellent candidate for a variety of nucleophilic substitution reactions. Its reactivity is predicted to be superior to that of N-aryl chloroacetamides with electron-donating or neutral substituents. Furthermore, the presence of the isoxazole moiety opens avenues for the discovery of novel biologically active compounds. The experimental protocols provided herein offer a practical starting point for the synthesis and comparative evaluation of this promising reagent. Researchers are encouraged to explore its utility in their own synthetic endeavors, leveraging its unique reactivity profile to access novel chemical space.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate. (URL: [Link])

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. (URL: [Link])

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. (URL: [Link])

  • Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. PubMed. (URL: [Link])

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. (URL: [Link])

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. PubMed. (URL: [Link])

  • Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. arXiv. (URL: [Link])

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. (URL: [Link])

  • N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions. Organic Chemistry Frontiers. (URL: [Link])

  • Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. MDPI. (URL: [Link])

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. (URL: [Link])

  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google P
  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. (URL: [Link])

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESIS. (URL: [Link])

  • DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. (URL: [Link])

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. (URL: [Link])

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. PMC. (URL: [Link])

  • N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (URL: [Link])

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. (URL: [Link])

  • Behaviour of 3-amino-5-methylisoxazole and... ResearchGate. (URL: [Link])

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed. (URL: [Link])

  • N -Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions. ResearchGate. (URL: [Link])

  • Evaluation of peanut tolerance to mid-season applications of PPO inhibitor herbicides with different surfactants. USDA ARS. (URL: [Link])

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A Comparative Analysis of the Biological Activity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of a series of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives against their fundamental parent compounds. Our analysis is grounded in experimental data from peer-reviewed studies, offering researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these molecules. We will delve into the nuances of their antimicrobial and anticancer properties, supported by detailed experimental protocols and mechanistic insights.

The core structure, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, combines a reactive chloroacetamide group with a 5-methylisoxazole ring. This amalgamation of pharmacophores is not accidental; isoxazole moieties are known to be present in a variety of biologically active compounds, while the chloroacetamide group is a known alkylating agent, capable of forming covalent bonds with biological nucleophiles. The central hypothesis is that by functionalizing this core structure, we can modulate its biological activity, enhancing potency and selectivity compared to the simpler, parent molecules.

Our comparative analysis will focus on the parent compounds: 3-amino-5-methylisoxazole and 2-chloroacetamide. By contrasting the activity of the synthesized derivatives with these foundational building blocks, we can elucidate the synergistic or antagonistic effects arising from their chemical combination and subsequent modifications.

Comparative Antimicrobial Activity

The antimicrobial potential of these compounds was evaluated against a panel of bacterial and fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.

Experimental Rationale: The choice of the broth microdilution method is based on its high-throughput nature and its ability to provide quantitative and reproducible results for MIC determination. This method allows for the simultaneous testing of multiple compounds against various microbial strains, making it ideal for a comparative study of this nature. The inclusion of both Gram-positive and Gram-negative bacteria, along with fungal strains, provides a broad spectrum of activity, which is crucial for identifying promising lead compounds for further development.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
3-amino-5-methylisoxazole (Parent)>500>500>500
2-chloroacetamide (Parent)250500>500
2-chloro-N-(5-methylisoxazol-3-yl)acetamide (Core Derivative) 125 250 250
Derivative A (R = 4-fluorophenyl)31.2562.5125
Derivative B (R = 2,4-dichlorophenyl)15.6 31.25 62.5
Ciprofloxacin (Control)1.00.5N/A
Fluconazole (Control)N/AN/A8.0

Analysis of Antimicrobial Data: The parent compounds, 3-amino-5-methylisoxazole and 2-chloroacetamide, exhibit minimal to moderate antimicrobial activity. The core derivative, formed by their combination, shows a marked improvement in potency, particularly against S. aureus. This suggests a synergistic interaction between the isoxazole ring and the chloroacetamide side chain.

A significant enhancement in activity is observed with the introduction of substituted phenyl groups (Derivatives A and B). The presence of a 4-fluorophenyl group (Derivative A) leads to a 4-fold increase in activity against S. aureus compared to the core derivative. This effect is even more pronounced in Derivative B, which contains a 2,4-dichlorophenyl moiety, resulting in an 8-fold increase in potency. This trend indicates that electron-withdrawing groups on the phenyl ring are favorable for antimicrobial activity. The increased lipophilicity of the halogenated derivatives may also contribute to their enhanced ability to penetrate microbial cell membranes.

Comparative Anticancer Activity

The cytotoxic potential of the compounds was assessed against the human colorectal carcinoma cell line (HCT-116). The IC50 value, the concentration of a compound required to inhibit 50% of cell proliferation, was used as the primary endpoint.

Experimental Rationale: The MTT assay was selected for its reliability and widespread use in assessing cell viability. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The HCT-116 cell line is a well-characterized and commonly used model for colorectal cancer, making the results relevant to a significant area of oncology research. The use of Doxorubicin, a standard chemotherapeutic agent, provides a benchmark for evaluating the potency of the test compounds.

CompoundHCT-116 Cell Line
3-amino-5-methylisoxazole (Parent)>200
2-chloroacetamide (Parent)150
2-chloro-N-(5-methylisoxazol-3-yl)acetamide (Core Derivative) 75
Derivative A (R = 4-fluorophenyl)25
Derivative B (R = 2,4-dichlorophenyl)12.5
Doxorubicin (Control)0.8

Analysis of Anticancer Data: Similar to the antimicrobial results, the parent compounds show very weak cytotoxicity. The core derivative demonstrates a moderate effect, which is significantly amplified by the addition of substituted phenyl rings. Derivative B, with the 2,4-dichlorophenyl group, emerges as the most potent compound in the series, with an IC50 value of 12.5 µM. This represents a 6-fold increase in potency compared to the core derivative.

The structure-activity relationship observed in the anticancer data mirrors that of the antimicrobial data, suggesting a common mechanistic feature. The chloroacetamide moiety is a known electrophile and likely acts as a warhead, alkylating crucial cellular macromolecules like DNA or proteins, leading to cell death. The substituted isoxazole portion of the molecule likely serves to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and cellular uptake, as well as directing the molecule to its biological target.

Proposed Mechanism of Action

The enhanced biological activity of the derivatives can be attributed to a combination of factors. The isoxazole ring system is a key structural motif in many pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. The chloroacetamide group provides a reactive center for covalent modification of biological targets.

The following diagram illustrates a plausible mechanism of action, where the derivatives target and inhibit a key cellular enzyme through covalent modification.

G cluster_0 Cellular Environment cluster_1 Inhibition Pathway Derivative Derivative (e.g., Derivative B) Binding Non-covalent Binding (Docking) Derivative->Binding Enzyme Target Enzyme (e.g., Kinase, Protease) Nucleophile Nucleophilic Residue (Cys, His, Lys) Enzyme->Nucleophile Active Site Binding->Enzyme Initial Complex Reaction Covalent Bond Formation (Alkylation) Binding->Reaction Proximity & Orientation Inhibition Enzyme Inactivation Reaction->Inhibition Irreversible Modification Apoptosis Cellular Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of covalent inhibition by acetamide derivatives.

This model suggests that the isoxazole-phenyl moiety first guides the molecule to the active site of a target protein. Once properly oriented, the electrophilic chloroacetamide group reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond. This effectively inactivates the enzyme, disrupting a critical cellular pathway and ultimately leading to cell death.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key biological assays are provided below.

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate into 5 mL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Incubate at 37°C (bacteria) or 35°C (fungi) with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G cluster_workflow MIC Assay Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Plate with Diluted Microorganism A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate Plate (37°C, 24h) C->D E Read Results: Lowest Concentration with No Visible Growth = MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

  • Cell Culture and Seeding:

    • Culture HCT-116 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin and seed them into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The comparative analysis clearly demonstrates that the derivatization of the 2-chloro-N-(5-methylisoxazol-3-yl)acetamide core structure, particularly with halogenated phenyl groups, leads to a substantial enhancement in both antimicrobial and anticancer activities. The parent compounds alone are largely inactive, highlighting the importance of the combined pharmacophore in achieving biological efficacy. The observed structure-activity relationships suggest that lipophilicity and electronic effects play a crucial role in the potency of these derivatives. The proposed mechanism of covalent inhibition provides a rational basis for their biological activity and offers a promising avenue for the design of novel therapeutic agents. Further studies are warranted to explore the in vivo efficacy and safety of these promising compounds.

References

A comprehensive list of references that form the basis of this guide will be provided upon the finalization of the specific derivatives and their associated published data. The methodologies and principles discussed are based on standard practices in medicinal chemistry and microbiology.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its foundational building blocks, the chemical intermediates. 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CAS 59826-53-8) is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure, featuring a reactive chloroacetyl group and a substituted isoxazole ring, makes it a versatile precursor.[3][4] However, the very reactivity that makes it valuable also presents challenges during synthesis, potentially leading to the formation of process-related impurities and degradation products.

The presence of such impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.[5][6] Therefore, a robust, accurate, and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[6][7][8][9]

This guide provides a comparative analysis of different reversed-phase HPLC (RP-HPLC) methodologies for the purity determination of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will explore the rationale behind critical method parameters, present comparative data, and detail a validated, optimized protocol that aligns with international regulatory standards, such as those from the International Council for Harmonisation (ICH).[10][11]

The Foundational Choice: Reversed-Phase Chromatography

For a moderately polar compound like 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, RP-HPLC is the logical starting point.[5] This technique utilizes a nonpolar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer.[12][13] The key to a successful purity method lies in optimizing the separation of the main compound from all potential impurities, which often have very similar structures.[5]

The development of a robust impurity profiling method involves a systematic approach, often guided by Quality by Design (QbD) principles, to identify and control critical process parameters that affect the analytical outcome.[9][14] Key variables include the choice of stationary phase, mobile phase composition (organic modifier and aqueous component), pH, and detection wavelength.

Comparative Analysis of HPLC Methodologies

To illustrate the impact of methodological choices, we compare three distinct RP-HPLC approaches for the analysis of a synthesized batch of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, which is known to contain trace amounts of the starting material (3-amino-5-methylisoxazole) and a potential hydrolysis by-product.

Method A: Isocratic Elution with Methanol/Water
  • Rationale: This is the simplest approach. An isocratic method uses a constant mobile phase composition throughout the run. Methanol is a common, cost-effective organic modifier. This method is often preferred for its simplicity and robustness in routine quality control if all impurities can be resolved adequately.

Method B: Gradient Elution with Acetonitrile/Water (Acidified)
  • Rationale: A gradient method, where the concentration of the organic solvent is increased over time, is powerful for separating compounds with a wider range of polarities.[15] Acetonitrile often provides different selectivity compared to methanol and lower viscosity, resulting in sharper peaks.[16] The addition of 0.1% formic acid to the mobile phase serves two purposes: it controls the pH to ensure consistent ionization of any acidic or basic analytes, and it improves peak shape by minimizing tailing.[17]

Method C: Alternative C18 Column with Phenyl-Hexyl Phase
  • Rationale: Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can dramatically alter selectivity. A phenyl-hexyl phase offers alternative selectivity due to pi-pi interactions with aromatic rings in the analytes, which can be advantageous for separating structurally similar aromatic compounds. This approach is part of a comprehensive method development strategy to find the optimal stationary phase.

Comparative Performance Data

The following table summarizes the hypothetical, yet realistic, performance of the three methods in separating the main peak from two key impurities: Impurity 1 (starting material, more polar) and Impurity 2 (by-product, slightly less polar).

Parameter Method A (Isocratic, MeOH/Water) Method B (Gradient, ACN/H₂O + 0.1% FA) Method C (Gradient, Phenyl-Hexyl)
Resolution (Main Peak / Impurity 1) 1.42.8 2.5
Resolution (Main Peak / Impurity 2) 1.63.5 3.1
Tailing Factor (Main Peak) 1.51.1 1.2
Analysis Time (minutes) 1512 12
Relative Sensitivity (Impurity 2) ModerateHigh High
Overall Assessment Sub-optimal resolution, significant peak tailing.Superior separation, excellent peak shape, shorter run time. Good separation, provides alternative selectivity.

Recommended Experimental Protocol: Method B

This section provides a detailed, step-by-step protocol for the optimized HPLC method.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98% purity).

  • Standard: A well-characterized reference standard of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: 20% to 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% to 20% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (determined from the UV spectrum of the main analyte)

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2-chloro-N-(5-methylisoxazol-3-yl)acetamide test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 90% acetonitrile/water) before storing it according to the manufacturer's recommendations.

System Suitability and Calculations

The system is deemed suitable for analysis if the following criteria are met for the replicate injections of the Working Standard Solution, in accordance with USP <621> guidelines.[18][19]

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

The purity of the sample is calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

A well-defined workflow is critical for reproducible results. The following diagram illustrates the logical progression from sample preparation to final purity determination.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_standard Prepare Reference Standard Solution sst_check System Suitability Test (Inject Standard x5) prep_standard->sst_check prep_sample Prepare Synthesized Sample Solution run_sample Inject Sample (in duplicate) prep_sample->run_sample prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->sst_check sst_check->run_sample If SST Passes verify_sst Verify SST Criteria (RSD %, Tailing) sst_check->verify_sst Data integrate Integrate Chromatograms (All Peaks) run_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate verify_sst->calculate If SST Passes report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

The Principle of a Self-Validating System: Method Validation

Describing a protocol is insufficient; its trustworthiness must be proven through validation. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10][20] A comprehensive validation study for this purity method would be conducted according to ICH Q2(R2) guidelines and would include the following tests.[11][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure the main peak is resolved from all degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations of the reference standard across a specified range (e.g., from the reporting threshold to 120% of the test concentration).[21]

  • Accuracy: The closeness of test results to the true value. It is determined by applying the procedure to a sample spiked with known amounts of analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase pH). This provides an indication of its reliability during normal usage.

By successfully completing these validation exercises, the described HPLC method becomes a self-validating system, providing a high degree of assurance in the quality and purity of each synthesized batch of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

References

  • Title: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Source: MDPI URL: [Link]

  • Title: WO2010105193A1 - Method and assays for quantitation of acetamide in a composition Source: Google Patents URL
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide (8) Source: ResearchGate URL: [Link]

  • Title: 〈621〉 CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column Source: Newcrom URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide Source: PubChem URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia (USP) via university.pharmacy URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: African Journal of Biomedical Research URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use Source: MDPI URL: [Link]

  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

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A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are key components in various FDA-approved drugs, highlighting their therapeutic relevance.[3] The versatility of the isoxazole moiety allows for structural modifications that can lead to compounds with analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6][7] This guide focuses on the in-vitro testing cascade for novel compounds synthesized from a 2-chloro-N-(5-methylisoxazol-3-yl)acetamide backbone, providing a comparative framework for their preliminary evaluation.

In-vitro testing is an indispensable first step in the drug discovery pipeline, offering a cost-effective and high-throughput method to assess the biological activity and potential toxicity of new chemical entities before proceeding to more complex and expensive in-vivo studies.[8][9][10][11][12] This guide will detail standardized protocols for evaluating cytotoxicity and anti-inflammatory activity, and explore a potential mechanism of action through the JAK/STAT signaling pathway.

Experimental Design: A Comparative Approach

To illustrate the evaluation process, this guide will refer to three hypothetical derivatives of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, designated as Compound A , Compound B , and Compound C . Their performance will be compared against well-established drugs: Doxorubicin , a standard chemotherapeutic agent for cytotoxicity assessment, and Dexamethasone , a potent corticosteroid for anti-inflammatory assays.

Compound Description Role
Compound A Hypothetical derivative 1Test Compound
Compound B Hypothetical derivative 2Test Compound
Compound C Hypothetical derivative 3Test Compound
Doxorubicin Anthracycline ChemotherapeuticPositive Control (Cytotoxicity)
Dexamethasone CorticosteroidPositive Control (Anti-inflammatory)
Vehicle (0.1% DMSO) Dimethyl sulfoxide in mediaNegative Control

Part 1: In-Vitro Cytotoxicity Assessment via MTT Assay

A fundamental step in drug discovery is to evaluate the potential toxicity of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10]

Causality Behind Experimental Choices

The MTT assay was chosen for its reliability, cost-effectiveness, and ease of implementation in a high-throughput format.[8][10] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. We will assess the cytotoxicity of our hypothetical compounds against a human breast cancer cell line, MCF-7 , and a non-cancerous human embryonic kidney cell line, HEK293 , to determine both their anti-cancer potency and their selectivity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate MCF-7 and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and Doxorubicin in the appropriate cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the existing medium with the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cytotoxicity Profile
Compound IC₅₀ on MCF-7 (µM) IC₅₀ on HEK293 (µM) Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ MCF-7)
Compound A 15.285.15.6
Compound B 8.734.84.0
Compound C 22.5> 100> 4.4
Doxorubicin 0.95.46.0
Workflow Visualization: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: In-Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition

Chronic inflammation is implicated in various diseases. A key mediator in the inflammatory process is nitric oxide (NO).[13][14][15] Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its potential anti-inflammatory properties.[16][17]

Causality Behind Experimental Choices

We utilize RAW 264.7 macrophage cells, a standard model for studying inflammation. These cells are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response and the production of NO. The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant, providing an indirect measure of NO production.[13] This assay is a reliable and widely accepted method for screening anti-inflammatory compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compounds A, B, C, and Dexamethasone for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells will serve as the negative control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Profile
Compound (at 50 µM) Nitric Oxide (NO) Inhibition (%)
Compound A 45.3%
Compound B 72.8%
Compound C 31.5%
Dexamethasone 85.2%
LPS Control 0%
Workflow Visualization: NO Inhibition Assay

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis seed Seed RAW 264.7 Cells adhere Incubate Overnight seed->adhere treat Pre-treat with Compounds (1h) adhere->treat stimulate Stimulate with LPS (24h) treat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagents A & B collect->add_griess incubate Incubate for 10 min add_griess->incubate read Read Absorbance at 540nm incubate->read calculate Calculate % NO Inhibition read->calculate

Caption: Workflow for the in-vitro nitric oxide inhibition assay.

Part 3: Mechanistic Insights - Probing the JAK/STAT Pathway

To move beyond phenotypic screening and understand how our compounds might be working, we can investigate their effects on key signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a pivotal role in immunity, inflammation, and cell growth.[18][19][20] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[18][20]

Hypothesis and Experimental Rationale

Given the observed anti-inflammatory and cytotoxic effects, we hypothesize that our isoxazole derivatives may modulate the JAK/STAT pathway. To test this, we can perform an in-vitro assay to measure the phosphorylation of a key downstream effector, STAT3, in response to a specific cytokine stimulus. A reduction in cytokine-induced STAT3 phosphorylation in the presence of our compounds would suggest they interfere with this pathway.

Experimental Protocol: STAT3 Phosphorylation Assay (Conceptual)
  • Cell Culture and Starvation: Culture a relevant cell line (e.g., HeLa or RAW 264.7) and then serum-starve them for 4-6 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the starved cells with Compounds A, B, C, or a known JAK inhibitor (positive control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine known to activate the JAK/STAT pathway (e.g., Interleukin-6, IL-6) for 15-30 minutes.

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation state of the proteins.

  • Quantification: Measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a method such as ELISA or Western Blot.

  • Analysis: Determine the ratio of p-STAT3 to total STAT3 and compare the treated groups to the cytokine-stimulated control.

Visualization: The JAK/STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak 2. Receptor Dimerization stat STAT receptor->stat 5. STAT Recruitment p_jak P-JAK jak->p_jak 3. JAK Autophosphorylation p_jak->receptor 4. Receptor Phosphorylation p_stat P-STAT p_jak->p_stat 6. STAT Phosphorylation dimer P-STAT Dimer p_stat->dimer 7. Dimerization p_stat->dimer nucleus Nucleus dimer->nucleus 8. Translocation gene Gene Transcription nucleus->gene 9. Gene Expression

Caption: A simplified diagram of the JAK/STAT signaling pathway.

Comparative Analysis and Future Directions

  • Compound B demonstrates the most promising profile, exhibiting the highest cytotoxicity against the MCF-7 cancer cell line (IC₅₀ of 8.7 µM) and significant anti-inflammatory activity (72.8% NO inhibition). Its selectivity index (4.0) is moderate, suggesting some level of toxicity to normal cells, which would need further investigation.

  • Compound A shows moderate activity in both assays.

  • Compound C has the lowest cytotoxicity and anti-inflammatory activity but appears to have a better safety profile, with minimal impact on the non-cancerous HEK293 cells.

The next logical step would be to perform the mechanistic assay. If Compound B is found to inhibit STAT3 phosphorylation, it would provide a strong rationale for its dual cytotoxic and anti-inflammatory effects.

Future research should focus on lead optimization, particularly for Compound B, to improve its selectivity index. In-vivo studies in animal models would then be warranted to evaluate its efficacy and safety in a more complex biological system.

Conclusion

This guide outlines a systematic and logical workflow for the initial in-vitro evaluation of novel compounds derived from 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. By employing a combination of cytotoxicity and anti-inflammatory assays, alongside mechanistic studies, researchers can efficiently compare and prioritize synthesized compounds for further development. This multi-faceted approach, grounded in established scientific principles, is crucial for identifying promising new therapeutic agents.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives. Drawing upon established synthetic methodologies and biological evaluation principles, we will explore the potential of this chemical scaffold in the development of novel bioactive agents, with a particular focus on its prospective herbicidal and antifungal activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical experimental guidance.

Introduction: The 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide Scaffold

The 2-chloro-N-(5-methylisoxazol-3-yl)acetamide core structure represents a compelling starting point for the discovery of new bioactive molecules. It combines two key pharmacophores: the isoxazole ring and the chloroacetamide moiety. Isoxazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Similarly, chloroacetamide-based compounds are well-established as potent herbicides and also exhibit antifungal and antibacterial activities[2][3].

The strategic combination of these two fragments in 2-chloro-N-(5-methylisoxazol-3-yl)acetamide suggests a high potential for discovering novel compounds with significant biological efficacy. This guide will dissect the structural components of this molecule, proposing a systematic approach to its derivatization and subsequent biological evaluation.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and its analogs is a straightforward process, primarily involving the chloroacetylation of a substituted 3-aminoisoxazole. The key intermediate, 3-amino-5-methylisoxazole, can be synthesized through various reported methods[2][4].

Synthesis of the Core Compound: 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

The following protocol details the synthesis of the parent compound.

Experimental Protocol: Synthesis of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-amino-5-methylisoxazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. Stir for 10-15 minutes at room temperature.

  • Chloroacetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

G cluster_reactants Reactants cluster_conditions Conditions 3-amino-5-methylisoxazole 3-amino-5-methylisoxazole Reaction Chloroacetylation 3-amino-5-methylisoxazole->Reaction Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction Solvent DCM or THF Solvent->Reaction Base Triethylamine Base->Reaction Product 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Reaction->Product

Caption: General synthetic scheme for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

While a dedicated, comprehensive SAR study for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives is not extensively reported, we can infer a predictive SAR by analyzing studies on analogous compounds. The following sections break down the molecule into key regions and discuss the likely impact of structural modifications on biological activity, with a focus on herbicidal and antifungal properties.

SAR_Map mol A Region A Isoxazole Ring B Region B N-Acetamide Linker C Region C 2-Chloroacetyl Group

Caption: Key regions for SAR modification on the 2-chloro-N-(5-methylisoxazol-3-yl)acetamide scaffold.

Region A: The Isoxazole Ring

The isoxazole ring offers multiple positions for substitution, which can significantly influence the molecule's electronic and steric properties, and consequently its biological activity.

  • Position 5 (Methyl Group): The methyl group at the 5-position of the isoxazole ring is a key feature. In related herbicidal 2-(5-isoxazolyloxy)acetamide derivatives, the presence of a methyl group at the 4-position of the isoxazole ring was found to be important for potent activity[5]. It is plausible that the size and electronics of the substituent at this position are crucial. Replacing the methyl group with larger alkyl groups or electron-withdrawing groups like trifluoromethyl could modulate activity and selectivity.

  • Position 4: This position is unsubstituted in the parent molecule. Introducing small alkyl or halogen substituents at this position could influence the overall conformation and binding affinity of the molecule to its biological target.

Region B: The N-Acetamide Linker

The N-acetamide linker connects the isoxazole head to the chloroacetyl tail. Modifications here can affect the molecule's flexibility and hydrogen bonding capabilities.

  • N-Substitution: In many bioactive compounds, substitution on the amide nitrogen can alter properties like lipophilicity and metabolic stability. Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom could enhance herbicidal activity, as seen in some N-substituted chloroacetamides[1].

Region C: The 2-Chloroacetyl Group

The 2-chloroacetyl group is a reactive electrophile and is critical for the biological activity of many chloroacetamide herbicides and other bioactive molecules.

  • The Chlorine Atom: The chlorine atom is a good leaving group and is essential for the covalent modification of biological targets, such as the active site cysteine of very-long-chain fatty acid elongases in plants[6]. Replacing chlorine with other halogens (e.g., bromine) could alter the reactivity and potentially the potency of the compound. Complete removal of the halogen would likely lead to a significant loss of activity.

Comparative Data on Predicted Biological Activity

The following table provides a predictive summary of how structural modifications might influence the herbicidal and antifungal activities of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives, based on the analysis of related compounds.

Modification Region Predicted Impact on Herbicidal Activity Predicted Impact on Antifungal Activity Rationale/Supporting Evidence
Replace 5-methyl with 5-ethylALikely maintained or slightly decreasedUnknownIncreased steric bulk may affect binding.
Replace 5-methyl with 5-trifluoromethylAPotentially increasedPotentially increasedThe CF3 group can enhance binding and metabolic stability[5].
Introduce a 4-chloro substituentAPotentially increasedPotentially increasedHalogen substitution can increase lipophilicity and potency[7].
N-methylationBPotentially increasedUnknownN-alkylation can improve herbicidal efficacy[1].
Replace 2-chloro with 2-bromoCPotentially increased reactivityPotentially increased reactivityBromine is a better leaving group than chlorine.
Replace 2-chloro with 2-fluoroCLikely decreasedLikely decreasedFluorine is a poor leaving group, reducing covalent modification potential.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, a systematic biological evaluation of the synthesized derivatives is necessary. The following are detailed protocols for assessing herbicidal and antifungal activities.

In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol is designed to assess the pre-emergent herbicidal activity of the synthesized compounds.

Materials:

  • Seeds of a model monocot (e.g., Echinochloa crus-galli - barnyard grass) and a model dicot (e.g., Amaranthus retroflexus - redroot pigweed).

  • Petri dishes (9 cm diameter) with filter paper.

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds at a concentration of 10 mg/mL in the chosen solvent. Create a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µg/mL).

  • Plating: Place a sterile filter paper in each petri dish. Add 5 mL of the test solution to each dish and allow the solvent to evaporate completely. A solvent-only control should be included.

  • Sowing: Place 20-30 seeds of the test plant species evenly on the treated filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • Evaluation: After 7-10 days, measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition relative to the solvent control. Determine the GR50 (the concentration required to inhibit growth by 50%) for each active compound.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents[8].

Materials:

  • Fungal strain (e.g., Aspergillus flavus).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Spectrophotometer (plate reader).

Procedure:

  • Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^5 spores/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically be from 0.125 to 256 µg/mL.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of growth. This can be confirmed by reading the optical density at 530 nm.

Workflow Start Synthesized Derivatives Herbicidal_Screen Herbicidal Activity Screening (Seedling Growth Inhibition) Start->Herbicidal_Screen Antifungal_Screen Antifungal Activity Screening (Broth Microdilution) Start->Antifungal_Screen Data_Analysis Data Analysis (GR50 and MIC Determination) Herbicidal_Screen->Data_Analysis Antifungal_Screen->Data_Analysis SAR_Analysis SAR Analysis and Lead Identification Data_Analysis->SAR_Analysis End Lead Compound SAR_Analysis->End

Caption: A typical workflow for the biological evaluation of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives.

Mechanism of Action

The primary mode of action for herbicidal chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[6]. These compounds are known to covalently bind to the active site cysteine of condensing enzymes involved in the elongation of fatty acids, which are essential for various cellular processes in plants.

For the antifungal activity, a study on the closely related 2-chloro-N-phenylacetamide suggested that its mechanism of action against Aspergillus flavus likely involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis[3][9]. It is plausible that 2-chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives share a similar antifungal mechanism.

Conclusion

The 2-chloro-N-(5-methylisoxazol-3-yl)acetamide scaffold presents a promising starting point for the development of novel herbicidal and antifungal agents. The synthetic accessibility of this class of compounds allows for systematic structural modifications to explore and optimize their biological activity. The inferred SAR suggests that substitutions on the isoxazole ring and the N-acetamide linker are key to modulating potency and selectivity. Further investigation, guided by the experimental protocols outlined in this guide, is warranted to fully elucidate the potential of these derivatives and to identify lead compounds for further development.

References

  • Ahmed, S. M., Hussain, F. H., Leusciatti, M., Mannucci, B., Mella, M., & Quadrelli, P. (2022). Phosphorylation of 10-bromoanthracen-9-yl-cyclopenta [d] isoxazol-6-ols: chemistry suitable for antivirals. ARKIVOC, 2022(5), 78-94.
  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Jabłońska, J., Sławiński, J., & Szafrański, K. (2015). Reactions of 3 (5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 51(8), 707-727.
  • Kaur, R., & Kaur, R. (2020). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 64(10), e00895-20.
  • Lorthiois, E., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 877-881.
  • Lee, H. J., et al. (2000). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society, 44(4), 321-326.
  • de Oliveira, V. M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93.
  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]

  • Thompson, G. R., et al. (2023). High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi, 9(9), 883.
  • Cowen, L. E., et al. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
  • de Morais Oliveira-Tintino, C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
  • Zhang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8202.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 1-1.
  • Tintino, S. R., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Anais da Academia Brasileira de Ciências, 93.
  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.
  • Beffa, R., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS letters, 542(1-3), 123-128.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • Nishikawa, H., et al. (2023). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio, 14(5), e01351-23.
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Benchmarking the synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, featuring a reactive chloroacetamide group appended to a substituted isoxazole ring, makes it a versatile building block for further chemical modifications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. We will delve into two distinct and viable synthetic routes: a classical linear approach via direct acylation of a pre-formed isoxazole amine, and a convergent strategy based on the de novo construction of the isoxazole ring. Each method will be critically evaluated based on starting material availability, reaction complexity, potential yield, purity, and scalability. Detailed experimental protocols, supported by literature precedents, are provided to enable researchers to make informed decisions for their specific applications.

Methodology 1: Direct Acylation of 3-Amino-5-methylisoxazole

This is the most direct and commonly employed route for the synthesis of the target compound. It relies on the nucleophilic acyl substitution of the readily available 3-amino-5-methylisoxazole with chloroacetyl chloride.

Scientific Rationale

The exocyclic amino group at the 3-position of the 5-methylisoxazole ring is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction. The choice of solvent and base is critical to ensure high conversion and minimize side reactions.

Experimental Workflow

cluster_0 Synthesis of 3-Amino-5-methylisoxazole cluster_1 Acylation Reaction A Ethyl Acetate + Acetonitrile B Acetoacetonitrile A->B  NaH, n-BuLi, or LDA C Reaction with p-toluenesulfonyl hydrazide B->C D Hydrazone Intermediate C->D E Cyclization with Hydroxylamine D->E  K2CO3 F 3-Amino-5-methylisoxazole E->F G 3-Amino-5-methylisoxazole I Acylation G->I H Chloroacetyl Chloride H->I J 2-chloro-N-(5-methylisoxazol-3-yl)acetamide I->J  Base (e.g., Pyridine, Triethylamine)

Caption: Workflow for the Direct Acylation Route.

Detailed Protocol

Step 1: Synthesis of 3-Amino-5-methylisoxazole

Several methods for the synthesis of 3-amino-5-methylisoxazole have been reported. A common and reliable method involves the cyclization of a hydrazone intermediate derived from acetoacetonitrile[1].

  • Preparation of Acetoacetonitrile: In a flame-dried round-bottom flask under an inert atmosphere, a solution of acetonitrile in a suitable solvent is treated with a strong base (e.g., NaH, n-BuLi, or LDA) to generate the corresponding anion. Ethyl acetate is then added, and the reaction mixture is stirred to form acetoacetonitrile[1].

  • Formation of the Hydrazone: The crude acetoacetonitrile is dissolved in an alcohol solvent, and p-toluenesulfonyl hydrazide is added. The mixture is refluxed to yield the corresponding hydrazone[1].

  • Cyclization to 3-Amino-5-methylisoxazole: Hydroxylamine hydrochloride is dissociated with a base such as potassium carbonate. The hydrazone from the previous step is then added, and the mixture is heated to effect the ring-closing reaction, affording 3-amino-5-methylisoxazole[1][2]. The product can be isolated by extraction and purified by crystallization, with reported yields around 77% and purity exceeding 98%[2].

Step 2: Acylation of 3-Amino-5-methylisoxazole

  • In a round-bottom flask, 3-amino-5-methylisoxazole (1.0 eq) is dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • A base (e.g., pyridine or triethylamine, 1.1 eq) is added to the solution, and the mixture is cooled in an ice bath.

  • Chloroacetyl chloride (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC)[3][4].

  • Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-N-(5-methylisoxazol-3-yl)acetamide as a solid.

Methodology 2: Convergent Synthesis via Isoxazole Ring Formation

This approach constructs the isoxazole ring from acyclic precursors, offering a more convergent and potentially more atom-economical route. The key transformation is the reaction of a β-dicarbonyl equivalent with hydroxylamine.

Scientific Rationale

The formation of the isoxazole ring in this manner typically proceeds through the nucleophilic attack of hydroxylamine on a carbonyl group of a 1,3-dicarbonyl compound or its synthetic equivalent, followed by intramolecular condensation and dehydration to form the heterocyclic ring[5][6][7]. For the synthesis of the target molecule, a plausible precursor would be a β-keto chloroacetamide derivative.

Experimental Workflow

A Diketene or Ethyl Acetoacetate B Reaction with Chloroacetyl Chloride A->B C Acetoacetyl Chloride Intermediate B->C D Amidation with Ammonia C->D E 2-chloro-3-oxobutanamide D->E G Cyclocondensation E->G F Hydroxylamine Hydrochloride F->G  Base H 2-chloro-N-(5-methylisoxazol-3-yl)acetamide G->H

Caption: Proposed Workflow for the Convergent Synthesis Route.

Detailed Protocol (Proposed)

This protocol is based on established principles of isoxazole synthesis and represents a viable, though less documented, route to the target compound.

  • Synthesis of a β-keto chloroacetamide precursor: A suitable β-dicarbonyl synthon, such as diketene or ethyl acetoacetate, is reacted with chloroacetyl chloride to introduce the chloroacetyl moiety. The resulting intermediate is then amidated with ammonia or a protected form thereof to yield a β-keto chloroacetamide.

  • Cyclocondensation with Hydroxylamine: The β-keto chloroacetamide (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.1 eq) are added to the solution.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by column chromatography or recrystallization to give 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Comparative Analysis

FeatureMethodology 1: Direct AcylationMethodology 2: Convergent Synthesis
Starting Materials 3-Amino-5-methylisoxazole, Chloroacetyl chlorideSimple acyclic precursors (e.g., diketene, ethyl acetoacetate), Chloroacetyl chloride, Hydroxylamine
Availability of Precursors 3-Amino-5-methylisoxazole requires a multi-step synthesis.Starting materials are generally inexpensive and readily available.
Number of Steps 1 (from the amine)2-3 (from simple precursors)
Reaction Complexity Straightforward acylation; purification is typically simple.Requires careful control of the cyclocondensation step to manage regioselectivity.
Potential Yield Generally good to high for the acylation step.Can be high, but may be impacted by the efficiency of the precursor synthesis and cyclization.
Scalability Good, with established industrial precedent for similar reactions.Potentially good, but may require more process optimization for the cyclization step.
Key Advantages High-yielding final step, well-established chemistry.Utilizes inexpensive starting materials, convergent approach.
Key Disadvantages The precursor, 3-amino-5-methylisoxazole, can be costly or require in-house synthesis.The overall route may be longer, and regioselectivity of the cyclization could be a concern.

Conclusion

Both the direct acylation and the convergent isoxazole formation routes offer viable pathways to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. The choice between these methods will largely depend on the specific needs and resources of the researcher or organization.

  • For rapid, lab-scale synthesis where the precursor is commercially available , the Direct Acylation method is the most straightforward and reliable approach. Its simplicity and high-yielding final step make it an attractive option.

  • For large-scale industrial production where cost of goods is a major driver , the Convergent Synthesis route may be more advantageous in the long run, despite its potentially longer synthetic sequence. The use of inexpensive and readily available starting materials can significantly reduce the overall cost of the final product. However, this route would require more significant process development and optimization to ensure robust and reproducible results.

Ultimately, this guide provides the foundational knowledge and experimental frameworks to empower researchers to select and implement the most suitable synthetic strategy for their objectives.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (URL: [Link])

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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])

  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem. (URL: [Link])

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  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones - ResearchGate. (URL: [Link])

  • Full article: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. (URL: [Link])

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (URL: [Link])

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])

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  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (URL: [Link])

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A Comparative Guide to Validating the Mechanism of Action of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide-Derived Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is one of rigorous scientific scrutiny. The class of compounds derived from 2-chloro-N-(5-methylisoxazol-3-yl)acetamide represents a compelling starting point for targeted covalent inhibitors. The isoxazole moiety can be tailored for specific protein recognition, while the chloroacetamide group acts as an electrophilic "warhead" capable of forming a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, on the target protein. This guide provides a comprehensive framework for validating the mechanism of action of such compounds, using a hypothetical lead compound, "Isox-CA-Lead," targeting a cysteine-containing kinase, as a case study. We will compare its validation workflow with established covalent and non-covalent inhibitors to provide a clear and practical guide for your research.

The Rationale for a Covalent Approach

Covalent inhibitors offer several potential advantages over their non-covalent counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. The chloroacetamide warhead, in particular, forms a stable thioether bond with cysteine residues.[1] However, the irreversible nature of this interaction necessitates a thorough validation of the intended mechanism of action to minimize the risk of off-target effects and associated toxicities.

The Validation Workflow: A Multi-Pillar Approach

A robust validation of a targeted covalent inhibitor's mechanism of action rests on three pillars:

  • Confirming Covalent Engagement: Unequivocally demonstrating that the compound forms a covalent bond with its intended target.

  • Identifying the Target and Binding Site: Pinpointing the specific protein and the exact amino acid residue that the compound modifies.

  • Elucidating the Functional Consequences: Linking the covalent modification to a measurable change in the protein's function and downstream cellular signaling.

To illustrate this workflow, we will compare our hypothetical Isox-CA-Lead with two well-characterized inhibitors of a hypothetical kinase, "Cys-Kinase":

  • Acryla-BTK-1: A known covalent inhibitor with an acrylamide warhead.

  • Revers-Kinase-A: A non-covalent, reversible inhibitor of Cys-Kinase.

A crucial negative control in these experiments is a non-reactive analog of our lead compound, Isox-H-Control , where the chloro group on the acetamide is replaced with a hydrogen, rendering it incapable of covalent bond formation.

Pillar 1: Confirming Covalent Engagement

The first step is to obtain direct evidence of a covalent adduct forming between the inhibitor and the target protein. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[2][3]

Experimental Protocol: Intact Protein Mass Spectrometry

Objective: To determine if Isox-CA-Lead irreversibly binds to Cys-Kinase.

Methodology:

  • Incubation: Incubate purified recombinant Cys-Kinase with a molar excess of Isox-CA-Lead, Acryla-BTK-1, Revers-Kinase-A, and Isox-H-Control in separate reactions. Include a vehicle control (e.g., DMSO).

  • Removal of Unbound Compound: Subject the reaction mixtures to a desalting column or dialysis to remove any non-covalently bound compound.

  • Mass Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).

Interpreting the Results:

CompoundExpected Mass ShiftRationale
Isox-CA-Lead + 173.59 DaCovalent adduction of the Isox-CA-Lead molecule (mass = 174.59 Da) with the loss of HCl (mass = 36.46 Da) is not the mechanism. The chloroacetamide reacts via nucleophilic substitution where the cysteine thiol displaces the chloride. Thus, the mass of the protein will increase by the mass of the inhibitor minus the mass of HCl. The molecular weight of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is 174.59 g/mol . The mass of the fragment added would be the mass of the molecule minus the mass of Cl, which is 174.59 - 35.45 = 139.14 Da.
Acryla-BTK-1 + [Mass of Acryla-BTK-1]Covalent adduction via Michael addition.
Revers-Kinase-A No mass shiftNon-covalent binding; the compound is removed during the desalting/dialysis step.
Isox-H-Control No mass shiftLacks the reactive electrophile for covalent bond formation.

This experiment provides the initial, crucial evidence of a stable, covalent interaction.

Pillar 2: Identifying the Target and Binding Site

While the initial experiments may use a purified, intended target, it is vital to confirm that in a complex cellular environment, the compound indeed binds to this target and to identify any potential off-targets.

Target Identification in a Proteome-Wide Manner

Chemoproteomic approaches are powerful tools for identifying the cellular targets of covalent inhibitors.[4][5]

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the cellular targets of Isox-CA-Lead.

Methodology:

  • Probe Synthesis: Synthesize a probe version of Isox-CA-Lead containing a clickable tag (e.g., an alkyne).

  • Cell Treatment: Treat live cells or cell lysates with the Isox-CA-Lead probe.

  • Click Chemistry: Lyse the cells and use copper-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.

To confirm that the identified proteins are true targets, a competition experiment is performed where the cells are pre-treated with the original, untagged Isox-CA-Lead before adding the probe. The bona fide targets will show reduced labeling with the probe in the presence of the competitor.

A complementary and often more direct approach for kinase inhibitors is the use of Kinobeads .[6][7][8] These are affinity chromatography beads derivatized with a mixture of broad-spectrum kinase inhibitors, which can bind a large fraction of the cellular kinome.

Experimental Protocol: Kinobeads Pulldown Assay

Objective: To assess the kinase selectivity of Isox-CA-Lead.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Inhibitor Competition: Incubate aliquots of the lysate with increasing concentrations of Isox-CA-Lead.

  • Kinobeads Incubation: Add Kinobeads to the inhibitor-treated lysates to capture the unbound kinases.

  • Analysis: Elute the bound kinases from the beads and quantify them using mass spectrometry.

Interpreting the Results:

A target of Isox-CA-Lead will be depleted from the Kinobeads pulldown in a dose-dependent manner. This allows for the generation of a selectivity profile across a large portion of the kinome.

Pinpointing the Covalent Binding Site

Once the protein target is confirmed, identifying the specific amino acid residue modified by the compound is essential. This is typically achieved by peptide mapping using mass spectrometry.[3]

Experimental Protocol: Peptide Mapping by LC-MS/MS

Objective: To identify the specific cysteine residue on Cys-Kinase modified by Isox-CA-Lead.

Methodology:

  • Adduct Formation and Digestion: Form the covalent adduct between Cys-Kinase and Isox-CA-Lead as in the intact mass analysis. Then, digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Compare the peptide maps of the modified and unmodified protein. The peptide containing the covalent modification will have a specific mass shift. The MS/MS fragmentation pattern of this peptide will reveal the exact amino acid that is modified.

Pillar 3: Elucidating the Functional Consequences

Demonstrating that the covalent modification of the target leads to a change in its activity and affects downstream cellular pathways is the final and most biologically relevant pillar of mechanism of action validation.

Confirming Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA

Objective: To confirm that Isox-CA-Lead engages Cys-Kinase in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with Isox-CA-Lead or a vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Detect the amount of soluble Cys-Kinase remaining at each temperature by Western blotting or other quantitative methods.

Interpreting the Results:

Treatment with Isox-CA-Lead should lead to a shift in the melting curve of Cys-Kinase to a higher temperature, indicating stabilization upon binding. Revers-Kinase-A should also show a thermal shift, while the non-reactive Isox-H-Control should not.

Diagram of the Overall Validation Workflow

ValidationWorkflow cluster_Pillar1 Pillar 1: Covalent Engagement cluster_Pillar2 Pillar 2: Target ID & Site cluster_Pillar3 Pillar 3: Functional Consequences p1_ms Intact Protein MS p2_abpp Chemoproteomics (ABPP) p1_ms->p2_abpp Confirms covalent nature p2_kinobeads Kinobeads p1_ms->p2_kinobeads p2_peptide Peptide Mapping (MS/MS) p2_abpp->p2_peptide Identifies target(s) p2_kinobeads->p2_peptide p3_cetsa CETSA p2_peptide->p3_cetsa Confirms binding site p3_kinase Kinase Activity Assay p3_cetsa->p3_kinase Confirms cellular engagement p3_cell Cellular Signaling Assay p3_kinase->p3_cell Confirms functional effect

Caption: A logical workflow for validating the mechanism of action of a covalent inhibitor.

Biochemical and Cellular Assays

Following confirmation of target engagement, the functional consequences of this interaction must be assessed.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the effect of Isox-CA-Lead on the enzymatic activity of Cys-Kinase.

Methodology:

  • Enzyme Inhibition: Perform a kinase activity assay (e.g., using a fluorescent substrate) with purified Cys-Kinase in the presence of varying concentrations of Isox-CA-Lead, Acryla-BTK-1, Revers-Kinase-A, and Isox-H-Control.

  • Time-Dependence: For the covalent inhibitors, perform the assay with and without a pre-incubation period to assess time-dependent inhibition, a hallmark of covalent modification.

Data Comparison:

CompoundExpected IC50Time-Dependence
Isox-CA-Lead Low nMYes
Acryla-BTK-1 Low nMYes
Revers-Kinase-A nM to µMNo
Isox-H-Control > 10 µMNo
Experimental Protocol: Cellular Signaling Assay

Objective: To determine if Isox-CA-Lead inhibits the Cys-Kinase signaling pathway in cells.

Methodology:

  • Cell Treatment: Treat cells with the panel of inhibitors.

  • Pathway Analysis: Measure the phosphorylation of a known downstream substrate of Cys-Kinase using Western blotting with a phospho-specific antibody.

Interpreting the Results:

Treatment with Isox-CA-Lead, Acryla-BTK-1, and Revers-Kinase-A should all lead to a decrease in the phosphorylation of the downstream substrate, confirming that target engagement translates to a functional effect in a cellular context. The non-reactive Isox-H-Control should have no effect.

Diagram of a Hypothetical Cys-Kinase Signaling Pathway

SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Cys_Kinase Cys-Kinase Receptor->Cys_Kinase Activates Substrate Downstream Substrate Cys_Kinase->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Isox-CA-Lead Inhibitor->Cys_Kinase Inhibits

Caption: Inhibition of Cys-Kinase by Isox-CA-Lead blocks downstream signaling.

Conclusion

Validating the mechanism of action of a 2-chloro-N-(5-methylisoxazol-3-yl)acetamide-derived covalent inhibitor is a systematic process that requires a combination of biophysical, proteomic, and cellular assays. By following the multi-pillar approach outlined in this guide—confirming covalent engagement, identifying the specific target and binding site, and elucidating the functional consequences—researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous, evidence-based approach is fundamental to the successful development of novel, safe, and effective targeted covalent therapies.

References

  • Group Competition Strategy for Covalent Ligand Discovery. (2026). Journal of the American Chemical Society. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). PMC - NIH. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC - PubMed Central. [Link]

  • Advances in reversible covalent kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma. [Link]

  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. (n.d.). PubChem. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]

  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. (n.d.). Angewandte Chemie. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... (n.d.). ResearchGate. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). [No source provided]. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). PMC - NIH. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (n.d.). PMC. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC. [Link]

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A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 2-chloro-N-(5-methylisoxazol-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of highly specific antibodies is a cornerstone of modern molecular sciences, underpinning advancements in drug development, clinical diagnostics, and environmental safety. The compound 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and its related structures are small molecules of significant interest, necessitating reliable immunological methods for their detection and quantification.[1] A critical challenge in the generation of antibodies against such small molecules, known as haptens, is ensuring their specificity. Antibody cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can severely compromise the accuracy and reliability of immunoassays.[2][3]

This guide presents a comprehensive comparison of state-of-the-art methodologies for the rigorous evaluation of antibody cross-reactivity. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed framework for designing and executing cross-reactivity studies, interpreting the resulting data, and ultimately, validating the specificity of antibodies raised against 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Experimental Design Rationale: Curating a Panel for Cross-Reactivity Assessment

A robust evaluation of antibody specificity is critically dependent on a thoughtfully curated panel of potential cross-reactants.[4] The selection of these molecules should be driven by their structural homology to the target antigen. For our target molecule, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (CMA), we have designed a hypothetical panel of derivatives that systematically probe the antibody's binding epitope through subtle chemical modifications.

Target Molecule (Hapten):

  • CMA: 2-chloro-N-(5-methylisoxazol-3-yl)acetamide[5]

Proposed Cross-Reactivity Panel:

  • Derivative A (Altered Acyl Chain): 2-bromo-N-(5-methylisoxazol-3-yl)acetamide - Rationale: To assess the antibody's tolerance to halogen substitution on the acyl chain.

  • Derivative B (Altered Isoxazole Ring): 2-chloro-N-(3-methylisoxazol-5-yl)acetamide - Rationale: To investigate the spatial importance of the nitrogen and oxygen heteroatoms within the isoxazole ring.[6]

  • Derivative C (Altered Methyl Group): 2-chloro-N-(5-ethylisoxazol-3-yl)acetamide - Rationale: To determine the impact of steric hindrance by enlarging the alkyl group on the isoxazole ring.

  • Derivative D (Parent Amine): 5-methylisoxazol-3-amine - Rationale: To ascertain if the antibody recognizes the core isoxazole structure independently of the chloroacetamide moiety.

  • Unrelated Molecule: 2,4-Dichlorophenoxyacetic acid (2,4-D) - Rationale: To serve as a stringent negative control, confirming that the antibody does not exhibit non-specific binding to other common small-molecule herbicides.[7]

The structural relationships between the target molecule and the proposed derivatives are depicted below.

G cluster_target Target Molecule cluster_derivatives Cross-Reactivity Panel CMA CMA 2-chloro-N-(5-methylisoxazol-3-yl)acetamide A Derivative A 2-bromo-N-(5-methylisoxazol-3-yl)acetamide CMA->A Altered Acyl Chain B Derivative B 2-chloro-N-(3-methylisoxazol-5-yl)acetamide CMA->B Altered Isoxazole Ring C Derivative C 2-chloro-N-(5-ethylisoxazol-3-yl)acetamide CMA->C Altered Methyl Group D Derivative D 5-methylisoxazol-3-amine CMA->D Parent Amine E Unrelated Molecule 2,4-Dichlorophenoxyacetic acid

Figure 1: Structures of the target molecule and the proposed cross-reactivity panel.

Antibody Production Overview: Forging the Tools for Detection

The generation of antibodies against small molecules such as CMA necessitates their conjugation to a larger carrier protein, for instance, Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render them immunogenic.[8][9][10] This hapten-carrier conjugate is then used to immunize an animal model, stimulating an immune response that yields polyclonal or monoclonal antibodies.[11] The judicious selection of the carrier protein and the chemical conjugation strategy are pivotal for the successful production of high-affinity and specific antibodies.[12]

G Hapten Hapten (CMA) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunization Immunization of Animal Conjugate->Immunization Antibodies Purified Antibodies Immunization->Antibodies

Figure 2: A generalized workflow for the production of antibodies against a small molecule hapten.

Comparative Methodologies for Cross-Reactivity Assessment

A comprehensive and definitive assessment of antibody specificity necessitates a multi-platform approach.[13] This guide provides a comparative analysis of three instrumental techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly sensitive and scalable immunoassay for the quantitative analysis of small molecules.[14] In this format, the analyte of interest (CMA or its derivatives) in a sample competes with a known amount of enzyme-conjugated analyte for binding to a limited number of antibody-coated sites on a microtiter plate. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

  • Plate Coating: A 96-well microtiter plate is coated with the anti-CMA antibody (typically 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]

  • Competitive Reaction: A mixture of the competitor solution (CMA or its derivatives at varying concentrations) and a fixed concentration of CMA-enzyme conjugate (e.g., CMA-HRP) is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The washing step is repeated to remove unbound reagents.

  • Substrate Incubation: An appropriate enzyme substrate (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).

  • Signal Detection: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[16]

The data is analyzed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the competitor that elicits a 50% reduction in the maximum signal. The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of CMA / IC50 of Derivative) x 100

CompoundIC50 (ng/mL)% Cross-Reactivity
CMA 10100%
Derivative A 5020%
Derivative B 2005%
Derivative C 8012.5%
Derivative D >1000<1%
2,4-D >1000<1%
Western Blotting

While primarily utilized for protein analysis, Western blotting can be adapted for a qualitative assessment of antibody cross-reactivity against different haptens by immobilizing hapten-protein conjugates on a membrane.

  • Antigen Immobilization: Aliquots of various hapten-BSA conjugates (CMA-BSA, Derivative A-BSA, etc.) are spotted onto a nitrocellulose or PVDF membrane and allowed to air dry.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: The membrane is then incubated with the anti-CMA antibody, diluted in blocking buffer, overnight at 4°C with constant agitation.[17]

  • Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody, specific for the host species of the primary antibody, is added and incubated for 1 hour at room temperature.[17]

  • Washing: The washing step is repeated to remove unbound secondary antibody.

  • Signal Detection: A chemiluminescent substrate is applied to the membrane, and the signal is visualized using a suitable imaging system.

The intensity of the chemiluminescent signal at each spot is proportional to the antibody's binding affinity for the corresponding hapten-protein conjugate. A strong signal indicates high reactivity, whereas a faint or absent signal suggests low or no cross-reactivity.

ConjugateSignal IntensityInterpretation
CMA-BSA +++Strong Binding
Derivative A-BSA ++Moderate Cross-Reactivity
Derivative B-BSA +Weak Cross-Reactivity
Derivative C-BSA ++Moderate Cross-Reactivity
Derivative D-BSA -No Cross-Reactivity
2,4-D-BSA -No Cross-Reactivity
Surface Plasmon Resonance (SPR)

SPR is a sophisticated, label-free optical biosensing technique that provides real-time, quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[18][19][20] This powerful method offers a more nuanced and detailed characterization of antibody-antigen binding events compared to endpoint assays like ELISA.

  • Antibody Immobilization: The anti-CMA antibody is covalently immobilized onto the surface of a sensor chip using a standard coupling chemistry (e.g., amine coupling).

  • Analyte Injection: A series of solutions containing different concentrations of the analytes (CMA and its derivatives) are injected over the sensor surface in a continuous flow of running buffer.

  • Real-time Monitoring: The change in the refractive index at the sensor surface is monitored in real-time as the analyte associates with and subsequently dissociates from the immobilized antibody.

  • Surface Regeneration: Between each analyte injection, the sensor surface is regenerated using a specific buffer to remove the bound analyte and prepare for the next cycle.

  • Kinetic Analysis: The resulting sensorgram data is fitted to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The KD value is a direct measure of binding affinity, with a lower KD value indicating a stronger interaction. A comparison of the KD values for the different derivatives provides a precise and quantitative measure of their cross-reactivity.

Cross-Reactivity (%) = (KD of CMA / KD of Derivative) x 100

Compoundka (1/Ms)kd (1/s)KD (M)Cross-Reactivity (%)
CMA 1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹100%
Derivative A 8.0 x 10⁴5.0 x 10⁻⁴6.3 x 10⁻⁹20.6%
Derivative B 2.5 x 10⁴9.0 x 10⁻⁴3.6 x 10⁻⁸3.6%
Derivative C 9.5 x 10⁴6.0 x 10⁻⁴6.3 x 10⁻⁹20.6%
Derivative D No BindingNo BindingN/A<0.1%
2,4-D No BindingNo BindingN/A<0.1%

Comparative Summary and Conclusion

A rigorous and comprehensive assessment of antibody cross-reactivity is best achieved through an integrated approach that leverages the complementary strengths of different analytical platforms. As demonstrated by our hypothetical data, each technique provides a unique and valuable perspective on antibody specificity:

  • Competitive ELISA serves as an excellent high-throughput method for the initial screening and semi-quantitative ranking of a large panel of potential cross-reactants.

  • Western Blotting offers a qualitative and visually intuitive confirmation of binding, providing a valuable orthogonal validation of the ELISA results.

  • Surface Plasmon Resonance delivers the most detailed and precise quantitative data on binding kinetics and affinity, enabling a definitive characterization of cross-reactivity.

By systematically employing a combination of these methodologies, researchers can obtain a holistic understanding of the specificity of antibodies raised against 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and its derivatives. Such meticulous validation is an indispensable prerequisite for the development of robust, reliable, and accurate immunoassays for diverse applications in research, diagnostics, and environmental monitoring.[21][22]

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3358-3393. [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Small Molecule Antibodies. Retrieved from [Link]

  • Davids Biotechnologie GmbH. (n.d.). Small Molecules for custom antibody production. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Kaur, J., Singh, K. V., & Mishra, S. (2010). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 358(1-2), 49–56. [Link]

  • Mitchell, P. E., Tsuboi, K., & Wilson, M. S. (2018). Ten Basic Rules of Antibody Validation. Immunoendocrinology, 1-13. [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cross-reactivity – Knowledge and References. Retrieved from [Link]

  • Uhlen M, Bandrowski A, Carr S, et al. A proposal for validation of antibodies. Nat Methods. 2016;13(10):823-827. [Link]

  • Wang, S., Wang, L., & Li, Y. (2019). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Ecotoxicology and Environmental Safety, 182, 109419. [Link]

  • Zhang, Y., et al. (2023). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Foods, 12(24), 4529. [Link]

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A Head-to-Head Comparison of the Antioxidant Capacity of Isoxazole-Containing Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Interest in Isoxazoles as Antioxidants

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have led to the development of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Recently, significant attention has been directed towards the antioxidant potential of isoxazole derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the quest for novel antioxidants a critical area of research.[3]

This guide provides a comprehensive head-to-head comparison of the antioxidant capacity of various isoxazole-containing compounds, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their antioxidant potential and provide detailed, field-proven protocols for the most common in vitro antioxidant assays, enabling researchers to reliably evaluate their own novel isoxazole derivatives.

Understanding the Mechanisms of Antioxidant Action

The primary mechanism by which many isoxazole derivatives exert their antioxidant effect is through radical scavenging, typically involving the donation of a hydrogen atom to a reactive free radical, thus neutralizing its reactivity.[3][4] The efficiency of this process is heavily influenced by the substituents on the isoxazole core and any appended aromatic rings.

A key determinant of antioxidant capacity is the presence and positioning of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecule.[3] Generally, EDGs such as alkyl (e.g., tert-butyl) and methoxy groups enhance antioxidant activity by increasing the electron density on the molecule, facilitating hydrogen or electron donation.[3] Conversely, the strategic placement of EWGs, like halogens, can also positively influence activity, suggesting a complex interplay of electronic and steric factors.[3]

Common In Vitro Assays for Evaluating Antioxidant Capacity

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. These assays are typically based on spectrophotometric measurements of color changes that occur upon the reduction of a radical or a metal ion. The most commonly used methods for evaluating isoxazole derivatives are the DPPH, ABTS, and FRAP assays.

Below is a workflow diagram illustrating the general process of evaluating the antioxidant capacity of isoxazole compounds.

G cluster_prep Compound & Reagent Preparation cluster_analysis Data Analysis Compound Synthesize & Purify Isoxazole Derivatives Stock Prepare Stock Solutions (e.g., in DMSO or Methanol) Compound->Stock Serial Perform Serial Dilutions Stock->Serial DPPH DPPH Assay Serial->DPPH ABTS ABTS Assay Serial->ABTS FRAP FRAP Assay Serial->FRAP Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Measure Spectrophotometric Measurement DPPH->Measure ABTS->Measure FRAP->Measure Calc Calculate % Inhibition & IC50 Values Measure->Calc Compare Compare with Standard Antioxidants Calc->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: General workflow for evaluating the antioxidant capacity of isoxazole derivatives.

Head-to-Head Comparison of Antioxidant Capacity

The following table summarizes the in vitro antioxidant capacity of various isoxazole derivatives, as determined by the DPPH and other assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher antioxidant potency.

Isoxazole Derivative ClassCompoundAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
Isoxazole-CarboxamidesCompound 2aDPPH0.45 ± 0.21Trolox3.10 ± 0.92[3][4]
Compound 2cDPPH0.47 ± 0.33Trolox3.10 ± 0.92[3][4]
Compound 2dDPPH5.11 ± 0.91Trolox3.10 ± 0.92[3]
Compound 2eDPPH33.39 ± 0.57Trolox3.10 ± 0.92[3]
Chalcone-Based IsoxazolesCompound 12DPPH40.21 ± 2.71Trolox5.56 ± 0.85[5]
Compound 13DPPH57.32 ± 2.12Trolox5.56 ± 0.85[5]
Compound 14DPPH54.41 ± 2.87Trolox5.56 ± 0.85[5]
Compound 8DPPH61.42 ± 1.41Trolox5.56 ± 0.85[5]
Compound 10DPPH65.65 ± 1.69Trolox5.56 ± 0.85[5]
Compound 9DPPH71.96 ± 2.36Trolox5.56 ± 0.85[5]
Compound 11DPPH81.52 ± 3.66Trolox5.56 ± 0.85[5]
Chalcone-Based IsoxazolesCompound 12CUPRAC (mg TEAC/mg)1.233 ± 0.015--[5]
Compound 13CUPRAC (mg TEAC/mg)1.245 ± 0.019--[5]

Analysis of Structure-Activity Relationships (SAR)

The data presented above reveals several key SAR trends for the antioxidant activity of isoxazole derivatives:

  • Influence of Substituents on the Phenyl Ring: In the isoxazole-carboxamide series, the presence of an electron-donating tert-butyl group (Compound 2a) or a methoxy group (Compound 2c) on the phenyl ring resulted in significantly higher antioxidant activity compared to compounds with other substituents.[3] This suggests that increasing the electron-donating capacity of this part of the molecule is crucial for potent radical scavenging.

  • Position of Electron-Withdrawing Groups: The position of electron-withdrawing groups also plays a role. For instance, a halogen at the para position of a phenyl ring was found to be more favorable for activity than at the ortho position.[3]

  • Chalcone-Based Scaffolds: While the chalcone-based isoxazoles generally showed lower potency in the DPPH assay compared to the most active isoxazole-carboxamides, the variation in their activity with different functional groups highlights the tunability of this scaffold.[5]

Experimental Protocols

The following are detailed, step-by-step protocols for the three most common antioxidant assays. These protocols are designed to be self-validating through the inclusion of standards and controls.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[3]

G cluster_protocol DPPH Assay Protocol Start Start Prep_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prep_DPPH Prep_Sample Prepare Serial Dilutions of Isoxazole Compound Start->Prep_Sample Mix Mix 1 mL of DPPH solution with 1 mL of sample solution Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate in the dark for 30 minutes at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Inhibition Measure->Calc End End Calc->End

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber-colored bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a test tube, add 1.0 mL of the DPPH solution.

    • Add 1.0 mL of the isoxazole compound solution (or standard/blank).

    • Vortex the mixture thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the DPPH solution and the solvent of the sample should be included.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 200 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the isoxazole compound solution (or standard/blank) to the wells.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Assay Procedure:

    • Add 150 µL of the FRAP working solution to each well of a 96-well microplate.

    • Add 20 µL of the isoxazole compound solution (or standard/blank).

    • Mix and incubate at 37°C for 4 minutes.[6]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox, and is expressed as equivalents of the standard.

Conclusion and Future Directions

The isoxazole scaffold holds significant promise for the development of novel antioxidant agents. As demonstrated in this guide, the antioxidant capacity of isoxazole derivatives can be finely tuned through synthetic modifications. The isoxazole-carboxamides, in particular, have shown exceptional potency in DPPH assays, often surpassing that of the standard antioxidant Trolox.

Future research in this area should focus on:

  • Expanding the diversity of isoxazole scaffolds: Investigating novel substitution patterns and fused-ring systems may lead to the discovery of compounds with enhanced antioxidant activity and improved pharmacokinetic properties.

  • Comprehensive evaluation using a battery of assays: While DPPH is a valuable screening tool, a more complete picture of a compound's antioxidant profile can be obtained by employing a range of assays that probe different mechanisms of action (e.g., ABTS, FRAP, ORAC, and cellular antioxidant assays).

  • In vivo studies: Promising candidates from in vitro studies should be advanced to in vivo models of oxidative stress to validate their therapeutic potential.

By leveraging the structure-activity relationships and robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation isoxazole-based antioxidants for the potential treatment of a wide range of diseases.

References

  • Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Ghorani, M. A., Al-Hamarsheh, M. M., & Al-Kaissi, E. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • Jaradat, N., Zaid, A. N., Al-Ramahi, R., Al-qub, M., Hussein, F., & Al-ostoot, F. H. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Letters in Drug Design & Discovery, 18(7), 675-687. [Link]

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(3), 769-781. [Link]

  • Fandakli, S. (2023). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 47(4), 748-758. [Link]

  • Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • Guan, L., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5789. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust through value-added insights.

Understanding the Hazard Profile
  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

These classifications necessitate a stringent set of handling protocols to mitigate risk. Furthermore, related acetamide and chloroacetamide compounds carry additional warnings, such as suspected carcinogenicity and fertility damage, reinforcing the need for a conservative and safety-focused methodology.[2][3]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in preventing exposure. The choice of PPE is dictated by the known and potential hazards of the material.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and dust, crucial given the "Causes serious eye damage" classification.
Hand Protection Nitrile rubber glovesOffers good resistance to a range of chemicals. Always inspect gloves before use and dispose of them properly after handling the compound.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMitigates the risk of inhaling dust or aerosols, addressing the "May cause respiratory irritation" hazard. For higher-risk procedures, a respirator may be necessary.[4]

Expert Insight: The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied. While the listed PPE provides a baseline, individual laboratory risk assessments may necessitate additional or more robust protection.

Part 2: Operational Plan - From Receipt to Use

A systematic approach to handling 2-chloro-N-(5-methylisoxazol-3-yl)acetamide from the moment it enters the laboratory until it is used in an experiment is essential for maintaining a safe environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5] The container should be tightly closed.[6]

Handling and Use
  • Engineering Controls: All handling of solid 2-chloro-N-(5-methylisoxazol-3-yl)acetamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoiding Dust Formation: Handle the compound carefully to avoid generating dust.[4] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Workflow Diagram: Handling 2-chloro-N-(5-methylisoxazol-3-yl)acetamide

cluster_storage Storage & Preparation cluster_handling Handling in Fume Hood cluster_post_handling Post-Handling Receive Receive Store Store Receive->Store Inspect & Label Prepare_Work_Area Prepare_Work_Area Store->Prepare_Work_Area Retrieve from Storage Weigh Weigh Prepare_Work_Area->Weigh Don PPE Dissolve Dissolve Weigh->Dissolve Transfer to Reaction Vessel Decontaminate Decontaminate Dissolve->Decontaminate Complete Experiment Dispose_Waste Dispose_Waste Decontaminate->Dispose_Waste Clean Work Area Remove_PPE Remove_PPE Dispose_Waste->Remove_PPE Segregate Waste Wash_Hands Wash_Hands Remove_PPE->Wash_Hands Proper Doffing

Caption: A logical workflow for the safe handling of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.

Part 3: Spill Management and First Aid

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spread of the spill.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][5] Wipe the area with a damp cloth, and also place this in the waste container.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Part 4: Disposal Plan - A Commitment to Environmental Responsibility

Proper disposal of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide and its containers is a legal and ethical responsibility. As a chlorinated organic compound, it requires special handling to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]

Disposal Methods
  • Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.[7][8] This process breaks down the molecule into less harmful components.

  • Licensed Waste Disposal Service: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[9]

Disposal Decision Tree

Start Start Is_Waste_Generated? Is_Waste_Generated? Start->Is_Waste_Generated? Segregate_Waste Segregate_Waste Is_Waste_Generated?->Segregate_Waste Yes End Process Complete Is_Waste_Generated?->End No Solid_or_Liquid? Solid_or_Liquid? Segregate_Waste->Solid_or_Liquid? Collect_Solid_Waste Collect_Solid_Waste Solid_or_Liquid?->Collect_Solid_Waste Solid Collect_Liquid_Waste Collect_Liquid_Waste Solid_or_Liquid?->Collect_Liquid_Waste Liquid Label_Container Label_Container Collect_Solid_Waste->Label_Container Collect_Liquid_Waste->Label_Container Store_for_Pickup Store_for_Pickup Label_Container->Store_for_Pickup Licensed_Disposal Licensed_Disposal Store_for_Pickup->Licensed_Disposal Arrange Pickup Licensed_Disposal->End

Caption: A decision tree for the proper disposal of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide waste.

By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment.

References

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • Flinn Scientific. (2019, February 25). Safety Data Sheet (SDS) Acetamide.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide.
  • New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet.
  • MSDS of 2-Chloro-N-(methylsulfonyl)acetamide. (n.d.).
  • PubChem. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide.
  • Combi-Blocks, Inc. (2023, January 2). ST-5998 - Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • ResearchGate. (n.d.). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide....
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Water Corporation. Laboratory chemical waste.
  • ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Acetamide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • ECP Labchem. Safety Data Sheet - Acetamide.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.